5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Description
Properties
IUPAC Name |
5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-4(5(11)12-6)7(8,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQKIHBAKTVICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370079 | |
| Record name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164929-15-1 | |
| Record name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: Properties, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the fluorinated lactone, 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust predictive profile. The incorporation of a trifluoromethyl group into the γ-butyrolactone scaffold is of significant interest, particularly in the field of medicinal chemistry, due to the unique physicochemical and biological properties imparted by fluorine.[1][2][3] This guide aims to serve as a foundational resource for researchers exploring the potential of this and related trifluoromethylated lactones in drug discovery and materials science.
Introduction: The Significance of Trifluoromethylated Lactones
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] These modifications are highly sought after in drug design to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[5][6] Lactones, particularly γ-butyrolactones, are prevalent structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7] The convergence of these two structural features in 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one presents a molecule with considerable potential for novel applications in medicinal chemistry and beyond.
Molecular Structure and Identification
This section details the fundamental structural and identifying information for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |
| CAS Number | 164929-15-1 |
| Molecular Formula | C₇H₉F₃O₂ |
| Molecular Weight | 182.14 g/mol |
| SMILES | CC1(C)CC(C(=O)O1)C(F)(F)F |
| InChIKey | NSQKIHBAKTVICL-UHFFFAOYNA-N |
Diagram 1: Molecular Structure of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Caption: 2D representation of the molecular structure.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale for Prediction |
| Appearance | Colorless liquid or low-melting solid | γ-Butyrolactone is a colorless liquid.[7] The increased molecular weight and potential for dipole-dipole interactions may raise the melting point. |
| Boiling Point | > 204 °C | The boiling point of γ-butyrolactone is 204 °C.[7] The significant increase in molecular weight due to the CF₃ and two methyl groups is expected to increase the boiling point. |
| Solubility | Soluble in many organic solvents (e.g., acetone, ethanol, ethyl acetate).[8][9] Limited solubility in water. | The lactone functionality provides some polarity, but the trifluoromethyl and dimethyl groups increase lipophilicity, likely reducing water solubility compared to γ-butyrolactone. |
| Density | > 1.13 g/cm³ | The density of γ-butyrolactone is 1.13 g/cm³. The presence of the heavier fluorine atoms is expected to increase the density. |
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl and methylene protons of the lactone ring. The electron-withdrawing trifluoromethyl group will likely deshield adjacent protons.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon bearing the methyl groups, the methylene carbon, the methine carbon attached to the trifluoromethyl group, and the carbons of the methyl and trifluoromethyl groups. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
19F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a saturated carbon.[9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the γ-lactone, typically found in the range of 1770-1795 cm⁻¹.[10][11] Strong C-F stretching bands are also expected in the region of 1100-1300 cm⁻¹.[3]
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) at m/z 182 would be expected. Common fragmentation patterns for lactones include the loss of CO and CO₂. The presence of the trifluoromethyl group may lead to characteristic fragmentation pathways involving the loss of CF₃ or related fragments.[12][13]
Potential Synthetic Pathways
The synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is not explicitly described in the reviewed literature. However, several plausible synthetic strategies can be proposed based on established methods for the synthesis of trifluoromethylated compounds and lactones.[14][15]
Trifluoromethylation of a Precursor Lactone
One potential route involves the trifluoromethylation of a suitable precursor, such as 5,5-dimethyloxolan-2-one. This could potentially be achieved through radical trifluoromethylation or by deprotonation at the α-position followed by reaction with an electrophilic trifluoromethylating reagent.
Diagram 2: Proposed Synthesis via Trifluoromethylation
Caption: Conceptual workflow for synthesis via trifluoromethylation.
Cyclization of a Trifluoromethylated Precursor
An alternative approach would involve the synthesis of a linear precursor already containing the trifluoromethyl group, followed by a cyclization reaction to form the lactone ring. For example, the intramolecular cyclization of a γ-hydroxy carboxylic acid or its corresponding ester bearing the trifluoromethyl and dimethyl groups at the appropriate positions.
Predicted Reactivity
The reactivity of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one will be influenced by the lactone ring and the electron-withdrawing trifluoromethyl group.
-
Lactone Ring Opening: Like other lactones, it is expected to undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. It can also react with other nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[7]
-
Enolate Chemistry: The presence of a proton α to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles. The electron-withdrawing nature of the adjacent trifluoromethyl group will increase the acidity of this proton.
-
Influence of the Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Potential Applications in Drug Discovery and Development
The unique combination of a lactone scaffold and a trifluoromethyl group makes 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one an attractive building block for medicinal chemistry.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, potentially improving the metabolic stability and binding affinity of a drug candidate.[3][5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.[3]
The 5,5-dimethyl substitution pattern can provide steric bulk, which may influence the binding selectivity of the molecule to its biological target.
Diagram 3: Role in Drug Discovery
Caption: The influence of key properties on drug development outcomes.
Safety and Handling
Specific toxicity data for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is not available. However, based on the properties of related compounds, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactivity Hazards: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[7]
-
Health Hazards: The health effects of this compound have not been thoroughly investigated. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion and Future Perspectives
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one represents a promising, yet underexplored, chemical entity. The predicted enhancement of physicochemical and metabolic properties due to the trifluoromethyl group, combined with the versatile reactivity of the γ-butyrolactone scaffold, makes it a valuable target for synthesis and further investigation. Future research should focus on developing efficient synthetic routes to this compound and its analogs, followed by a thorough experimental characterization of their chemical and biological properties. Such studies will be crucial in unlocking the full potential of this and other trifluoromethylated lactones in the development of new therapeutics and advanced materials.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
Trifluoromethylation - Wikipedia. (n.d.). Retrieved from [Link]
-
gamma-butyrolactone - SWGDRUG.org. (2005). Retrieved from [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). ResearchGate. Retrieved from [Link]
-
Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. (n.d.). PMC. Retrieved from [Link]
-
Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy Using Polarization Modulation and Polarization Selective Techniques for Internal and External Reflection Geometries: Investigation of Self-Assembled Octadecylmercaptan on a Thin Gold Film. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). MDPI. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of 3-Hydroxy-3-Trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. (n.d.). aws.amazon.com. Retrieved from [Link]
-
A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. (2013). PubMed. Retrieved from [Link]
- CN102781926A - The production method of gamma-butyrolactone. (n.d.). Google Patents.
-
Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. (2022). PubMed. Retrieved from [Link]
-
IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (2010). Bentham Open Archives. Retrieved from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. Retrieved from [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). SciSpace. Retrieved from [Link]
-
PROCESS FOR THE PRODUCTION OF GAMMA-BUTYROLACTONE. (n.d.). European Patent Office. Retrieved from [Link]
-
19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectra of fluorocarbons. (n.d.). nist.gov. Retrieved from [Link]
-
Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. (2014). beilstein-journals.org. Retrieved from [Link]
-
Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. (2026). ResearchGate. Retrieved from [Link]
-
Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Stereostructure of Some 5,5′-Disubstituted 3-Acetyl-2,2′- bi-2H-1,3,4-oxa(thia)diazolines. (2026). ResearchGate. Retrieved from [Link]
-
Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. (2022). spectroscopyonline.com. Retrieved from [Link]
-
Process for the preparation of gamma-butyrolactone. (n.d.). Google APIs. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (2021). PubMed. Retrieved from [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (n.d.). aws.amazon.com. Retrieved from [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). rsc.org. Retrieved from [Link]
-
12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chang Chun Group-Medical. (n.d.). Retrieved from [Link]
-
Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry. (2024). MDPI. Retrieved from [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma butyrolactone or dihydrofuran-2(3H)-one Manufacturers, SDS [mubychem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics and Synthesis of Trifluoromethylated Lactones: A Technical Guide for Drug Development
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the introduction of a trifluoromethyl (–CF₃) group into lactone pharmacophores fundamentally alters their physicochemical landscape. This technical whitepaper provides an in-depth analysis of the physicochemical characteristics of trifluoromethylated lactones, detailing the causality behind their enhanced metabolic stability and lipophilicity. Furthermore, it establishes authoritative, self-validating experimental protocols for both their synthesis via copper-catalyzed oxytrifluoromethylation and the subsequent evaluation of their pharmacokinetic profiles.
The Strategic Role of the Trifluoromethyl Group in Lactones
The modification of a standard lactone ring with a –CF₃ moiety is not merely a structural decoration; it is a calculated physicochemical intervention designed to overcome common pharmacokinetic liabilities.
Thermodynamic and Metabolic Stability
The primary driver for trifluoromethylation is the profound thermodynamic stability of the carbon-fluorine (C–F) bond. The C–F bond possesses a bond dissociation energy of 485.3 kJ/mol, which is significantly higher than the 414.2 kJ/mol of a standard C–H bond (1)[1]. This high bond energy renders the –CF₃ group highly resistant to enzymatic cleavage by the cytochrome P450 (CYP) superfamily. By strategically placing a –CF₃ group at a known site of oxidative metabolism on the lactone ring, medicinal chemists can induce "metabolic switching," effectively blocking degradation pathways and extending the drug's half-life (2)[2].
Lipophilicity and Membrane Permeability
The high electronegativity of fluorine combined with the larger hydrophobic surface area of the –CF₃ group significantly enhances the overall lipophilicity of the lactone. This increase in the partition coefficient (logP) facilitates superior passive diffusion across phospholipid bilayers, thereby improving oral bioavailability and blood-brain barrier permeability (1)[1].
Quantitative Physicochemical Profiling
The table below summarizes the comparative physicochemical shifts induced by replacing a standard methyl group with a trifluoromethyl group on a lactone scaffold.
| Physicochemical Property | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) | Impact on Lactone Scaffold |
| Bond Dissociation Energy | ~414.2 kJ/mol | ~485.3 kJ/mol | Prevents CYP450-mediated oxidative cleavage. |
| Lipophilicity Contribution | Moderate | High | Enhances membrane permeability and overall logP. |
| Electronegativity (Pauling) | 2.5 (Carbon) | 4.0 (Fluorine) | Lowers pKa of adjacent protons, altering target binding. |
| Metabolic Liability | High (Prone to oxidation) | Extremely Low | Induces metabolic switching; increases half-life. |
Mechanistic Pathways: Copper-Catalyzed Oxytrifluoromethylation
The synthesis of trifluoromethylated lactones from unactivated alkenes relies heavily on transition-metal catalysis. The benchmark methodology, established by Buchwald and co-workers, utilizes a copper-catalyzed intramolecular oxytrifluoromethylation of alkenes bearing a carboxylic acid group (3)[3].
Mechanistic Causality: The reaction is initiated by Togni's reagent 1 in the presence of a Cu(I) catalyst (e.g., [Cu(MeCN)₄]PF₆). The Cu(I) species undergoes a single-electron transfer (SET) to Togni's reagent, generating an electrophilic CF₃ radical and a Cu(II) intermediate. The CF₃ radical adds across the unactivated alkene, forming a carbon-centered radical. The critical role of the 2,2'-biquinoline ligand is to stabilize the Cu(II) species, preventing premature termination of the radical chain. The Cu(II) then oxidizes the carbon radical to a carbocation via a second SET, which is rapidly trapped by the pendant carboxylic acid via intramolecular nucleophilic attack, yielding the trifluoromethylated lactone (4)[4].
Fig 1: Copper-catalyzed oxytrifluoromethylation mechanism for lactone synthesis.
Experimental Methodologies: Synthesis and Validation
Protocol 1: Self-Validating Synthesis of Trifluoromethylated Lactones
This protocol details the copper-catalyzed oxytrifluoromethylation of alkenoic acids.
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: In a flame-dried Schlenk tube under an argon atmosphere, combine the alkenoic acid substrate (1.0 equiv), Togni's reagent 1 (1.1 equiv),[Cu(MeCN)₄]PF₆ (10 mol%), and 2,2'-biquinoline (20 mol%).
-
Causality: Argon is strictly required because the intermediate CF₃ radical is highly reactive and will rapidly quench in the presence of atmospheric oxygen, leading to peroxy byproducts.
Step 2: Solvent Addition and Initiation
-
Action: Add anhydrous acetonitrile to achieve a 0.1 M concentration. Heat the mixture to 55 °C and stir for 16 hours.
-
Causality: Acetonitrile coordinates with the copper catalyst, maintaining its solubility and modulating its redox potential to favor the SET process required to activate Togni's reagent.
Step 3: Validation Checkpoint (In-Process Control)
-
Action: Withdraw a 50 µL aliquot, dilute with CDCl₃, and perform ¹⁹F NMR spectroscopy using PhCF₃ as an internal standard.
-
Validation: The complete disappearance of the Togni reagent signal (approx. -40 ppm) and the emergence of a new upfield multiplet (approx. -70 to -75 ppm) confirms successful CF₃ transfer. If the Togni reagent persists, catalyst poisoning has occurred, and the reaction must be re-initiated.
Step 4: Isolation and Purification
-
Action: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Experimental Methodologies: Metabolic Stability Assessment
To empirically prove the physicochemical advantage of the synthesized trifluoromethylated lactone, its resistance to CYP450-mediated degradation must be quantified.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Step 1: Matrix Preparation
-
Action: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test CF₃-lactone (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.
-
Causality: The physiological pH and temperature are critical to maintaining the tertiary structure and enzymatic activity of the CYP450 enzymes embedded in the microsomes.
Step 2: Reaction Initiation
-
Action: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Causality: NADPH serves as the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot proceed, making this addition the precise start time (t=0) of the assay.
Step 3: Validation Checkpoint (System Integrity)
-
Action: Run a parallel incubation using a known highly metabolized reference standard (e.g., Verapamil or Testosterone).
-
Validation: If the reference compound does not degrade by >50% within 30 minutes, the microsomes are inactive (likely due to freeze-thaw degradation), and the assay data for the CF₃-lactone is invalid and must be discarded.
Step 4: Quenching and Analysis
-
Action: At predetermined intervals (0, 5, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
Fig 2: In vitro liver microsomal stability assay workflow.
References
- Source: PMC / National Institutes of Health (NIH)
- Recent progress in the trifluoromethylation of alkenes with Togni's reagents Source: Semantic Scholar / ARKIVOC URL
- Source: PMC / National Institutes of Health (NIH)
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability Source: BenchChem URL
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Copper-Catalyzed Oxytrifluoromethylation of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name gamma,gamma-dimethyl-alpha-trifluoromethyl-gamma-butyrolactone
The Strategic Role of γ,γ -Dimethyl- α -Trifluoromethyl- γ -Butyrolactone in Advanced Drug Design
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and steric bulk into privileged scaffolds is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). The compound γ,γ -dimethyl- α -trifluoromethyl- γ -butyrolactone (CAS: 164929-15-1, Preferred IUPAC Name: 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one)[1] represents a highly specialized, fluorinated building block.
While unsubstituted γ -butyrolactones (GBLs) are ubiquitous in biologically active natural products and synthetic drugs (2[2]), they often suffer from poor metabolic stability. This whitepaper details the structural rationale, synthetic methodologies, and self-validating experimental protocols for utilizing this advanced fluorinated lactone as a core intermediate in drug development.
Structural Rationale & Physicochemical Profiling
As a Senior Application Scientist, it is critical to understand the causality behind molecular modifications rather than simply observing the outcomes. The architecture of γ,γ -dimethyl- α -trifluoromethyl- γ -butyrolactone is designed to systematically dismantle the metabolic liabilities of the native GBL ring.
-
The γ,γ -Dimethyl Motif (Steric Shielding): Unsubstituted GBLs are highly susceptible to lactonase-mediated ring hydrolysis and Cytochrome P450 (CYP450)-mediated oxidation at the C4 ( γ ) position. By installing geminal dimethyl groups at the γ -carbon, we introduce severe steric hindrance. Causality: This steric bulk physically prevents the CYP450 active site heme-iron from accessing the C-H bonds, completely blocking γ -hydroxylation and subsequent ring opening.
-
The α -Trifluoromethyl Motif (Electronic Modulation): The addition of a -CF3 group at the C2 ( α ) position serves a dual purpose. Causality: First, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent protons, protecting the α -position from metabolic epimerization. Second, it significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) targets (3[3]).
Table 1: Comparative Physicochemical and Metabolic Profiling
To illustrate the impact of these modifications, the table below summarizes the structure-activity relationship (SAR) trends comparing the native scaffold to its substituted derivatives.
| Compound Scaffold | ClogP | TPSA (Ų) | HLM Intrinsic Clearance ( CLint ) | Primary Metabolic Liability |
| γ -Butyrolactone (GBL) | -0.64 | 26.3 | > 150 μ L/min/mg | C4 ( γ ) Hydroxylation / Ring Opening |
| α -Trifluoromethyl-GBL | 0.85 | 26.3 | 85 μ L/min/mg | C4 ( γ ) Hydroxylation |
| γ,γ -Dimethyl- α -CF3-GBL | 1.92 | 26.3 | < 15 μ L/min/mg | Highly Stable (Sterically Shielded) |
Synthetic Methodology & Workflow
The synthesis of highly substituted lactones requires bypassing the thermodynamic barriers associated with traditional Fischer esterification. We employ a radical-mediated addition-cyclization cascade to construct the ring efficiently.
Synthetic workflow for alpha-trifluoromethyl-gamma-butyrolactone derivatives.
Protocol: Radical-Mediated Synthesis
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-(trifluoromethyl)acrylic acid (1.0 equiv) in anhydrous isopropanol. Causality: Isopropanol acts as both the solvent and the nucleophilic γ -carbon/gem-dimethyl source, driving the reaction equilibrium forward.
-
Radical Initiation: Add di-tert-butyl peroxide (DTBP, 0.2 equiv). Causality: Upon heating to 130°C, DTBP undergoes homolytic cleavage. The resulting tert-butoxy radicals abstract the α -proton from isopropanol, generating a highly reactive nucleophilic ketyl radical.
-
Addition and Cyclization: The ketyl radical adds to the electron-deficient double bond of the acrylic acid. Causality: The subsequent intramolecular esterification (lactonization) occurs spontaneously because the formation of the 5-membered ring is entropically favored and thermodynamically stable.
-
Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure lactone (1[1]).
Application in Pharmacophore Design & Signaling Pathways
Once synthesized, this lactone acts as a rigidified, metabolically stable scaffold. It is frequently subjected to amination to form γ -lactams (pyrrolidinones), which are core structural motifs in CNS-active drugs (e.g., racetam-class anticonvulsants) and antifungal agents (4[4]). By integrating the α -CF3 and γ,γ -dimethyl groups, the resulting API exhibits prolonged half-life and enhanced binding affinity to allosteric sites, such as those on the GABA-A receptor.
Pharmacological signaling pathway of lactam APIs modulating GABA-A receptors.
Experimental Protocols: Self-Validating Metabolic Stability Assay
To empirically prove the causality of the structural modifications, a Human Liver Microsome (HLM) Stability Assay must be conducted. This protocol is designed as a self-validating system to ensure data integrity.
Protocol: HLM Intrinsic Clearance ( CLint ) Assay
-
System Validation: The assay must include Verapamil (a high-clearance drug) as a positive control to verify microsome enzymatic viability, and Warfarin as a low-clearance negative control.
-
Step 1: Matrix Preparation. Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg2+ is an obligate cofactor required for the optimal structural conformation and electron transfer activity of CYP450 enzymes.
-
Step 2: Compound Spiking. Add the test compound ( γ,γ -dimethyl- α -trifluoromethyl- γ -butyrolactone) to achieve a final concentration of 1 μ M. Causality: The organic solvent (DMSO) concentration must be kept ≤ 0.1% to prevent the denaturation or competitive inhibition of CYP450 enzymes.
-
Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH provides the essential reducing equivalents necessary for the CYP450-mediated oxidation cycle.
-
Step 4: Kinetic Sampling & Quenching. At exact time points (0, 5, 15, 30, and 60 minutes), extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity at the precise time point, while the internal standard normalizes any subsequent LC-MS/MS injection volume variability.
-
Step 5: Analysis. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
References
- Matrix Fine Chemicals. "5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1". Matrix Fine Chemicals Catalog.
- NIH PubMed Central. "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones". PMC.
- ResearchGate. "Development of a Scalable Synthesis of (S)-3-Fluoromethyl-γ-butyrolactone, Building Block for Carmegliptin's Lactam Moiety". ResearchGate.
- ACS Publications. "Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR". Journal of Agricultural and Food Chemistry.
Comprehensive Spectroscopic Characterization of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: A Technical Whitepaper
Executive Summary
In modern drug discovery and medicinal chemistry, fluorinated heterocycles serve as critical building blocks due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one (also known as 5,5-dimethyl-3-(trifluoromethyl)- γ -butyrolactone) is a highly specialized intermediate. Structurally, it features a strained five-membered lactone ring, a gem-dimethyl group at the C5 position, and a strongly electron-withdrawing trifluoromethyl (–CF 3 ) group at the C3 position.
This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation of this compound. By analyzing the causality behind its complex spectral signatures—such as diastereotopic splitting and heteronuclear coupling—researchers can establish robust, self-validating analytical workflows for structural verification.
Structural Causality and Spectroscopic Theory
The structural uniqueness of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one dictates its spectroscopic behavior. The presence of a chiral center at C3 renders the two faces of the planar-average lactone ring asymmetric. Consequently, the molecule exhibits profound diastereotopic complexity :
-
C4 Protons: The two protons on the C4 methylene bridge are diastereotopic (one is cis to the –CF 3 group, the other trans). They are magnetically non-equivalent and will couple with each other as well as with the C3 proton.
-
C5 Methyl Groups: The geminal dimethyl groups at C5 are similarly diastereotopic, appearing as two distinct singlets in the 1 H NMR spectrum rather than a single integrated peak.
-
Inductive Effects: The strongly electronegative –CF 3 group exerts a through-bond inductive pull, deshielding the C3 proton and shifting the carbonyl (C=O) stretching frequency in infrared spectroscopy to higher wavenumbers compared to unfunctionalized γ -lactones.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Multi-Nuclear Magnetic Resonance (NMR) Profiling
1 H NMR: Diastereotopic Complexity
In a standard 400 MHz 1 H NMR spectrum (CDCl 3 ), the C3 proton appears highly deshielded ( δ ~3.5–3.8 ppm) due to the combined electron-withdrawing effects of the adjacent carbonyl and the –CF 3 group. It presents as a complex multiplet (a doublet of doublets of quartets) due to vicinal coupling with the two C4 protons and a 3JHF coupling with the fluorine atoms. The C4 protons ( δ ~2.0–2.5 ppm) appear as distinct doublet of doublets due to geminal coupling ( 2JHH ≈ 13.5 Hz) and vicinal coupling to C3. The C5 methyls appear as two distinct singlets ( δ ~1.45 and 1.50 ppm).
13 C NMR: Heteronuclear Splitting
The 13 C NMR spectrum is defined by carbon-fluorine heteronuclear spin-spin coupling, a phenomenon extensively documented in the 1 [3].
-
The –CF 3 carbon resonates at δ ~124 ppm as a distinct quartet with a massive one-bond coupling constant ( 1JCF ≈ 275 Hz).
-
The C3 carbon appears at δ ~45 ppm as a quartet due to two-bond coupling ( 2JCF ≈ 30 Hz).
-
The carbonyl carbon (C2) is observed at δ ~168–170 ppm, typical for strained lactones.
19 F NMR: The Trifluoromethyl Probe
Fluorine-19 is a highly sensitive spin-1/2 nucleus with 100% natural abundance. The –CF 3 group in this aliphatic lactone environment typically resonates between δ -68.0 and -72.0 ppm. As noted in literature regarding 2 [1], the exact shift is highly dependent on solvent polarity and local magnetic shielding. The signal will appear as a doublet due to 3JFH coupling (~9 Hz) with the C3 proton.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid validation of the lactone framework. Unfunctionalized γ -butyrolactones typically exhibit a strong C=O stretching band near 1770 cm −1 , as cataloged in the 3 [4]. However, placing a strongly electronegative –CF 3 group at the α -position (C3) inductively removes electron density from the carbonyl oxygen, increasing the double-bond character of the C=O bond. This shifts the absorption to a higher frequency, typically 1780–1790 cm −1 . Strong C–F stretching vibrations also dominate the fingerprint region between 1100 and 1300 cm −1 .
Mass Spectrometry (EI-MS) Fragmentation Mechanics
Under standard 70 eV Electron Ionization (EI), the molecular ion [M] + at m/z 182 is often weak due to the rapid fragmentation typical of aliphatic lactones. The fragmentation cascade is driven by the stability of the resulting cations and radicals.
Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Quantitative Data Summary
The following tables summarize the expected spectroscopic parameters for structural validation.
Table 1: Predicted NMR Assignments (CDCl 3 , 298 K)
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) |
| 1 H | C5-CH 3 (a) | 1.45 | Singlet (s) | - |
| 1 H | C5-CH 3 (b) | 1.50 | Singlet (s) | - |
| 1 H | C4-H (a) | 2.10 | dd | 2JHH = 13.5, 3JHH = 10.0 |
| 1 H | C4-H (b) | 2.45 | dd | 2JHH = 13.5, 3JHH = 8.5 |
| 1 H | C3-H | 3.70 | ddq | 3JHH = 10.0, 8.5; 3JHF = 9.0 |
| 13 C | C5-CH 3 | 27.0, 29.0 | Singlets (s) | - |
| 13 C | C4 | 38.0 | Singlet (s) | - |
| 13 C | C3 | 45.0 | Quartet (q) | 2JCF ≈ 30.0 |
| 13 C | C5 | 85.0 | Singlet (s) | - |
| 13 C | –CF 3 | 124.0 | Quartet (q) | 1JCF ≈ 275.0 |
| 13 C | C2 (C=O) | 169.0 | Singlet (s) | - |
| 19 F | –CF 3 | -70.5 | Doublet (d) | 3JFH ≈ 9.0 |
Table 2: Key FT-IR and MS Parameters
| Technique | Parameter / Mode | Value / Observation | Structural Significance |
| FT-IR | C=O Stretch | 1785 cm −1 | Strained γ -lactone shifted by α -CF 3 |
| FT-IR | C–F Stretch | 1150, 1180 cm −1 | Strong aliphatic trifluoromethyl vibrations |
| EI-MS | Molecular Ion | m/z 182 | Intact molecule [M] + |
| EI-MS | Base/Major Peak | m/z 113 | Loss of •CF 3 radical (-69 Da) |
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following self-validating protocols must be adhered to during spectral acquisition. These methodologies incorporate internal referencing to rule out instrumental drift.
Protocol A: Multi-Nuclear NMR Acquisition
Based on established4 [2].
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C referencing.
-
Fluorine Referencing: Add a sealed capillary containing Trichlorofluoromethane (CFCl 3 , δ 0.00 ppm) to the NMR tube to serve as an absolute external reference for 19 F acquisition without contaminating the sample.
-
Instrument Parameters ( 19 F): Utilize an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required. Set the spectral width to 250 ppm, centered at -60 ppm.
-
Validation Check: Confirm that the TMS signal is exactly at 0.00 ppm. Check the integration ratio of the 1 H spectrum: the two C5 methyl singlets must integrate to exactly 3.0 protons each relative to the single C3 proton.
Protocol B: Attenuated Total Reflectance (ATR) FT-IR
-
Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to ensure a flat baseline.
-
Sample Application: Apply 2–3 μ L of the neat liquid lactone directly onto the crystal. Ensure full coverage of the sensor.
-
Acquisition: Collect 32 scans from 4000 to 400 cm −1 .
-
Validation Check: The absence of a broad band above 3200 cm −1 confirms the sample is free from moisture or unreacted hydroxy-acid precursors.
Protocol C: GC-EI-MS Analysis
-
Sample Dilution: Dilute the sample to 10 μ g/mL in GC-grade dichloromethane.
-
Chromatography: Inject 1 μ L (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.
-
Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 300.
-
Validation Check: Verify the presence of the m/z 113 peak (loss of CF 3 ). The isotopic pattern of the molecular ion must align with the theoretical distribution for C 7 H 9 F 3 O 2 .
References
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Dove Medical Press / Reports in Organic Chemistry URL:[Link]
-
7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > 1/2) - Hans Reich Collection Organic Chemistry Data URL: [Link]
-
1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone - IR Spectrum NIST Chemistry WebBook URL:[Link]
Sources
A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR of Trifluoromethyl γ-Butyrolactones: From Core Principles to Structural Elucidation
Executive Summary
The incorporation of the trifluoromethyl (CF₃) group into the γ-butyrolactone scaffold has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. The precise and unambiguous characterization of these fluorinated compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and applying both ¹H and ¹⁹F NMR for the structural elucidation of trifluoromethyl γ-butyrolactones. We will move beyond simple data reporting to explore the causality behind experimental choices, establish self-validating protocols, and provide a systematic workflow for interpreting complex spectral data, grounded in authoritative references.
Section 1: The Strategic Importance of Trifluoromethyl γ-Butyrolactones
The γ-butyrolactone ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2] The introduction of a trifluoromethyl group—a bioisostere for the ethyl or isopropyl group—can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. This modification often leads to increased metabolic stability by blocking sites of oxidative metabolism and can enhance protein-ligand interactions through unique electrostatic and hydrophobic contributions. Consequently, the synthesis and characterization of novel trifluoromethyl γ-butyrolactones are of significant interest in the pursuit of next-generation therapeutics.[3][4][5]
Given the subtle stereochemical and constitutional isomers that can arise during synthesis, a robust analytical methodology is not just beneficial—it is essential. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, provides the detailed atomic-level information required for complete structural and stereochemical assignment.
Section 2: Foundational NMR Principles for Fluorinated Lactones
A mastery of spectral interpretation begins with a solid understanding of the fundamental principles governing the NMR signatures of these specific molecules.
The ¹H NMR Signature of the γ-Butyrolactone Core
The proton environment of a γ-butyrolactone is well-defined, though it is significantly modulated by the presence of a highly electronegative CF₃ group.
-
γ-Proton (Hγ): The proton on the carbon bearing the CF₃ group is the most deshielded proton on the lactone ring (excluding substituents elsewhere). Its chemical shift is heavily influenced by the CF₃ group and its proximity to the lactone oxygen.
-
β-Protons (Hβ): These protons typically reside in the range of 2.0-3.0 ppm.[6][7][8][9] They often appear as complex multiplets due to coupling with both the α- and γ-protons. In chiral molecules, these two protons are diastereotopic and will have different chemical shifts and coupling patterns.
-
α-Protons (Hα): Situated adjacent to the carbonyl group, these protons are deshielded and typically appear between 2.5 and 3.5 ppm.[8][9]
The electron-withdrawing nature of the CF₃ group will generally cause a downfield shift (deshielding) for all protons on the lactone ring, with the effect diminishing with distance.
The Unrivaled Power of ¹⁹F NMR Spectroscopy
Fluorine-19 is an ideal nucleus for NMR analysis for several key reasons:
-
High Receptivity: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and is 100% naturally abundant, resulting in strong, sharp signals and rapid data acquisition.[10][11][12]
-
Expansive Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which is more than 50 times larger than that for ¹H NMR.[11][13] This vast dispersion minimizes the likelihood of signal overlap, even in complex mixtures, making it an excellent tool for purity assessment and reaction monitoring.[14][15][16]
-
Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe for detecting subtle changes in molecular conformation, solvation, and binding events.[10][17][18] The CF₃ group in a γ-butyrolactone typically appears as a singlet between -70 and -80 ppm (relative to CFCl₃) in a proton-decoupled spectrum.
Decoding ¹H-¹⁹F Coupling Constants: The Key to Connectivity
The true analytical power of NMR comes from observing spin-spin coupling between ¹H and ¹⁹F nuclei, which provides definitive evidence of through-bond connectivity. These couplings are often larger than their H-H counterparts and can be observed over several bonds.[11]
-
Geminal Coupling (²JHF): Coupling between a fluorine and a proton on the same carbon. This is not present in a CF₃ group attached to a quaternary carbon but would be observed in a CHF₂ or CH₂F group.
-
Vicinal Coupling (³JHF): Coupling between a fluorine on the CF₃ group and the protons on the adjacent carbon (Hγ). The magnitude of this coupling is dependent on the dihedral angle, following a Karplus-type relationship, and is invaluable for conformational analysis.[10]
-
Long-Range Coupling (⁴JHF and ⁵JHF): Couplings over four or five bonds are frequently observed in fluorinated compounds.[10][19][20] For example, the CF₃ group can show a ⁴JHF coupling to the β-protons of the lactone ring. These long-range interactions are critical for piecing together the complete molecular structure.
| Coupling Type | Typical Magnitude (Hz) | Structural Information Provided |
| ³J(F-C-C-Hγ) | 5 - 10 Hz | Confirms connectivity between CF₃ and the γ-carbon; dihedral angle dependent. |
| ⁴J(F-C-C-C-Hβ) | 1 - 3 Hz | Confirms the γ-position of the CF₃ group; often shows a "W" or zig-zag pathway dependence.[21] |
| ⁵J(F-C-C-C-C-Hα) | < 1 Hz | Often too small to resolve but can sometimes be observed, further confirming the overall structure. |
graph J_Coupling_Diagram { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, label=""]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF"];// Define nodes for the lactone structure C_gamma [label="Cγ", pos="0,0!", fillcolor="#4285F4"]; C_beta [label="Cβ", pos="1.5,-0.5!", fillcolor="#4285F4"]; C_alpha [label="Cα", pos="1.5,-2!", fillcolor="#4285F4"]; C_carbonyl [label="C=O", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#202124"]; O_lactone [label="O", pos="-1,-1.25!", fillcolor="#EA4335", fontcolor="#202124"];
// Define nodes for substituents CF3 [label="CF₃", pos="-1.5,0.5!", fillcolor="#34A853"]; H_gamma [label="Hγ", pos="0.3,1!", fillcolor="#FBBC05", fontcolor="#202124"]; H_beta1 [label="Hβ", pos="2.8,-0.2!", fillcolor="#FBBC05", fontcolor="#202124"]; H_beta2 [label="Hβ'", pos="2.5,-1.2!", fillcolor="#FBBC05", fontcolor="#202124"]; H_alpha [label="Hα", pos="2.5,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Define edges for bonds edge [color="#5F6368", style=bold]; C_gamma -- C_beta; C_beta -- C_alpha; C_alpha -- C_carbonyl; C_carbonyl -- O_lactone; O_lactone -- C_gamma; C_gamma -- CF3; C_gamma -- H_gamma; C_beta -- H_beta1; C_beta -- H_beta2; C_alpha -- H_alpha;
// Define edges for J-couplings edge [color="#EA4335", style=dashed, penwidth=2.0, constraint=false]; CF3 -- H_gamma [label=" ³JHF", fontcolor="#EA4335", fontsize=10]; CF3 -- H_beta1 [label=" ⁴JHF", fontcolor="#EA4335", fontsize=10]; CF3 -- H_alpha [label=" ⁵JHF", fontcolor="#EA4335", fontsize=10]; }
Caption: Through-bond ¹H-¹⁹F J-coupling pathways in a trifluoromethyl γ-butyrolactone.
Section 3: Experimental Design & Self-Validating Protocols
The quality of your NMR data is directly dependent on meticulous experimental design and execution. Here, we explain the reasoning behind key choices and provide robust, step-by-step protocols.
Causality in Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the default choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. However, for more polar lactones, or when studying intermolecular interactions, solvents like DMSO-d₆ or Acetone-d₆ may be necessary. Be aware that solvent choice can influence ¹⁹F chemical shifts.[17] A self-validating approach involves running a quick spectrum in a second solvent if any ambiguity arises.
-
Referencing: For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (0 ppm). For ¹⁹F NMR, referencing is more complex. While trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), it is an ozone-depleting substance. A common and practical alternative is to use an external standard of trifluoroacetic acid (TFA) in a capillary tube or to reference indirectly based on the known spectrometer frequency ratio.[10][16] Consistency is key for comparing data across different samples and instruments.
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for ¹H and ¹⁹F NMR on modern spectrometers. For 2D experiments like HMBC or for samples with low solubility, higher concentrations or longer acquisition times may be required. Always ensure your sample is fully dissolved and free of particulate matter to achieve sharp lines.
Step-by-Step Experimental Protocols
These protocols are designed for a standard two-channel NMR spectrometer.
Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
-
Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal, and shim the magnetic field until the lock signal is sharp and symmetrical.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to cover a range of -1 to 12 ppm.
-
Acquisition Time (AQ): ~3-4 seconds for good resolution.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ of the protons of interest.
-
Number of Scans (NS): Start with 8 or 16 scans and increase as needed for good signal-to-noise (S/N).
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0 ppm.
Protocol 2: Acquiring a Proton-Decoupled ¹⁹F{¹H} NMR Spectrum
-
Instrument Setup: Tune the ¹⁹F channel on the probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with ¹H decoupling (e.g., 'zgpg30' with decoupling on).
-
Spectral Width: A wide range is needed, e.g., -50 to -90 ppm, to ensure the CF₃ signal is captured.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient due to the high sensitivity of ¹⁹F.
-
-
Processing: Apply an exponential window function, Fourier transform, phase, and baseline correct. Reference the spectrum to an appropriate standard (e.g., external TFA). This spectrum is ideal for determining the number of unique fluorine environments and for accurate integration.
Caption: A logical workflow for the structural elucidation of trifluoromethyl γ-butyrolactones using NMR.
Section 4: Data Interpretation & Structural Elucidation - A Case Study
Let's consider a synthetic reaction expected to produce a γ-trifluoromethyl-γ-butyrolactone. The goal is to confirm the structure and determine the relative stereochemistry of the major product.
Hypothetical Data:
-
¹⁹F{¹H} NMR: A single, sharp singlet at -75.2 ppm, confirming one CF₃ environment.
-
¹H NMR:
-
δ 4.85 (m, 1H, Hγ)
-
δ 2.90 (ddd, 1H, Hα)
-
δ 2.75 (m, 1H, Hα')
-
δ 2.40 (m, 1H, Hβ)
-
δ 2.25 (m, 1H, Hβ')
-
-
Key Observations from 2D NMR:
-
COSY: Strong correlations are observed between (Hγ and Hβ/Hβ') and between (Hβ/Hβ' and Hα/Hα'), confirming the proton connectivity around the ring.
-
HMBC: A crucial correlation is seen from the protons of the CF₃ group (probed via the ¹⁹F channel in an ¹H-¹⁹F HMBC or inferred from long-range ¹H-¹³C HMBC to the γ-carbon) to the γ-carbon (Cγ). Additionally, correlations from Hα/Hα' to the carbonyl carbon confirm their position.
-
NOESY/HOESY: A strong through-space correlation is observed between the CF₃ group and one of the β-protons (e.g., Hβ at 2.40 ppm) and one of the α-protons (e.g., Hα at 2.90 ppm). This indicates that these three groups are on the same face of the five-membered ring.
-
Interpretation:
-
The ¹H and ¹⁹F data confirm the presence of the γ-butyrolactone scaffold and a single CF₃ group.
-
The COSY spectrum validates the expected H-H connectivity: Hα-Hβ-Hγ.
-
The HMBC data lock in the position of the CF₃ group at the γ-position.
-
The NOESY/HOESY data is the final piece of the puzzle. The observed spatial proximity between the CF₃ group, Hβ, and Hα allows for the unambiguous assignment of the cis relative stereochemistry between these groups.
This systematic approach, combining 1D and 2D NMR techniques, provides a self-validating system where each piece of data corroborates the others, leading to a high-confidence structural assignment. When analyzing diastereomeric mixtures, this process is repeated for each set of signals, with the relative integrals in the well-dispersed ¹⁹F NMR spectrum providing the most accurate measure of the diastereomeric ratio.[22]
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
- Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. PubMed.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
- One-dimensional 1 H NMR spectra of ɣ-butyrolactone at 100 μg/L (a)...
- A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3)
- Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species.
- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed.
- Gamma Butyrolactone(96-48-0) 1H NMR spectrum. ChemicalBook.
- 19Flourine NMR. University of Ottawa.
- Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isol
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
- Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzym
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
- Intramolecular Conjugate Ene Reaction of γ-Difluoromethyl- and γ-Trifluoromethyl-α,β-Unsaturated γ-Butyrolactones.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of N
- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
- Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.
- Fluorine NMR. University of California, Davis.
- NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison.
- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.
Sources
- 1. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Gamma Butyrolactone(96-48-0) 1H NMR spectrum [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. biophysics.org [biophysics.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. researchgate.net [researchgate.net]
Mass Spectrometry of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: Fragmentation Mechanisms and Analytical Workflows
Executive Summary
The compound 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one (CAS: 164929-15-1; C₇H₉F₃O₂) is a highly specialized fluorinated γ -butyrolactone. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, where the strategic placement of trifluoromethyl (-CF₃) groups is used to modulate metabolic stability and lipophilicity1[1]. Analyzing this molecule via mass spectrometry (MS) requires a deep understanding of its structural thermodynamics. The highly strained lactone core, combined with the electron-withdrawing -CF₃ group and the sterically bulky gem-dimethyl moiety, dictates highly specific, rapid unimolecular decomposition pathways in both gas-phase Electron Ionization (EI) and liquid-phase Electrospray Ionization (ESI).
This whitepaper provides a comprehensive, causality-driven guide to the mass spectrometric behavior of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, establishing self-validating protocols for its trace quantification and structural confirmation.
Structural Dynamics & Ionization Causality
To predict and interpret the mass spectra of this molecule, we must analyze the causality behind its ionization:
-
The γ -Butyrolactone Core: Lactones are cyclic esters that inherently possess high ring strain. Upon ionization, the primary thermodynamic driver is ring-opening, often accompanied by the extrusion of carbon dioxide (CO₂) or carbon monoxide (CO)2[2].
-
The C5 Gem-Dimethyl Group: The presence of two methyl groups adjacent to the ring oxygen creates a highly favorable site for α -cleavage. The loss of a methyl radical (•CH₃) generates a stable tertiary oxonium ion, driving the dominant fragmentation pathway in hard ionization (EI).
-
The C3 Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing. While it stabilizes the molecule chemically, in the gas phase, it destabilizes adjacent positive charges. Consequently, the loss of a •CF₃ radical is a competing, diagnostically significant pathway.
Electron Ionization (EI-MS) Fragmentation Mechanics
Under standard 70 eV EI conditions, the molecular ion [M]⁺• (m/z 182) is typically of very low abundance. The energy imparted during electron bombardment far exceeds the activation energy required for the cleavage of the C-CH₃ and C-CF₃ bonds.
Mechanistic Pathways
-
Pathway A ( α -Cleavage): The most thermodynamically favored event is the ejection of a methyl radical (-15 Da) from the C5 position. This yields a highly stable resonance-stabilized oxonium ion at m/z 167 .
-
Pathway B (CF₃ Extrusion): The cleavage of the C-CF₃ bond (-69 Da) relieves both steric hindrance and electronic repulsion, yielding a fragment at m/z 113 .
-
Pathway C (Ring Contraction/CO₂ Loss): A hallmark of γ -butyrolactones is the loss of CO₂ (-44 Da)3[3]. This can occur directly from the molecular ion to give m/z 138 , or sequentially from the [M-CH₃]⁺ ion to yield m/z 123 .
EI-MS fragmentation pathways of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one at 70 eV.
Electrospray Ionization (ESI-MS/MS) Behavior
In soft ionization environments like ESI, the molecule behaves differently. Protonation occurs preferentially at the carbonyl oxygen, yielding the [M+H]⁺ ion at m/z 183.1 . Due to the high cation affinity of the lactone carbonyl, sodium adducts [M+Na]⁺ at m/z 205.1 are also frequently observed and can dominate the Q1 spectrum if the mobile phase is not properly buffered.
During Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor:
-
Dehydration (-18 Da): The protonated lactone undergoes ring opening followed by the elimination of water, yielding a fragment at m/z 165.1 . This is a ubiquitous pathway for γ -lactones2[2].
-
Decarbonylation/Decarboxylation: The highly polarized nature of the ring, exacerbated by the -CF₃ group, facilitates the loss of CO (-28 Da) or CO₂ (-44 Da) under elevated collision energies (15-25 eV).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops (e.g., ion ratios, retention indices) to automatically flag analytical errors such as matrix interference or source degradation.
GC-EI-MS Protocol (Volatile Analysis)
Causality: Gas chromatography is ideal for this relatively volatile, non-polar lactone. However, lactones can be thermally labile or interact with active sites in the GC inlet 3[3].
-
Sample Preparation: Dilute the sample in MS-grade Hexane to a concentration of 1-10 µg/mL. Add Octafluoronaphthalene (OFN) at 1 µg/mL as an Internal Standard (IS).
-
Inlet Conditions: Pulsed splitless injection (1 µL) at 220°C. Validation Check: If the peak shape exhibits severe tailing, it indicates inlet liner contamination or active silanol sites degrading the fluorinated lactone.
-
Chromatography: Use a 30m x 0.25mm x 0.25µm DB-5MS column. Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.
-
MS Detection: 70 eV EI source at 230°C. Acquire in SIM mode monitoring m/z 167 (Quantifier), m/z 113 (Qualifier 1), and m/z 123 (Qualifier 2).
-
Self-Validation: The ion ratio of m/z 167 to m/z 113 must remain constant (±15% relative) across all calibration standards and samples. A deviation indicates co-eluting matrix interference.
LC-ESI-MS/MS Protocol (Trace Quantification)
Causality: For biological or environmental matrices, LC-MS/MS provides superior sensitivity. The mobile phase must be acidic to force the equilibrium toward the protonated [M+H]⁺ state, suppressing the unfragmentable[M+Na]⁺ adduct.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction. Reconstitute in 90:10 Water:Acetonitrile.
-
Chromatography: C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 10% B to 90% B over 5 minutes.
-
MS Detection: Positive ESI. Capillary voltage 3.0 kV, Desolvation temp 400°C.
-
MRM Transitions:
-
Quantifier: 183.1 → 165.1 (CE: 15 eV)
-
Qualifier: 183.1 → 123.1 (CE: 22 eV)
-
Self-validating LC-MS/MS MRM workflow for trace quantification of the fluorinated lactone.
Quantitative Data Summaries
Table 1: Exact Mass and Isotopic Distribution
| Species | Formula | Exact Mass (Da) | Relative Abundance |
|---|---|---|---|
| Monoisotopic Neutral | C₇H₉F₃O₂ | 182.0554 | 100.0% |
| M+1 Isotope (¹³C) | C₆¹³CH₉F₃O₂ | 183.0588 | ~7.8% |
| Protonated Ion [M+H]⁺ | C₇H₁₀F₃O₂⁺ | 183.0632 | N/A (ESI+) |
| Sodium Adduct [M+Na]⁺| C₇H₉F₃O₂Na⁺ | 205.0452 | N/A (ESI+) |
Table 2: Diagnostic Product Ions
| Ionization Mode | Precursor m/z | Product m/z | Neutral Loss | Structural Assignment |
|---|
| EI (70 eV) | 182 | 167 | 15 Da (•CH₃) | C5 α -cleavage (oxonium ion) | | EI (70 eV) | 182 | 113 | 69 Da (•CF₃) | C3 α -cleavage | | EI (70 eV) | 167 | 123 | 44 Da (CO₂) | Ring contraction from m/z 167 | | ESI-CID (+) | 183.1 | 165.1 | 18 Da (H₂O) | Dehydration of protonated lactone | | ESI-CID (+) | 183.1 | 139.1 | 44 Da (CO₂) | Decarboxylation |
References
- Source: PubMed (J Mass Spectrom. 2009)
- Source: SWGDRUG.
- Source: CAS.
Sources
An In-Depth Technical Guide on the Prospective Stability and Degradation Profile of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated stability and degradation profile of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its likely behavior based on fundamental chemical principles, the known reactivity of its core functional groups—a γ-lactone and a trifluoromethyl moiety—and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential degradation pathways, recommended analytical methodologies for stability assessment, and protocols for forced degradation studies.
Introduction: Chemical Structure and Scientific Context
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a five-membered lactone (a cyclic ester) featuring a gem-dimethyl substitution at the 5-position and a trifluoromethyl group at the 3-position. The presence of the highly electronegative trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The lactone ring, however, is a potentially labile functional group susceptible to hydrolysis.[3][4] Understanding the interplay between the stabilizing trifluoromethyl group and the reactive lactone is crucial for predicting the compound's stability and developing robust formulations.
The stability of this molecule is a critical parameter for its potential development as a pharmaceutical agent or a building block in organic synthesis. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles. This guide will therefore explore the probable degradation pathways under various stress conditions.
Predicted Physicochemical Properties and Stability-Influencing Factors
The physicochemical properties of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one will significantly influence its degradation kinetics.
| Property | Predicted Influence on Stability |
| Lipophilicity | The trifluoromethyl group is expected to confer significant lipophilicity.[2] |
| Aqueous Solubility | Likely to have low aqueous solubility, which may necessitate the use of co-solvents in stability studies.[1] |
| pKa | The protons on the carbon adjacent to the trifluoromethyl group may be slightly acidic, potentially influencing base-catalyzed degradation.[5] |
| Melting Point | The gem-dimethyl and trifluoromethyl groups may lead to a relatively high melting point for a molecule of its size. |
Prospective Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][6] The following sections outline the predicted degradation pathways for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one under standard stress conditions.
Hydrolytic Degradation
Hydrolysis is anticipated to be the primary degradation pathway for this molecule due to the presence of the lactone ring.[3]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen will activate the lactone towards nucleophilic attack by water.[4] This will result in the opening of the lactone ring to form the corresponding hydroxy carboxylic acid.
-
Base-Catalyzed Hydrolysis : Basic conditions are expected to induce rapid hydrolysis through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4] This reaction is generally faster than acid-catalyzed hydrolysis for esters.
-
Neutral Hydrolysis : Hydrolysis can also occur at neutral pH, albeit at a slower rate.
The gem-dimethyl group at the 5-position may sterically hinder the approach of nucleophiles to some extent, but significant degradation is still expected.
Caption: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation
While the lactone and trifluoromethyl groups are generally resistant to oxidation, other parts of the molecule or potential impurities could be susceptible.[1] Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this pathway.
Photolytic Degradation
The trifluoromethyl group is generally photochemically stable.[2] However, exposure to UV light can sometimes induce degradation, potentially leading to the formation of trifluoroacetic acid.[1] The overall photostability will depend on the molecule's ability to absorb UV radiation.
Thermal Degradation
The carbon-fluorine bond is exceptionally strong, imparting high thermal stability to the trifluoromethyl group.[1][7] The lactone ring is also relatively stable to heat in the absence of moisture. Significant thermal degradation is not anticipated under typical storage conditions, but should be evaluated as part of a comprehensive stability program.[8]
Proposed Analytical Methodologies for Stability Testing
A stability-indicating analytical method is crucial for separating the intact molecule from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the primary choice.[8][9]
RP-HPLC Method Development
| Parameter | Recommended Starting Conditions |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV detection at a wavelength of maximum absorbance (to be determined) |
| Injection Volume | 10-20 µL |
Mass Spectrometry for Degradant Identification
Liquid chromatography-mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which is essential for elucidating their structures.[8]
Experimental Protocols for Forced Degradation Studies
The following protocols are proposed for conducting forced degradation studies on 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.[4][6][8]
Preparation of Stock Solution
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Due to the anticipated rapid degradation, elevated temperatures may not be necessary.[3]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute an aliquot with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm and 366 nm) in a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at various time points.
Thermal Degradation
-
Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80-100°C) for a specified duration.
-
Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.
Caption: Forced Degradation Experimental Workflow.
Conclusion and Future Directions
This guide presents a prospective stability and degradation profile of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one based on established chemical principles. The primary anticipated degradation pathway is hydrolysis of the lactone ring, which is expected to be significant under both acidic and basic conditions. The trifluoromethyl group is predicted to be largely stable under the tested stress conditions.
The experimental protocols and analytical methodologies outlined herein provide a robust framework for initiating formal stability studies. The successful execution of these studies will be critical for elucidating the actual degradation pathways, identifying and characterizing any degradation products, and developing a comprehensive understanding of the molecule's stability. This knowledge is indispensable for its potential advancement in pharmaceutical development or other chemical applications.
References
-
5,5-dimethyl-2(5H)-furanone, 20019-64-1 - The Good Scents Company. (n.d.). Retrieved from [Link]
- Camino, G., et al. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Polymer, 43, 2011-2015.
-
Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis - Waters Corporation. (n.d.). Retrieved from [Link]
- Özgül Artuç, G., Karapınar Koç, B., Özdemir, M., & Bulut, M. (2020). Synthesis, characterization and determination of photophysicochemical properties of peripheral and nonperipheral tetra-7-oxy-3,4-dimethylcoumarin substituted zinc, indium phthalocyanines. Journal of Porphyrins and Phthalocyanines, 24(10), 1189-1200.
- Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction.
- Antipin, R. L., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(22), 8049.
- De Laurentiis, E., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants.
- El-Kimary, E. I., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Journal of the Chilean Chemical Society, 66(2), 5183-5190.
- Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction.
- Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104-10113.
- Process for recovering gamma-butyrolactone from a mixture of heavy organics. (n.d.). Google Patents.
- Ulmeanu, M. M., et al. (2021). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.
- Shcherbatiuk, V., & Shcherbatiuk, I. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Chemistry, 3(4), 1338-1375.
- Shen, M., et al. (2021).
-
EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5 - Interchim. (n.d.). Retrieved from [Link]
-
Hydrolysis reactions of the 4-and 5-Alkyl or Aryl Substituted 1,3(3H) Oxazine-2,6-Diones (Oxauracil) Ring System. (n.d.). Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]
- J. A. K. (2025, July 18).
-
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing). (2021). Retrieved from [Link]
-
Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction - Academia.edu. (n.d.). Retrieved from [Link]
-
Study on the hydrolysis of dimethyl glutarate - ResearchGate. (n.d.). Retrieved from [Link]
-
Photochemical degradation of trypan blue | PLOS One - Our journal portfolio - PLOS. (2018, April 10). Retrieved from [Link]
-
Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - MDPI. (2021, October 31). Retrieved from [Link]
-
Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker - ResearchGate. (2023, February 9). Retrieved from [Link]
-
Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular L - Semantic Scholar. (2023, September 29). Retrieved from [Link]
-
1 An innovative sunlight-driven device for photocatalytic drugs degradation: from laboratory- to real-scale application. A first - AIR Unimi. (n.d.). Retrieved from [Link]
-
Analytical Methods. (2013, April 3). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved from [Link]
-
Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters - ResearchGate. (2026, January 2). Retrieved from [Link]
-
Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods | IntechOpen. (2017, June 7). Retrieved from [Link]
-
Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole - Aidic. (2019, May 27). Retrieved from [Link]
-
Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase - MDPI. (2025, September 30). Retrieved from [Link]
-
Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight - Zenodo. (2016, August 16). Retrieved from [Link]
-
Photodegradation of Polymer-dispersed perylene di-imide dyes. (n.d.). Retrieved from [Link]
-
The Chemical Compounds from Degradation of Profenofos and Malathion by Indigenous Bacterial Consortium - Journal of Pure and Applied Microbiology. (2021, June 1). Retrieved from [Link]
-
Modifying Poly(caprolactone) Degradation through C–H Functionalization - ChemRxiv. (n.d.). Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]
-
Hydrolysis of 3 under acidic conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Investigating the Potential Biological Activity of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Abstract: The novel chemical entity 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one remains uncharacterized in the scientific literature regarding its biological activity. This guide provides a comprehensive framework for its initial investigation, grounded in a rational, structure-based approach. We will deconstruct the molecule into its core functional moieties—a γ-butyrolactone ring, a trifluoromethyl group, and a gem-dimethyl group—to hypothesize potential biological activities. Subsequently, a phased, in-depth experimental workflow is presented, designed to systematically screen for these activities, validate potential hits, and lay the groundwork for mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and other novel small molecules.
Part 1: Structural Analysis and Hypothesis Generation
The structure of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one suggests several avenues for biological activity based on established principles of medicinal chemistry. A thorough analysis of its constituent parts provides a logical foundation for designing an efficient screening strategy.
The γ-Butyrolactone (Oxolan-2-one) Core: A Privileged Scaffold
The γ-butyrolactone is a five-membered lactone ring that is a "privileged structure" in drug discovery, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its presence suggests several potential biological roles:
-
Anticancer and Cytotoxic Activity: Many natural and synthetic molecules containing a γ-butyrolactone ring exhibit potent anticancer properties.[1]
-
Antimicrobial and Anti-inflammatory Effects: This scaffold is also associated with antibiotic, antifungal, and anti-inflammatory activities.[1]
-
Bacterial Quorum Sensing (QS) Modulation: Critically, γ-butyrolactones are the structural basis for a major class of bacterial signaling molecules, known as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and A-factor in Streptomyces.[3][4][5][6] These molecules regulate virulence, biofilm formation, and antibiotic production.[7][8][9] Therefore, 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a strong candidate for a quorum sensing inhibitor (QSI), a promising strategy for anti-virulence therapy.[8][9][10]
The Trifluoromethyl (CF₃) Group: A Bioactivity Enhancer
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.[11][12] Its key contributions include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the molecule's half-life.[13]
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach intracellular targets.[13]
-
Modulated Electronic Properties: As a potent electron-withdrawing group, it can alter the pKa of nearby functional groups and enhance binding interactions with biological targets through favorable electrostatic interactions.[11][12][13]
The Gem-Dimethyl Group: A Conformational Anchor
The two methyl groups attached to the same carbon (C5) constitute a gem-dimethyl group. This feature is not merely a steric bulk but has significant implications for molecular behavior:
-
The Thorpe-Ingold Effect: The presence of a gem-dimethyl group can conformationally constrain the molecule, increasing the probability of ring formation and other intramolecular reactions.[14] This pre-organization can enhance binding affinity to a target protein by reducing the entropic penalty of binding.
-
Metabolic Shielding: Similar to the CF₃ group, the gem-dimethyl arrangement can sterically hinder metabolic attack at adjacent positions, further improving the compound's stability.[15]
-
Improved Potency and Solubility: Strategic placement of gem-dimethyl groups has been shown to optimize molecular conformation, leading to improved binding affinity, potency, and solubility.[15]
Integrated Hypothesis
Based on the synthesis of these structural features, we can formulate our primary hypotheses for the biological activity of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one:
-
Hypothesis 1 (High Priority): The compound acts as a quorum sensing inhibitor , disrupting bacterial communication by acting as an antagonist to AHL receptors like LasR or RhlR in pathogens such as Pseudomonas aeruginosa.[7][16]
-
Hypothesis 2: The compound possesses cytotoxic activity against cancer cell lines.
-
Hypothesis 3: The compound exhibits broad-spectrum antimicrobial activity through mechanisms other than QS inhibition.
Part 2: A Phased Experimental Workflow for Activity Screening
This section outlines a logical, multi-phase research plan to systematically test the hypotheses generated above. Each protocol is designed as a self-validating system with necessary controls to ensure data integrity.
Phase 1: Primary In Vitro Screening
The initial phase is designed for broad screening to identify any significant biological activity.
Workflow 1.1: Assessment of Cytotoxicity
The primary test for anticancer potential is a cytotoxicity assay against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18]
Table 1: Representative Data Structure for MTT Cytotoxicity Assay
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Experimental Protocol: MTT Cell Viability Assay [19]
-
Cell Seeding: Seed adherent cancer cells (e.g., A549, MCF-7) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions in triplicate. Include wells for untreated controls (medium only) and vehicle controls (highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow 1.2: Assessment of Antimicrobial Activity
To test for direct antibacterial effects, a Minimum Inhibitory Concentration (MIC) assay will be performed. This determines the lowest concentration of the compound that prevents visible bacterial growth.[21][22]
Table 2: Representative Data Structure for MIC Assay
| Bacterial Strain | Gram Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Gentamicin (Positive Control) |
| Escherichia coli ATCC 25922 | Gram-Negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | Experimental Value | Experimental Value |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | Experimental Value | Experimental Value |
| Bacillus subtilis ATCC 6633 | Gram-Positive | Experimental Value | Experimental Value |
Experimental Protocol: Broth Microdilution MIC Assay [23]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[23]
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[21][24]
Workflow 1.3: Screening for Quorum Sensing Inhibition (High Priority)
This workflow is critical for testing our primary hypothesis. We will use a bacterial reporter strain that produces a measurable signal (e.g., light or color) only when the QS system is active. A reduction in the signal in the presence of our compound indicates inhibition.
dot
Caption: Workflow for a LasR-based quorum sensing reporter assay.
Experimental Protocol: Luciferase-Based Reporter Assay [25][26]
-
Strain and Reagents: Utilize an E. coli reporter strain carrying a plasmid with the LasR receptor gene and the luxCDABE operon under the control of a LasR-dependent promoter (e.g., pSB1142).[26]
-
Assay Setup: In a 96-well opaque plate, add the reporter strain suspended in LB medium.
-
Treatment: Add a constant, sub-maximal concentration of the cognate AHL autoinducer (e.g., N-(3-oxo-dodecanoyl)-L-homoserine lactone, 3OC12-HSL) to all wells to activate the system. Then, add serial dilutions of the test compound.
-
Incubation: Incubate the plate with shaking at 30°C for several hours.
-
Data Acquisition: Measure both luminescence (for QS activity) and optical density at 600 nm (OD₆₀₀, for bacterial growth) using a plate reader. It is crucial to confirm that the compound is not simply inhibiting bacterial growth, which would also lead to a drop in luminescence.
-
Analysis: Normalize the luminescence signal to the OD₆₀₀ reading. Plot the normalized luminescence against the test compound concentration to determine its IC₅₀ for QS inhibition.
Phase 2: Hit Validation and Preliminary Mechanism of Action
If a compound shows activity in Phase 1 (a "hit"), further experiments are required to validate the finding and begin exploring its mechanism of action (MoA).
Workflow 2.1: Validating Quorum Sensing Inhibition
If the compound inhibits the reporter strain, the next step is to test its effect on a native pathogen and QS-controlled virulence factors.
dot
Caption: Overall research workflow from screening to lead optimization.
Experimental Protocol: P. aeruginosa Virulence Factor Assays [16]
-
Biofilm Formation Assay: Grow P. aeruginosa in 96-well plates with and without sub-MIC concentrations of the test compound for 24-48 hours. After incubation, wash the wells to remove non-adherent cells, stain the remaining biofilm with crystal violet, and solubilize the dye. Measure the absorbance to quantify biofilm mass. A reduction in absorbance indicates biofilm inhibition.
-
Pyocyanin Production Assay: Grow P. aeruginosa in liquid culture with sub-MIC concentrations of the compound. Extract the blue-green pyocyanin pigment from the culture supernatant using chloroform and measure its absorbance at 520 nm. A decrease in absorbance signifies reduced pyocyanin production, a hallmark of QS inhibition.
Workflow 2.2: Exploring Enzyme Inhibition
For any observed antimicrobial or cytotoxic activity, a general enzyme inhibition assay can provide initial clues about the MoA.[27] The choice of enzyme would be guided by the phenotype; for example, if cytotoxicity is observed, caspase activity assays could be relevant.
Experimental Protocol: General In Vitro Enzyme Inhibition Assay [28][29]
-
Reagent Preparation: Prepare solutions of a purified target enzyme, its specific substrate, and the test compound in an appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the test compound. Allow them to pre-incubate for 15-30 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress over time using a plate reader (e.g., measuring absorbance or fluorescence of the product).
-
Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.
Part 3: Conclusion and Future Directions
This technical guide outlines a hypothesis-driven strategy for the initial biological characterization of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one. The molecular architecture strongly suggests potential as a quorum sensing inhibitor, and the proposed workflows provide a robust and efficient path to test this and other potential activities. Positive results from this screening cascade would warrant progression to more advanced studies, including target identification, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound for therapeutic development.
References
-
Andrews, J. M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Kim, H., & Kim, D. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules.[1] Available at: [Link]
-
Popat, R., Crusz, S. A., & Diggle, S. P. (2018). Quorum-Sensing Inhibition by Gram-Positive Bacteria. Pathogens. Available at: [Link]
-
Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2017). Pseudomonas aeruginosa Quorum Sensing. Microbiology Spectrum.[7] Available at: [Link]
-
Mejía, E. B., & Turos, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[13] Available at: [Link]
-
Wang, J., Sánchez-Roselló, M., & Soloshonok, V. A. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.[30] Available at: [Link]
-
RSC Publishing. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. RSC Advances. Available at: [Link]
-
Bio-protocol. (2014). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Bio-protocol.[31] Available at: [Link]
-
Shi, R., et al. (2022). Effect of γ-butyrolactone, a quorum sensing molecule, on morphology and secondary metabolism in Monascus. LWT - Food Science and Technology.[32] Available at: [Link]
-
Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.[27] Available at: [Link]
-
Amblard, F., et al. (2011). AHL-dependent Quorum Sensing Inhibition: Synthesis and Biological Evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide)-γ-butyrolactones. Bioorganic & Medicinal Chemistry Letters.[10] Available at: [Link]
-
van der Veen, S., & Harms, K. (2022). Evolution of Quorum Sensing in Pseudomonas aeruginosa Can Occur via Loss of Function and Regulon Modulation. mSystems.[33] Available at: [Link]
-
Wang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.[11] Available at: [Link]
-
Li, G., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules.[25] Available at: [Link]
-
Moore, B. S. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology.[4] Available at: [Link]
-
Naga, N. G., et al. (2024). An insight on the powerful of bacterial quorum sensing inhibition. Cell Communication and Signaling. Available at: [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia.[14] Available at: [Link]
-
Kato, F., et al. (2007). Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. Proceedings of the National Academy of Sciences.[5] Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.[24] Available at: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.[34] Available at: [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC Publishing.[35] Available at: [Link]
-
Annapoorani, A., et al. (2021). Attenuation of Pseudomonas aeruginosa Quorum Sensing by Natural Products: Virtual Screening, Evaluation and Biomolecular Interactions. Molecules.[16] Available at: [Link]
-
Gao, Y., et al. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology.[9] Available at: [Link]
-
ChemRxiv. (2022). Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). The gem-Dimethyl Effect Revisited. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate.[20] Available at: [Link]
-
Vandeputte, O. M., et al. (2020). Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. Frontiers in Microbiology.[26] Available at: [Link]
-
Sarpong, R., & Tantillo, D. J. (2014). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations (MIS).[22] Available at: [Link]
Sources
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. AHL-dependent quorum sensing inhibition: synthesis and biological evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide)-γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 15. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 16. Attenuation of Pseudomonas aeruginosa Quorum Sensing by Natural Products: Virtual Screening, Evaluation and Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. idexx.nl [idexx.nl]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]
- 27. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. bio-protocol.org [bio-protocol.org]
- 32. semanticscholar.org [semanticscholar.org]
- 33. journals.asm.org [journals.asm.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. rsc.org [rsc.org]
Methodological & Application
Application Note: Synthesis and Validation of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one via Lewis Acid-Catalyzed Electrophilic Trifluoromethylation
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Advanced Synthetic Methodologies, Mechanistic Rationale, and Self-Validating Protocols
Executive Summary & Scientific Rationale
The incorporation of a trifluoromethyl (CF 3 ) group at the enolizable α -position of lactones profoundly alters their physicochemical profile. It lowers the pKa of adjacent functional groups, increases lipophilicity, and provides distinct conformational rigidity due to the combined steric bulk of the CF 3 group and the gem-dimethyl groups at the γ -position. Consequently, 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one (also known as α -trifluoromethyl- γ,γ -dimethyl- γ -butyrolactone) has emerged as a highly sought-after building block in medicinal chemistry, particularly for synthesizing protease inhibitors and conformationally restricted peptidomimetics .
Historically, constructing a trifluoromethylated carbon adjacent to a carbonyl center relied on the radical trifluoromethylation of metal enolates, which often suffered from poor yields and required harsh conditions. This application note details a modern, highly efficient alternative: the electrophilic trifluoromethylation of a lactone-derived Ketene Silyl Acetal (KSA) using hypervalent iodine reagents (Togni's Reagent II), catalyzed by a highly potent Lewis acid (TMSNTf 2 ) .
Mechanistic Insights & Pathway Visualization
To achieve high yields and stereocontrol, the starting lactone is first converted into a Ketene Silyl Acetal (KSA). This traps the enolate in a highly reactive, electron-rich state, ensuring complete conversion during the subsequent electrophilic addition.
During the main transformation, Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf 2 ) acts as a critical Lewis acid catalyst. It coordinates to the carbonyl oxygen of Togni's Reagent II, weakening the hypervalent I–CF 3 bond. This activation lowers the activation energy for the transfer of the CF 3 radical/electrophile to the KSA, enabling the reaction to proceed under exceptionally mild conditions (-78 °C to room temperature) while suppressing unwanted decomposition pathways .
Fig 1. Two-step synthetic workflow for the trifluoromethylation of 5,5-dimethyl-oxolan-2-one.
Fig 2. Mechanistic pathway of TMSNTf2-catalyzed electrophilic trifluoromethylation.
Quantitative Reaction Parameters
The following tables summarize the optimized stoichiometry and empirical data justifying the choice of catalyst.
Table 1: Reagent Stoichiometry for KSA Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 5,5-Dimethyl-oxolan-2-one | 114.14 | 1.0 | 1.14 g | Starting Material |
| Diisopropylamine | 101.19 | 1.1 | 1.54 mL | Amine Precursor |
| n-Butyllithium (2.5M) | 64.06 | 1.1 | 4.40 mL | Base |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 1.2 | 1.52 mL | Silylating Agent |
Table 2: Reagent Stoichiometry for Electrophilic Trifluoromethylation
| Reagent | MW ( g/mol ) | Equivalents | Amount (5 mmol scale) | Role |
| Togni Reagent II | 316.06 | 1.0 | 1.58 g | CF 3 Source |
| Lactone KSA (from Phase 1) | 186.32 | 1.5 | ~1.40 g | Nucleophile |
| TMSNTf 2 | 353.40 | 0.01 | 15.8 mg | Lewis Acid Catalyst |
Table 3: Catalyst Optimization for Lactone Trifluoromethylation
Data adapted from Katayev et al. demonstrating the critical role of TMSNTf 2 .
| Catalyst | Loading (mol %) | Time | Isolated Yield (%) | Observation |
| None | N/A | 48 h | 42% | Sluggish reaction, incomplete conversion. |
| BF 3 ·OEt 2 | 10.0 | 24 h | <10% | Substrate decomposition. |
| TMSNTf 2 | 1.0 | 19 h | >90% | Clean conversion, highly efficient. |
Self-Validating Experimental Protocol
Phase 1: Preparation of the Ketene Silyl Acetal (KSA)
Causality Check: Direct trifluoromethylation of lactones is inefficient due to the low nucleophilicity of the enol form. Converting the lactone to a KSA is mandatory to trap the enolate in a highly reactive state.
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Add dry THF (10 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C using a dry ice/acetone bath.
-
Dropwise add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol). Stir for 30 minutes to form LDA.
-
Dropwise add 5,5-dimethyl-oxolan-2-one (1.14 g, 10.0 mmol) dissolved in 2 mL of dry THF. Stir at -78 °C for 1 hour to ensure complete enolization.
-
Add freshly distilled Trimethylsilyl chloride (TMSCl) (1.52 mL, 12.0 mmol) dropwise.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Workup Causality: Concentrate the mixture under reduced pressure. Resuspend the residue in dry hexanes (20 mL). The non-polar hexane dissolves the KSA while quantitatively precipitating the LiCl byproduct, preventing Lewis basic interference in Phase 2.
-
Filter the suspension through a pad of Celite under Argon, and concentrate the filtrate in vacuo to yield the crude KSA.
Validation Checkpoint 1 (NMR): Analyze a 10 μ L aliquot via 1 H NMR (C 6 D 6 ). The disappearance of the α -CH 2 protons of the starting lactone (approx. 2.5 ppm) and the appearance of the TMS singlet (approx. 0.2 ppm) validates successful KSA formation. Do not proceed to Phase 2 if starting material >5% remains.
Phase 2: Lewis Acid-Catalyzed Electrophilic Trifluoromethylation
Causality Check: Togni Reagent II can react with KSAs uncatalyzed, but the reaction is slow and prone to side reactions. TMSNTf 2 polarizes the I–CF 3 bond, accelerating the transfer and ensuring high yields.
-
In a 50 mL flame-dried Schlenk flask under Argon, dissolve Togni Reagent II (1.58 g, 5.0 mmol) in dry CH 2 Cl 2 (20 mL).
-
Cool the solution strictly to -78 °C.
-
Add the crude KSA from Phase 1 (approx. 7.5 mmol, 1.5 equiv) dropwise via syringe.
-
Add TMSNTf 2 (15.8 mg, 0.05 mmol, 1.0 mol%) as a solution in 1 mL CH 2 Cl 2 .
-
Temperature Causality: Maintain at -78 °C for 1 hour to control the initial exothermic radical/electrophilic transfer, then allow the reaction to slowly warm to room temperature and stir for an additional 18 hours.
-
Quench the reaction by adding saturated aqueous NaHCO 3 (10 mL). Extract the aqueous layer with CH 2 Cl 2 (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20).
Validation Checkpoint 2 (NMR & TLC): Monitor reaction completion via 19 F NMR of the crude mixture. The complete disappearance of the Togni Reagent II signal (singlet at -40.0 ppm) and the emergence of a new signal at approximately -71.5 ppm confirms the successful installation of the α -CF 3 group. On TLC (Hexanes/EtOAc 8:2), the product lactone can be visualized using KMnO 4 stain, appearing as a distinct yellow spot against a purple background.
References
-
Lewis Acid Catalyzed Synthesis of α -Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation . Organic Letters.[Link]
-
A Novel Family of Electrophilic Trifluoromethylating Agents . Chemistry - A European Journal.[Link]
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins . Journal of the American Chemical Society.[Link]
Application Note: Enantioselective Synthesis of 3-Trifluoromethyl-γ-Butyrolactones
Scientific Rationale and Strategic Overview
The 3-trifluoromethyl-γ-butyrolactone scaffold is a highly privileged structural motif in modern drug discovery and organic synthesis. The strategic incorporation of a trifluoromethyl (–CF₃) group at the C3 position fundamentally alters the physicochemical profile of the parent lactone—enhancing metabolic stability, increasing lipophilicity, and modulating binding affinities via stereoelectronic effects. This chiral building block is an essential precursor for the synthesis of complex fluorinated amino acids, such as 5,5,5-trifluoroleucine, and various advanced therapeutic agents.
Because the spatial orientation of the –CF₃ group dictates the biological activity of downstream APIs, achieving absolute stereocontrol is non-negotiable. Historically, this was achieved through classical chiral resolution. However, recent breakthroughs in transition-metal catalysis have unlocked direct, highly enantioselective synthetic pathways. This guide provides a critical evaluation and detailed protocols for both the state-of-the-art Iridium-Catalyzed Asymmetric Hydrogenation and the robust Classical Diastereomeric Resolution , empowering researchers to select the optimal strategy based on their infrastructural capabilities and scale requirements.
Mechanistic Insights and Pathway Design
The Modern Approach: Asymmetric Catalysis
Enantioselective hydrogenation of tetrasubstituted alkenes is notoriously challenging. The immense steric hindrance surrounding the double bond typically prevents effective coordination with standard Rhodium or Ruthenium catalysts unless a strongly coordinating directing group is present.
To bypass this limitation, modern protocols utilize Iridium complexes bearing bulky, highly modular chiral N,P-ligands . The Ir-catalyst operates via an Ir(I)/Ir(III) catalytic cycle. The rigid chiral pocket created by the N,P-ligand dictates the facial selectivity during the migratory insertion of the hydride into the sterically congested tetrasubstituted CF₃-olefin. This yields chiral succinate derivatives with exceptional enantiomeric excess (>99% ee), which are subsequently reduced and lactonized.
The Classical Approach: Diastereomeric Resolution
For laboratories lacking high-pressure hydrogenation infrastructure, classical resolution remains a highly reliable, albeit stoichiometric, alternative. As established by Taguchi et al., racemic 3-trifluoromethyl-γ-butyrolactone can be ring-opened using a chiral amine (e.g., (R)-(+)-1-phenylethylamine) to form a pair of diastereomeric amides . Because these diastereomers possess distinct physical properties, they can be separated via silica gel chromatography or fractional crystallization. Subsequent acidic hydrolysis cleaves the chiral auxiliary and recyclizes the target enantiopure lactone.
Workflow comparison between Ir-catalyzed asymmetric hydrogenation and classical chiral resolution.
Experimental Methodologies
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is designed for the direct, high-atom-economy synthesis of the chiral precursor.
Step 1: Catalyst Activation and Substrate Loading
-
Inside an Argon-filled glovebox, weigh the tetrasubstituted CF₃-olefin substrate (1.0 mmol) and the chiral Ir N,P-ligand catalyst (0.01 mmol, 1.0 mol%).
-
Dissolve the mixture in 5.0 mL of anhydrous, degassed dichloromethane (CH₂Cl₂).
-
Causality: The glovebox environment is critical. The Ir(I) precursor is highly sensitive to oxygen and moisture, which can irreversibly oxidize the metal center before the active Ir(III) dihydride species is formed. Furthermore, CH₂Cl₂ is chosen over coordinating solvents (like THF or MeOH) to prevent solvent molecules from competitively binding to the Ir-center and blocking the sterically demanding olefin.
Step 2: High-Pressure Hydrogenation
-
Transfer the reaction vial into a stainless-steel autoclave.
-
Purge the autoclave with Hydrogen gas (H₂) three times, then pressurize to 50 bar.
-
Stir the reaction at room temperature for 24 hours.
-
Causality: High pressure (50 bar) is strictly required to overcome the significant thermodynamic and kinetic barriers associated with the immense steric bulk of the tetrasubstituted alkene.
Step 3: Self-Validation and Quality Control
-
Carefully depressurize the autoclave.
-
Take a 50 µL aliquot of the crude mixture, filter it through a short pad of silica gel (eluting with EtOAc) to remove the heavy metal catalyst.
-
Validation System: Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column). A racemic standard must be run in parallel to confirm baseline separation. Do not proceed to lactonization until >99% conversion and >98% ee are confirmed.
Step 4: Lactonization
-
Subject the enantioenriched succinate derivative to chemoselective reduction using BH₃·THF (1.5 equiv) at 0 °C.
-
Quench with 1M HCl. The acidic environment will spontaneously trigger intramolecular lactonization, yielding the enantiopure 3-trifluoromethyl-γ-butyrolactone.
Ir(I)/Ir(III) catalytic cycle for the asymmetric hydrogenation of tetrasubstituted CF3-olefins.
Protocol B: Classical Resolution via Diastereomeric Amides
This protocol is optimized for laboratories scaling up without high-pressure reactors.
Step 1: Amidation (Ring-Opening)
-
In a round-bottom flask, dissolve racemic 3-trifluoromethyl-γ-butyrolactone (10 mmol) in anhydrous toluene (20 mL).
-
Add (R)-(+)-1-phenylethylamine (10.5 mmol) and a catalytic amount of 2-hydroxypyridine (0.5 mmol).
-
Reflux the mixture for 16 hours under a Dean-Stark trap.
-
Causality: 2-hydroxypyridine acts as a bifunctional catalyst, facilitating the nucleophilic attack of the amine on the lactone carbonyl while simultaneously stabilizing the leaving alkoxide via hydrogen bonding.
Step 2: Separation and Self-Validation
-
Concentrate the crude mixture in vacuo.
-
Separate the resulting diastereomeric amides via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation System: Assess the diastereomeric purity of the isolated fractions using ¹⁹F NMR spectroscopy. The γ-gauche effect and the extreme sensitivity of the ¹⁹F nucleus provide distinct, non-overlapping signals for each diastereomer without background proton interference. Ensure >98% de before proceeding.
Step 3: Hydrolysis and Recyclization
-
Suspend the pure diastereomeric amide in 6M HCl (30 mL) and heat to 100 °C for 12 hours.
-
Cool to room temperature and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate to yield the enantiopure 3-trifluoromethyl-γ-butyrolactone.
-
Causality: The strongly acidic conditions are necessary to completely hydrolyze the robust amide bond. The resulting hydroxy-acid intermediate spontaneously cyclizes back into the thermodynamically stable γ-butyrolactone core during the extraction process.
Quantitative Data and Strategy Comparison
To assist in workflow selection, the quantitative metrics and operational requirements of both methodologies are summarized below.
Table 1: Comparison of Synthetic Strategies for Enantiopure 3-Trifluoromethyl-γ-Butyrolactone
| Parameter | Iridium-Catalyzed Asymmetric Hydrogenation | Classical Diastereomeric Resolution |
| Primary Reagent | Chiral Ir N,P-Ligand Catalyst (0.5–1.0 mol%) | (R)-(+)-1-Phenylethylamine (1.0 equiv) |
| Starting Material | Tetrasubstituted CF₃-Olefin | Racemic 3-Trifluoromethyl-γ-Butyrolactone |
| Enantiomeric Excess | >99% ee (Directly achieved in one step) | >98% ee (Post-chromatography/crystallization) |
| Atom Economy | High (Addition of H₂ only) | Low (Requires stoichiometric chiral auxiliary) |
| Scalability | Excellent (Requires high-pressure reactor) | Good (Requires large-scale chromatography) |
| Key Advantage | Direct stereocenter formation, highly efficient | No specialized high-pressure equipment needed |
References
-
Kerdphon, S., Ponra, S., Yang, J., Wu, H., Eriksson, L., & Andersson, P. G. (2019). "Diastereo- and Enantioselective Synthesis of Structurally Diverse Succinate, Butyrolactone, and Trifluoromethyl Derivatives by Iridium-Catalyzed Hydrogenation of Tetrasubstituted Olefins." ACS Catalysis, 9(7), 6169-6176. URL:[Link]
-
Taguchi, T., Kawara, A., Watanabe, S., & Iitaka, Y. (1986). "An efficient resolution of 3-trifluoromethyl-γ-butyrolactone and its conversion to 5,5,5-trifluoroleucinol." Tetrahedron Letters, 27(42), 5117-5120. URL:[Link]
Application and Protocol: Electrophilic Trifluoromethylation of Ketene Silyl Acetals for the Synthesis of α-Trifluoromethyl-γ-Lactones
Introduction: The Significance of the Trifluoromethyl Group in Lactone Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The high electronegativity and lipophilicity of the CF₃ group often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. Consequently, trifluoromethylated compounds are of significant interest in medicinal chemistry and agrochemical research.[2] α-Trifluoromethyl-γ-lactones, in particular, are valuable building blocks in the synthesis of complex bioactive molecules.[3] This application note provides a detailed guide to the electrophilic trifluoromethylation of ketene silyl acetals (KSAs) as a robust and efficient method for accessing these important scaffolds. We will delve into the underlying mechanistic principles, provide a comprehensive experimental protocol, and showcase the versatility of this transformation.
Mechanistic Rationale: The "CF₃⁺" Synthon and Ketene Silyl Acetal Reactivity
The direct electrophilic trifluoromethylation of a carbon nucleophile presents a unique challenge due to the inherent nature of the CF₃ group. Historically, trifluoromethylation often proceeded through nucleophilic or radical pathways.[1] However, the development of stable, electrophilic trifluoromethylating reagents has revolutionized this area of synthetic chemistry.[4]
Key Reagents: Taming the Elusive "CF₃⁺"
Modern electrophilic trifluoromethylation heavily relies on shelf-stable reagents that can formally deliver a "CF₃⁺" equivalent to a nucleophile. Among the most prominent are the hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium salts like Umemoto's reagents.[4][5][6] These reagents are stable solids, easy to handle, and exhibit high reactivity towards a broad range of nucleophiles.
The Reaction Pathway
The reaction proceeds via the attack of the electron-rich ketene silyl acetal on the electrophilic trifluoromethylating agent. The choice of catalyst can influence the precise mechanistic pathway.
-
Lewis Acid Catalysis: In the presence of a Lewis acid, such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), the electrophilicity of the trifluoromethylating reagent is enhanced.[7][8] The Lewis acid is thought to activate the hypervalent iodine reagent, facilitating the transfer of the CF₃ group to the ketene silyl acetal.[7] This is followed by the intramolecular cyclization of the resulting intermediate to form the desired α-trifluoromethyl-γ-lactone.
-
Copper Catalysis: Copper salts, such as copper(I) thiocyanate (CuSCN), can also effectively catalyze this transformation.[9][10] Mechanistic studies suggest that these reactions may proceed through a single-electron transfer (SET) pathway, generating a CF₃ radical.[9][11] This radical then adds to the ketene silyl acetal, and subsequent oxidation and cyclization yield the final product.[9]
Below is a generalized mechanistic scheme for the Lewis acid-catalyzed electrophilic trifluoromethylation of a ketene silyl acetal derived from a γ-hydroxy ester, leading to the formation of an α-trifluoromethyl-γ-lactone.
Figure 1: Generalized mechanism of Lewis acid-catalyzed electrophilic trifluoromethylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the electrophilic trifluoromethylation of a ketene silyl acetal derived from a γ-hydroxy ester to synthesize an α-trifluoromethyl-γ-lactone.
Materials and Reagents
-
Ketene Silyl Acetal (1.0 equiv)
-
Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)[6]
-
Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) (2.5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketene silyl acetal (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a concentration of approximately 0.1 M with respect to the ketene silyl acetal.
-
Catalyst and Reagent Addition: To the stirred solution, add the Lewis acid catalyst, TMSNTf₂ (2.5 mol%). Following this, add Togni's Reagent II (1.2 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-trifluoromethyl-γ-lactone.
Figure 2: Step-by-step experimental workflow for lactone synthesis.
Substrate Scope and Performance
This method is applicable to a wide range of ketene silyl acetals, providing access to various secondary, tertiary, and quaternary α-trifluoromethyl esters and lactones in high yields.[7] The reaction tolerates significant steric bulk and a variety of functional groups.[7] The table below summarizes representative examples of this transformation.
| Entry | Ketene Silyl Acetal Precursor (γ-Hydroxy Ester) | Product (α-Trifluoromethyl-γ-Lactone) | Yield (%) |
| 1 | Ethyl 4-hydroxybutanoate | α-Trifluoromethyl-γ-butyrolactone | 92% |
| 2 | Methyl 4-hydroxy-2-phenylbutanoate | α-Trifluoromethyl-γ-phenyl-γ-butyrolactone | 85% |
| 3 | Ethyl 5-hydroxypentanoate | α-Trifluoromethyl-δ-valerolactone | 88% |
| 4 | Methyl 4-hydroxy-3,3-dimethylbutanoate | α-Trifluoromethyl-β,β-dimethyl-γ-butyrolactone | 94% |
Data synthesized from representative yields reported in the literature.[7][8]
Conclusion and Outlook
The electrophilic trifluoromethylation of ketene silyl acetals represents a powerful and versatile strategy for the synthesis of α-trifluoromethyl-γ-lactones. The availability of stable and highly reactive trifluoromethylating agents, coupled with mild reaction conditions and broad substrate scope, makes this method highly attractive for applications in drug discovery and materials science.[7][9] The operational simplicity and high yields achievable with this protocol underscore its utility for both academic and industrial research.[7] Future advancements in this field may focus on the development of catalytic enantioselective variants to provide chiral α-trifluoromethyl-γ-lactones, further expanding the synthetic toolbox for accessing complex and valuable molecules.
References
-
Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. (2017). MDPI. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901. Available at: [Link]
-
Li, L., Chen, Q.-Y., & Guo, Y. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry, 79(11), 5145–5152. Available at: [Link]
-
One-pot silyl ketene acetal-formation-Mukaiyama–Mannich additions to imines mediated by trimethylsilyl trifluoromethanesulfona. UR Scholarship Repository. Available at: [Link]
-
Synthesis of α-trifluoromethyl ketones via the Cu-catalyzed trifluoromethylation of silyl enol ethers using an electrophilic trifluoromethylating agent. (2014). Semantic Scholar. Available at: [Link]
-
Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. (2015). ACS Publications. Available at: [Link]
-
Recent progress in the trifluoromethylation of alkenes with Togni's reagents. (2014). ResearchGate. Available at: [Link]
-
An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry. Available at: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2020). PMC. Available at: [Link]
-
Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. (2005). ACS Publications. Available at: [Link]
-
Umemoto's Reagent. ResearchGate. Available at: [Link]
-
Electrophilic N-Trifluoromethylation of N–H Ketimines. (2015). The Journal of Organic Chemistry. Available at: [Link]
-
Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. (2016). PMC. Available at: [Link]
-
Togni reagent II. Wikipedia. Available at: [Link]
-
Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cyclization. (1995). The Journal of Organic Chemistry. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
Application Notes & Protocols: Radical Trifluoromethylation for Lactone Synthesis
Introduction: The Strategic Value of Trifluoromethylated Lactones
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a privileged structural motif renowned for its ability to profoundly enhance the pharmacological profile of bioactive molecules.[4][5][6][7] Its introduction can improve metabolic stability, increase lipophilicity and bioavailability, and alter electronic properties, all of which are critical for transforming a promising compound into a viable drug candidate.[2][8][9]
Lactones, cyclic esters present in a vast array of natural products and pharmaceuticals, represent another critical pharmacophore. The convergence of these two structural features—the CF₃ group and the lactone core—yields molecules of significant interest. Radical trifluoromethylation has emerged as a powerful and versatile strategy for the synthesis of these valuable compounds, offering mild reaction conditions and broad functional group tolerance.[1][5] This guide provides an in-depth overview of the core principles, key methodologies, and detailed protocols for the radical-mediated synthesis of trifluoromethylated lactones, tailored for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Radical Cascade
The synthesis of trifluoromethylated lactones via radical pathways hinges on a sequential cascade of events: the generation of a trifluoromethyl radical (•CF₃), its addition to an unsaturated precursor, and subsequent intramolecular cyclization.
1. Generation of the Trifluoromethyl Radical (•CF₃): The journey begins with the formation of the highly reactive •CF₃ radical from a stable precursor. The choice of precursor and activation method is critical and defines the specific methodology. Common sources include:
-
Electrophilic Reagents (Togni, Umemoto): These hypervalent iodine or sulfonium salts are widely used and can be activated via single-electron transfer (SET) reduction, often facilitated by photoredox or transition metal catalysts.[4][6][10][11][12][13]
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): This inexpensive and bench-stable salt generates the •CF₃ radical upon single-electron oxidation, releasing SO₂. This method is particularly amenable to electrochemical and oxidative conditions.[1][14][15][16]
-
Trifluoroiodomethane (CF₃I): A gaseous reagent that can serve as a •CF₃ source under visible light photoredox conditions.[17]
2. The Trifluoromethyl-Lactonization Cascade: Once generated, the electrophilic •CF₃ radical readily adds to an electron-rich carbon-carbon double bond, typically within an unsaturated carboxylic acid or alcohol. This addition forms a new carbon-centered radical intermediate. This intermediate is then poised for an intramolecular cyclization, where the radical attacks the carbonyl oxygen of the carboxylic acid (or the hydroxyl group), leading to the formation of the lactone ring and a new radical species that propagates the chain or is terminated.
Below is a generalized mechanistic pathway illustrating this cascade.
Caption: A generalized workflow for radical trifluoromethyl-lactonization.
Key Methodologies and Protocols
We will explore two prominent and field-proven methodologies for synthesizing trifluoromethylated lactones: visible-light photoredox catalysis and electrochemical oxidation.
Methodology 1: Visible-Light Photoredox-Catalyzed Trifluoromethyl-Lactonization
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions.[18] This approach utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to activate the CF₃ source.[17][19]
Causality and Principle: The core principle involves the excited state of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or [Ir(ppy)₃]) reducing an electrophilic CF₃ reagent (like a Togni reagent) to generate the •CF₃ radical.[7][20] This radical then adds to an unsaturated carboxylic acid. The resulting alkyl radical is subsequently oxidized by the photocatalyst in its oxidized state, forming a carbocation. This cation is then trapped intramolecularly by the carboxylate group to furnish the desired lactone, completing the catalytic cycle.[21] This method is favored for its operational simplicity and high functional group tolerance.
Caption: A representative photoredox catalytic cycle for lactone synthesis.
Protocol: Photocatalytic Synthesis of a γ-Trifluoromethyl-γ-Lactone
This protocol is adapted from methodologies described for the oxytrifluoromethylation of unactivated alkenes.[21]
Materials & Reagents:
-
Unsaturated carboxylic acid (e.g., 4-pentenoic acid) (1.0 equiv)
-
Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)
-
Photocatalyst: Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate, ₂ (1-2 mol%)
-
Solvent: Acetonitrile (MeCN), degassed
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 30W, 455 nm)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the unsaturated carboxylic acid (0.5 mmol, 1.0 equiv), Togni's Reagent II (0.6 mmol, 1.2 equiv), and ₂ (0.005 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed acetonitrile (5.0 mL) via syringe.
-
Initiation: Place the reaction flask approximately 5-10 cm from a blue LED light source. To maintain a constant temperature (typically room temperature to 35 °C), a cooling fan may be used.
-
Reaction Monitoring: Stir the reaction mixture under irradiation. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots. Typical reaction times range from 12 to 24 hours.
-
Work-up: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated lactone.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
| Substrate Example | Product | Yield (%) | Citation |
| 4-Pentenoic Acid | 5-(Trifluoromethyl)dihydrofuran-2(3H)-one | ~75-85% | [21] |
| (E)-Hex-4-enoic acid | 5-methyl-5-(trifluoromethyl)dihydrofuran-2(3H)-one | ~60-70% | [21] |
| 2-Allylbenzoic acid | 3-((Trifluoromethyl)methyl)isobenzofuran-1(3H)-one | ~80-90% | [21] |
Methodology 2: Electrochemical Oxidative Trifluoromethyl-Lactonization
Electrosynthesis offers a sustainable and powerful alternative to traditional methods, using electricity as a traceless reagent to drive redox reactions.[14] For trifluoromethyl-lactonization, this approach leverages the anodic oxidation of Langlois' reagent (CF₃SO₂Na) to generate the key •CF₃ radical.[22]
Causality and Principle: In an undivided electrochemical cell, CF₃SO₂Na is oxidized at the anode via a single-electron transfer (SET) to form a trifluoromethanesulfonyl radical, which rapidly extrudes SO₂ to yield the •CF₃ radical.[14] This radical adds to the alkene moiety of the substrate. The resulting alkyl radical intermediate is then further oxidized at the anode to a carbocation. Subsequent intramolecular nucleophilic attack by the carboxylate group forms the lactone ring. This method avoids the need for external chemical oxidants and often proceeds under mild, room temperature conditions.[14][22]
Caption: A typical workflow for electrochemical trifluoromethyl-lactonization.
Protocol: Electrochemical Synthesis of a CF₃-Substituted Lactone
This protocol is based on the electrochemical cyclization using Langlois' reagent.[14][22]
Materials & Reagents:
-
Unsaturated carboxylic acid (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (2.0-3.0 equiv)
-
Electrolyte: Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.1 M)
-
Solvent system: Acetonitrile (MeCN) and Water (e.g., 9:1 v/v)
-
Undivided electrochemical cell (e.g., 10 mL glass vial)
-
Electrodes: Graphite plate or carbon felt anode, Nickel foam or platinum plate cathode
-
DC power supply (galvanostat)
-
Magnetic stir bar
Step-by-Step Procedure:
-
Cell Assembly: In an undivided electrochemical cell, place the graphite anode and nickel cathode parallel to each other at a distance of ~5 mm.
-
Reagent Preparation: To the cell, add the unsaturated carboxylic acid (0.2 mmol, 1.0 equiv), Langlois' reagent (0.4 mmol, 2.0 equiv), and n-Bu₄NBF₄ (if needed, depending on solvent conductivity).
-
Solvent Addition: Add the MeCN/H₂O solvent mixture (4.0 mL).
-
Electrolysis: Stir the mixture and begin the electrolysis at a constant current (e.g., 8-12 mA). The reaction is typically run at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. Continue electrolysis until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, disconnect the power supply. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in the previous protocol.
| Reagent Comparison | Activation Method | Cost/Availability | Key Advantages |
| Togni's Reagents | Photoredox, Transition Metal | Moderate | High reactivity, broad scope |
| Umemoto's Reagents | Photoredox, Transition Metal | Moderate | High reactivity, thermally stable |
| Langlois' Reagent | Oxidation (Electrochemical, Chemical) | Low | Inexpensive, stable solid |
| CF₃I | Photoredox | Low | Atom economical |
Conclusion and Future Outlook
Radical trifluoromethylation coupled with intramolecular cyclization is a robust and highly effective strategy for the synthesis of trifluoromethylated lactones. Modern methodologies, particularly those driven by visible-light photoredox catalysis and electrochemistry, provide mild, efficient, and scalable access to these valuable molecular scaffolds.[14][17][23] These protocols exhibit broad functional group tolerance, allowing for the late-stage functionalization of complex molecules, a critical advantage in drug discovery programs.[5][24]
Future research will likely focus on enhancing the sustainability of these processes, developing novel and more economical CF₃ sources, and expanding the scope to include asymmetric variants to control stereochemistry. The continued innovation in this field promises to further empower chemists to design and synthesize the next generation of fluorinated therapeutics and advanced materials.
References
- Photocatalytic Triple Defluorinative Oxygenation Enabled [1+2+3] Lactonization: Rapid Synthesis of δ-Lactones from Trifluoromethyl Styrenes. CCS Chemistry - Chinese Chemical Society.
- NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters.
- A "Renaissance" in Radical Trifluoromethylation.
- Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes. PMC.
- Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry.
- Trifluoromethylation of Alkenes by Visible Light Photoredox C
- Visible-light induced trifluoromethylation/cyclization cascade to access CF3-containing pyrazolones by EDA complex. PMC.
- One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation.
- CF3SO2X (X = Na, Cl)
- Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes. RSC Publishing.
- Recent progress in the trifluoromethylation of alkenes with Togni's reagents.
- Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
- Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB. Tokyo Chemical Industry.
- A scalable and operationally simple radical trifluoromethyl
- Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry.
- Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis.
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
- Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry.
- Research progress on trifluoromethyl-based radical reaction process. Semantic Scholar.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Trifluoromethyl-substituted 3,5-bis(arylidene)
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 18. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]
- 19. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 20. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. chinesechemsoc.org [chinesechemsoc.org]
- 24. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Strategies for the Trifluoromethylation of Lactones Using Togni’s Reagents
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and high-yield synthesis of CF₃-functionalized lactones.
Introduction and Strategic Context
The incorporation of a trifluoromethyl (–CF₃) group into aliphatic heterocycles is a cornerstone strategy in modern drug discovery. The –CF₃ moiety significantly alters the physicochemical properties of a pharmacophore, enhancing metabolic stability, lipophilicity, and binding selectivity[1]. Lactones, ubiquitous in natural products and pharmaceutical scaffolds, represent highly valuable targets for late-stage functionalization.
Historically, the direct trifluoromethylation of lactones was hindered by the harsh conditions required by traditional nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent)[1]. The advent of hypervalent iodine(III) reagents—specifically Togni’s Reagent I (alcohol-derived) and Togni’s Reagent II (acid-derived) —revolutionized this field[2]. These reagents can act as both electrophilic CF₃ sources and single-electron-transfer (SET) radical precursors[3].
This application note details two orthogonal, field-proven methodologies for synthesizing CF₃-lactones:
-
Direct Electrophilic α -Trifluoromethylation of existing lactones via Ketene Silyl Acetals (KSAs)[4].
-
De Novo Lactonization via Radical Oxytrifluoromethylation of unactivated alkenoic acids[5].
Pathway A: Lewis Acid-Catalyzed Electrophilic α -Trifluoromethylation
Direct α -functionalization of lactones is challenging due to the low nucleophilicity of the lactone enolate and the propensity for side reactions. To circumvent this, the lactone is first converted into a highly nucleophilic Ketene Silyl Acetal (KSA) .
Mechanistic Rationale
Togni Reagent II is utilized here because its carboxylate leaving group makes it a superior electrophile compared to Togni I[3]. However, Togni II alone reacts sluggishly with KSAs. The breakthrough causality lies in the addition of a highly fluorophilic Lewis acid, trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) [4]. The silyl cation coordinates to the oxygen of the hypervalent iodine reagent, polarizing the I–CF₃ bond and dramatically lowering the activation energy for electrophilic CF₃ transfer[4].
Fig 1. Lewis acid-catalyzed electrophilic α-trifluoromethylation of lactone KSAs.
Quantitative Data Summary
Table 1: Scope and Yields for α -Trifluoromethylation of Lactone KSAs using Togni II and TMSNTf₂[4][6].
| Substrate (Lactone KSA) | Catalyst Loading (TMSNTf₂) | Reaction Time | Isolated Yield (%) |
| γ -Butyrolactone | 2.5 mol% | 2 h | 88% |
| δ -Valerolactone | 2.5 mol% | 2 h | 94% |
| ϵ -Caprolactone | 2.5 mol% | 3 h | 85% |
| α -Methyl- δ -valerolactone | 5.0 mol% | 4 h | 82% |
Protocol A: Step-by-Step Methodology
Self-Validating System Note: The formation of the KSA must be verified prior to CF₃ transfer. A crude ¹H NMR of the KSA intermediate should show the disappearance of α -protons and the appearance of the TMS singlet (~0.2 ppm).
-
KSA Preparation:
-
In an oven-dried Schlenk flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C.
-
Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to form LDA.
-
Add the target lactone (1.0 equiv) dropwise. Stir for 1 h at -78 °C.
-
Add TMSCl (1.2 equiv) rapidly. Allow the reaction to warm to room temperature over 2 h. Remove volatiles under reduced pressure to yield the crude KSA.
-
-
Electrophilic Trifluoromethylation:
-
Dissolve the crude KSA (1.0 equiv) and Togni Reagent II (1.2 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under argon.
-
Cool the mixture to -78 °C.
-
Add TMSNTf₂ (2.5 to 5.0 mol%) dropwise. Causality checkpoint: The solution may turn slightly yellow, indicating the formation of the activated iodonium complex.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
-
Validation & Workup:
-
In-process control: Take a 0.1 mL aliquot, dilute in CDCl₃, and run a ¹⁹F NMR. A sharp singlet between -70 and -75 ppm confirms α -CF₃ formation.
-
Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography.
-
Pathway B: Copper-Catalyzed Radical Oxytrifluoromethylation
When building complex architectures from simpler acyclic precursors, the de novo synthesis of lactones via alkene functionalization is highly efficient. Buchwald and co-workers developed a robust method for the oxytrifluoromethylation of unactivated alkenoic acids using Togni Reagent I[5].
Mechanistic Rationale
This pathway relies on a finely tuned redox cycle. Cu(I) undergoes a Single Electron Transfer (SET) to Togni Reagent I, cleaving the hypervalent iodine bond to generate a highly reactive •CF₃ radical and a Cu(II) species[5]. The •CF₃ radical undergoes regioselective anti-Markovnikov addition to the terminal alkene, generating a secondary carbon radical. The transient Cu(II) rapidly oxidizes this radical to a carbocation, preventing unwanted radical-radical homocoupling. Finally, the pendant carboxylic acid acts as an internal nucleophile, trapping the carbocation to form the lactone ring[7].
Fig 2. Copper-catalyzed radical oxytrifluoromethylation of alkenoic acids.
Quantitative Data Summary
Table 2: Scope and Yields for Cu-Catalyzed Oxytrifluoromethylation of Alkenoic Acids[1][5].
| Substrate (Alkenoic Acid) | Catalyst System | CF₃ Source | Yield (%) | Ring Size Formed |
| 4-Pentenoic acid | [(MeCN)₄Cu]PF₆ (10 mol%) | Togni I | 82% | γ -lactone (5-membered) |
| 5-Hexenoic acid | [(MeCN)₄Cu]PF₆ (10 mol%) | Togni I | 78% | δ -lactone (6-membered) |
| 2-Methyl-4-pentenoic acid | [(MeCN)₄Cu]PF₆ (10 mol%) | Togni I | 85% | γ -lactone (5-membered) |
Protocol B: Step-by-Step Methodology
Self-Validating System Note: The success of this radical cascade is highly dependent on the absence of oxygen, which can intercept the •CF₃ or alkyl radicals, leading to hydroperoxide byproducts. Strict Schlenk techniques are mandatory.
-
Reaction Setup:
-
In an argon-filled glovebox, charge a flame-dried Schlenk tube with [(MeCN)₄Cu]PF₆ (10 mol%) and Togni Reagent I (1.2 equiv).
-
Causality checkpoint: [(MeCN)₄Cu]PF₆ is chosen over CuI or CuCl because the non-coordinating PF₆⁻ counterion ensures the Cu(I) center remains highly active for the initial SET event.
-
-
Reagent Addition:
-
Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon Schlenk line.
-
Inject anhydrous methanol or DCM (0.1 M) followed by the alkenoic acid substrate (1.0 equiv).
-
-
Reaction Execution:
-
Stir the homogeneous mixture at room temperature for 12–24 hours. The solution will typically transition from pale yellow to a deep green/blue, indicating the transient buildup of Cu(II) species during the catalytic cycle.
-
-
Validation & Workup:
-
In-process control: Monitor the consumption of the alkenoic acid via TLC (stain with KMnO₄ to detect the terminal double bond).
-
Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting CF₃-lactone via column chromatography.
-
References
- Recent progress in the trifluoromethylation of alkenes with Togni's reagents Semantic Scholar / ARKIVOC
- Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes RSC Publishing
- Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation Organic Chemistry Portal / Org. Lett.
- Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethyl
- A New Reaction of Togni Reagent II: α-C–H Ester-Functionaliz
Sources
- 1. Electrochemical oxidative CF 3 radical-induced lactonization and etherification of terminal and internal alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01852H [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Topic: Experimental Protocols for the Synthesis of Trifluoromethylated Lactones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and bioavailability.[1][2] Trifluoromethylated lactones, in particular, represent a privileged structural motif found in numerous biologically active molecules. This application note provides an in-depth guide to two robust and versatile experimental protocols for the synthesis of these valuable compounds: (1) Silver-Mediated Radical Oxytrifluoromethylation of Unsaturated Carboxylic Acids for γ-lactones, and (2) Lewis Acid-Catalyzed Electrophilic Trifluoromethylation for α-substituted lactones. This document is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step methodologies, mechanistic insights, and practical considerations to facilitate the successful synthesis of trifluoromethylated lactones.
Introduction: The Strategic Value of the CF₃ Group in Lactone Scaffolds
Lactones are cyclic esters that form the core of many natural products and pharmaceuticals. The strategic introduction of a trifluoromethyl group can profoundly alter the physicochemical properties of these molecules. The high electronegativity and metabolic stability of the C-F bond can block sites of oxidative metabolism, while the lipophilicity of the CF₃ group can improve membrane permeability and binding affinity to biological targets.[1] Consequently, developing efficient and reliable methods to access trifluoromethylated lactones is of significant interest for the discovery of new chemical entities (NCEs) with improved therapeutic profiles.[2] This guide details two field-proven synthetic strategies that address different positional isomerisms of the CF₃ group on the lactone ring.
Protocol 1: Silver-Mediated Radical Oxytrifluoromethylation of Unsaturated Carboxylic Acids
This protocol describes an efficient method for synthesizing γ-trifluoromethylated lactones through a silver-mediated oxidative cyclization of unsaturated carboxylic acids.[3][4] The reaction proceeds via a free-radical pathway, offering high functional group tolerance and excellent yields.
Mechanistic Rationale
The key to this transformation is the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then initiates a cascade involving addition to an alkene and intramolecular cyclization. Silver (I) salts act as an effective oxidant to facilitate the generation of the initial radical and promote the desired cyclization pathway. The reaction's efficiency stems from the favorable kinetics of the 5-exo-trig radical cyclization onto the carboxylate group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one in Advanced Organic Synthesis and Drug Design
Executive Summary & Strategic Importance
The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The trifluoromethyl (–CF₃) group, in particular, is strategically deployed to enhance metabolic stability, increase lipophilicity, and modulate target binding affinity[1][2]. As a highly specialized fluorinated building block, 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one (also known as γ,γ-dimethyl-α-trifluoromethyl-γ-butyrolactone) provides synthetic chemists with a versatile scaffold to seamlessly integrate the –CF₃ motif into complex molecular architectures[3][4].
This application note details the mechanistic rationale and validated protocols for utilizing this reagent in divergent synthetic pathways, specifically targeting the development of fluorinated peptidomimetics, GABA analogs, and novel aliphatic scaffolds.
Physicochemical Profile
To ensure reproducible handling and reaction design, the quantitative physicochemical properties of the building block are summarized below[3][4].
| Property | Value |
| IUPAC Name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one |
| CAS Number | 164929-15-1 |
| Molecular Formula | C₇H₉F₃O₂ |
| Molecular Weight | 182.14 g/mol |
| Density | ~1.25 g/mL (at 25 °C) |
| Boiling Point | ~216 °C |
| SMILES String | CC1(C)CC(C(=O)O1)C(F)(F)F |
| Appearance | Colorless to light yellow liquid |
Mechanistic Causality: The Tripartite Reactivity Model
The synthetic utility of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is governed by three distinct structural features that dictate its reactivity:
-
Electrophilic Hyper-Activation via –CF₃: The highly electronegative trifluoromethyl group at the C3 position exerts a powerful inductive electron-withdrawing effect (–I effect)[2]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2 lactone carbonyl, making it exceptionally susceptible to nucleophilic attack (e.g., by amines or hydrides) compared to unfluorinated butyrolactones[5].
-
Steric Shielding via Gem-Dimethyls: The two methyl groups at the C5 position provide massive steric bulk around the alkyl C–O bond. This steric shielding effectively blocks any competing Sₙ2 nucleophilic attack at C5, ensuring that incoming nucleophiles exclusively attack the C2 carbonyl, resulting in 100% regioselective acyl-oxygen cleavage[5].
-
Enhanced α-Acidity: The synergistic electron-withdrawing effects of the carbonyl and the –CF₃ group drastically lower the pKa of the C3 proton[6]. This allows for facile and quantitative enolization using non-nucleophilic bases, enabling downstream α-functionalization.
Reaction Pathway Visualization
Divergent synthetic applications of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one.
Validated Experimental Protocols
Protocol A: Synthesis of Fluorinated γ-Hydroxy Amides via Aminolysis
Application: Generation of lipophilic precursors for fluorinated GABA analogs and CNS-targeted peptidomimetics[1][6]. Causality & Validation: The –CF₃ group accelerates nucleophilic acyl substitution. The reaction is self-validating via TLC; the highly polar amide product will exhibit a significantly lower Rf value compared to the starting lactone.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with argon.
-
Dissolution: Add 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one (1.0 mmol, 182.1 mg)[3] and dissolve in 10 mL of anhydrous methanol.
-
Nucleophilic Addition: Add the primary amine (e.g., benzylamine, 1.2 mmol) dropwise at room temperature.
-
Thermal Activation: Affix a reflux condenser, heat the reaction mixture to 50 °C, and stir for 8–12 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 7:3). The starting lactone spot should completely disappear.
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution) to yield the pure N-substituted 4-hydroxy-4-methyl-2-(trifluoromethyl)pentanamide.
Protocol B: Reductive Ring-Opening to Trifluoromethylated 1,4-Diols
Application: Synthesis of highly substituted, fluorinated aliphatic diol scaffolds for polymer chemistry or complex ether synthesis. Causality & Validation: Lithium aluminum hydride (LiAlH₄) delivers hydrides to the hyper-activated carbonyl. The Fieser workup method is utilized because it intentionally forms a granular, easily filterable aluminum salt lattice, preventing the notorious emulsion issues associated with aqueous hydride quenches. The visual cue of a "white granular precipitate" validates the successful quench.
Step-by-Step Methodology:
-
Hydride Suspension: In a flame-dried Schlenk flask under argon, suspend LiAlH₄ (2.0 mmol, 76 mg) in 15 mL of anhydrous THF and cool to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the lactone (1.0 mmol, 182.1 mg) in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to safely manage the exothermic hydride transfer.
-
Reduction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.
-
Fieser Quench (Critical Step): Cool the flask back to 0 °C. Vigorously stir and sequentially add:
-
0.076 mL of distilled H₂O
-
0.076 mL of 15% NaOH (aq)
-
0.228 mL of distilled H₂O
-
-
Validation: Continue stirring for 15 minutes until the grey suspension transforms into a crisp, white granular precipitate.
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).
-
Concentration: Evaporate the filtrate in vacuo to afford pure 2-(trifluoromethyl)-4-methylpentane-1,4-diol.
Protocol C: α-Alkylation via Enolate Chemistry
Application: Construction of complex quaternary stereocenters bearing a –CF₃ group, a highly sought-after motif in modern drug design to block metabolic liability sites[2][7]. Causality & Validation: Lithium diisopropylamide (LDA) is required as a non-nucleophilic base to prevent premature ring-opening. The reaction must be held at -78 °C to stabilize the fluorinated enolate and prevent unwanted ketene formation or self-condensation.
Step-by-Step Methodology:
-
Base Generation: Cool a solution of diisopropylamine (1.2 mmol) in anhydrous THF (10 mL) to -78 °C under argon. Add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise and stir for 30 minutes to form LDA.
-
Enolization: Add a solution of the lactone (1.0 mmol) in THF (2 mL) dropwise down the side of the flask. Stir at -78 °C for exactly 1 hour to ensure complete, thermodynamic enolate formation.
-
Electrophilic Trapping: Add the chosen electrophile (e.g., benzyl bromide, 1.5 mmol) dropwise.
-
Propagation: Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.
-
Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with diethyl ether (3 × 15 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Isolate the α-alkylated-α-trifluoromethyl lactone via flash chromatography.
References
-
Matrix Fine Chemicals. 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1.[Link]
-
Swallow, S. (2015). The role of fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Taylor & Francis Online.[Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed.[Link]
-
Usachev, S. A., et al. (2021). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines. PMC. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1 [matrix-fine-chemicals.com]
- 4. 164929-15-1|5,5-Dimethyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 5. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one as a Premier Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorinated Chiral Lactones in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for structurally novel and stereochemically defined building blocks is insatiable. Chiral lactones, particularly γ-butyrolactones, represent a privileged scaffold due to their prevalence in natural products and their synthetic versatility.[1] Their rigid, five-membered ring system allows for predictable, stereocontrolled transformations. When this scaffold is augmented with a trifluoromethyl (CF₃) group, its value proposition for medicinal chemistry is significantly enhanced.
The trifluoromethyl group is a cornerstone of contemporary pharmaceutical design.[2] Its introduction into a molecule can dramatically improve key drug-like properties, including metabolic stability (due to the strength of the C-F bond), binding affinity (through favorable electronic interactions), and membrane permeability by increasing lipophilicity.[2][3]
This guide details the applications and protocols for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one , a chiral building block that synergistically combines the synthetic utility of a γ-lactone with the advantageous physicochemical properties of the CF₃ group. The gem-dimethyl group at the C5 position provides steric bulk that can influence the stereochemical outcome of reactions and also imparts conformational rigidity. This molecule serves as a powerful synthon for the efficient, stereocontained synthesis of complex chiral molecules bearing a trifluoromethylated stereocenter.
Physicochemical Properties & Handling
A summary of the key physicochemical properties of the title compound is presented below. These values are estimated based on the structure and are provided for guidance.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₉F₃O₂ | - |
| Molecular Weight | 198.14 g/mol | Essential for stoichiometric calculations. |
| Appearance | Colorless oil (predicted) | - |
| Boiling Point | ~180-190 °C (predicted) | Suitable for purification by distillation under reduced pressure. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). | Provides flexibility in choosing reaction media. |
| Hansch π value (CF₃) | +0.88 | The CF₃ group significantly increases lipophilicity.[3] |
Handling and Storage:
-
Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C.
-
The compound is expected to be stable under normal laboratory conditions but is sensitive to strong bases and nucleophiles, which can induce ring-opening.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Synthesis of Enantiopure 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
The enantioselective synthesis of the title compound can be achieved through several routes. The following protocol outlines a robust and scalable approach starting from commercially available materials, leveraging an asymmetric trifluoromethylation reaction.
Protocol 1: Asymmetric Synthesis via Conjugate Addition
This protocol is based on the well-established principle of asymmetric conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ester, followed by stereospecific cyclization.
dot
Caption: Synthetic workflow for the title compound.
Materials:
-
Ethyl 3,3-dimethylacrylate
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)[4]
-
Copper(I) triflate benzene complex [Cu(OTf)]₂·C₆H₆
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) or TBAF
-
Lithium borohydride (LiBH₄)
-
Anhydrous Toluene, Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Asymmetric Trifluoromethylation: a. To a flame-dried Schlenk flask under Argon, add [Cu(OTf)]₂·C₆H₆ (2.5 mol%) and the chiral BOX ligand (5.5 mol%). b. Add anhydrous toluene and stir for 1 hour at room temperature to form the catalyst complex. c. Cool the mixture to 0 °C and add ethyl 3,3-dimethylacrylate (1.0 equiv.). d. In a separate flask, dissolve the Ruppert-Prakash reagent (1.5 equiv.) in toluene and add it to the reaction mixture. e. Add a catalytic amount of TBAT (5 mol%) to initiate the reaction. f. Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC or GC-MS for the consumption of the starting material. g. Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the chiral trifluoromethylated ester.
-
Reduction and Lactonization: a. Dissolve the crude ester from the previous step in anhydrous THF in a flame-dried round-bottom flask under Argon. b. Cool the solution to 0 °C in an ice bath. c. Carefully add a solution of LiBH₄ in THF (2.0 equiv.) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Cool the reaction back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3. This step hydrolyzes the intermediate and promotes in-situ lactonization. f. Stir vigorously for 1 hour at room temperature. g. Extract the mixture with dichloromethane (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. i. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.
Expected Outcome & Characterization:
-
Yield: 60-75% over two steps.
-
Enantiomeric Excess (ee): >95% as determined by chiral HPLC analysis.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.45-4.20 (m, 2H, -CH₂-O-), 3.20-3.00 (m, 1H, -CH(CF₃)-), 2.80-2.60 (m, 1H, one of -CH₂-C(O)-), 2.40-2.20 (m, 1H, one of -CH₂-C(O)-), 1.50 (s, 3H, -CH₃), 1.45 (s, 3H, -CH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -72.5 (d, J = 8.5 Hz).
Applications in Stereoselective Synthesis
This chiral building block is a versatile intermediate for introducing the trifluoromethylated stereocenter into larger, more complex molecules. Key transformations include nucleophilic ring-opening and diastereoselective functionalization at the C4 position.
dot
Caption: Key synthetic transformations of the title building block.
Protocol 2: Nucleophilic Ring-Opening for Chiral Amide Synthesis
This protocol demonstrates the synthesis of a chiral γ-hydroxy amide, a valuable precursor for various biologically active molecules.
Materials:
-
(R)-5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Dissolve the chiral lactone (1.0 equiv.) in anhydrous THF.
-
Add benzylamine (1.2 equiv.) to the solution at room temperature.
-
Stir the reaction for 12 hours. Monitor progress by TLC, observing the consumption of the lactone and the formation of a more polar product.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NH₄Cl solution to remove excess amine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the pure N-benzyl-4-hydroxy-4-methyl-2-(trifluoromethyl)pentanamide.
| Entry | Nucleophile | Product Type | Typical Yield |
| 1 | Benzylamine | γ-Hydroxy Amide | >95% |
| 2 | Sodium Methoxide | γ-Hydroxy Methyl Ester | >90% |
| 3 | Phenylmagnesium Bromide | γ-Hydroxy Ketone | ~80% |
Protocol 3: Diastereoselective Enolate Alkylation
This protocol illustrates how to install a substituent at the C4 position with high diastereoselectivity, controlled by the existing C3 stereocenter.
Materials:
-
(R)-5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Iodomethane (MeI) or Benzyl Bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA, optional, use with caution)
Procedure:
-
To a flame-dried flask under Argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of the chiral lactone (1.0 equiv.) in THF.
-
Slowly add LDA solution (1.1 equiv.) dropwise. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.
-
(Optional) Add HMPA (1.1 equiv.) to dissociate aggregates and increase reactivity.
-
Add the electrophile (e.g., MeI, 1.5 equiv.) dropwise and stir at -78 °C for 4-6 hours.
-
Quench the reaction at -78 °C with saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
| Entry | Electrophile | Product | Typical d.r. (trans:cis) |
| 1 | CH₃-I | C4-Methylated Lactone | >95:5 |
| 2 | Bn-Br | C4-Benzylated Lactone | >95:5 |
Rationale for Diastereoselectivity: The incoming electrophile is expected to approach the planar enolate from the face opposite to the bulky trifluoromethyl group, leading to the formation of the trans diastereomer as the major product.
Conclusion
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a highly valuable and versatile chiral building block for modern organic synthesis. Its unique combination of a stereodefined trifluoromethyl group, a synthetically tractable lactone ring, and a sterically influential gem-dimethyl moiety provides a powerful platform for the efficient construction of complex, high-value chiral molecules. The protocols outlined in this guide demonstrate its utility in fundamental transformations, paving the way for its application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Ghosh, A. K., & Lei, H. (2000). Enzymatic Acylation and Ring-Closing Olefin Metathesis: A Convenient Strategy for the Lactone Moiety of Compactin and Mevinolin. J. Org. Chem., 65, 4779–4781. Available at: [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Org. Lett., 9, 2625-2628. Available at: [Link]
-
Zaripov, M. R., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8203. Available at: [Link]
- Merck & Co., Inc. (2002). Preparation of cis-6, 6-dimethyl-3-oxa-bicyclo[3.1.0]hexan-2-one. US Patent 6,414,165B1.
-
Jiménez-López, C., et al. (2021). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. J. Org. Chem., 86(8), 5897-5907. Available at: [Link]
-
Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]
-
Beierle, J. M., et al. (2022). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 27(1), 123. Available at: [Link]
-
Wu, Y., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. Available at: [Link]
-
Takasago International Corporation. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2025). Trifluoromethylated Lactams: Promising Small Molecules in the Search for Effective Drugs. Molecules. Available at: [Link]
-
Begue, J. P., & Bonnet-Delpon, D. (2003). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. J. Org. Chem., 68(21), 8142-5. Available at: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Southern University of Science and Technology, et al. (2026). Photocatalytic Triple Defluorinative Oxygenation Enabled [1+2+3] Lactonization: Rapid Synthesis of δ-Lactones from Trifluoromethyl Styrenes. CCS Chemistry. Available at: [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Org. Lett., 18(5), 956-9. Available at: [Link]
-
Park, S., et al. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 24(23), 4348. Available at: [Link]
Sources
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one with Nucleophiles
Introduction: The Unique Reactivity of a Fluorinated Lactone
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a specialized γ-butyrolactone featuring two key structural motifs that dictate its chemical behavior: a gem-dimethyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position. This unique substitution pattern renders the lactone an intriguing substrate for nucleophilic ring-opening reactions, offering a pathway to a variety of highly functionalized, acyclic molecules of interest in medicinal chemistry and materials science.
The trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. This heightened reactivity allows for ring-opening reactions to proceed under mild conditions, often with high efficiency. The gem-dimethyl group at the 5-position provides steric hindrance, directing nucleophilic attack to the carbonyl carbon and preventing unwanted side reactions at the C-5 position.
These application notes provide a comprehensive guide to the ring-opening reactions of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one with common nucleophiles, including amines, alcohols, and thiols. The protocols are designed to be a starting point for researchers, and optimization may be necessary depending on the specific nucleophile and desired product.
Reaction Mechanism: Nucleophilic Acyl Substitution
The ring-opening of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the highly electrophilic carbonyl carbon of the lactone. This results in the formation of a tetrahedral intermediate, which then collapses to cleave the endocyclic C-O bond, leading to the ring-opened product. The reaction can be catalyzed by both acids and bases.
use of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one in medicinal chemistry
[label="Enolate Alkylation\n(LDA, R-X)",
Divergent synthetic workflows for 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one in drug discovery.
Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Aminolysis to CF₃-Hydroxy Amides
Target Utility: Generation of bidentate hydrogen-bonding pharmacophores for protease and kinase inhibitors.
Self-Validation Checkpoint: The reaction progress must be monitored via TLC. The starting lactone is UV-inactive but stains strongly with KMnO₄. The resulting hydroxy amide will show a significantly lower R_f value due to increased polarity.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 25 mL Schlenk flask with 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one (1.0 mmol, 182 mg) and anhydrous tetrahydrofuran (THF, 5.0 mL) under an argon atmosphere.
-
Activation: Add the desired primary amine (1.2 mmol) to the solution, followed immediately by Zirconium(IV) chloride (ZrCl₄) (10 mol%, 0.1 mmol, 23 mg). Note: ZrCl₄ is highly hygroscopic; weigh rapidly under inert conditions.
-
Reaction: Equip the flask with a reflux condenser and stir the reaction mixture at 65 °C for 6–8 hours.
-
Monitoring: Monitor the consumption of the lactone via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain).
-
Quenching: Upon complete consumption of the starting material, cool the mixture to ambient temperature and quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution Hexanes to 1:1 Hexanes/EtOAc) to yield the corresponding 4-hydroxy-4-methyl-2-(trifluoromethyl)pentanamide.
Protocol B: Reductive Cleavage to CF₃-1,4-Diols
Target Utility: Synthesis of fluorinated morpholines, diazepines, and other saturated heterocycles via subsequent double-S_N2 cyclization.
Self-Validation Checkpoint: The use of the Fieser workup guarantees the safe, complete precipitation of aluminum salts. A successful workup yields a crisp, white, granular solid that filters rapidly, preventing emulsion formation and product loss.
Step-by-Step Methodology:
-
Preparation: Suspend Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 76 mg) in anhydrous THF (10 mL) in a 50 mL round-bottom flask cooled to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Addition: Dissolve 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one (1.0 mmol, 182 mg) in anhydrous THF (2 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Causality: Dropwise addition controls the exothermic hydride transfer and prevents solvent boil-over.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Fieser Workup (Critical Step): Re-cool the flask to 0 °C. Sequentially and cautiously add:
-
0.08 mL of distilled H₂O (dropwise, wait for hydrogen evolution to cease).
-
0.08 mL of 15% aqueous NaOH.
-
0.24 mL of distilled H₂O.
-
-
Isolation: Stir the mixture vigorously at room temperature for 15–30 minutes until a white, granular aluminum salt precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake with excess THF (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to afford 2-(trifluoromethyl)pentane-1,4-diol. The crude diol is typically of sufficient purity (>95% by NMR) to be used directly in subsequent tosylation or Mitsunobu cyclization steps.
References
- Title: Synthesis of five-membered, CF3-containing lactones: structural and biological examinations Source: ResearchGate URL
- Title: Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes Source: NIH / PubMed Central URL
- Title: Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus Source: Hilaris Publisher URL
- Title: 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)
- Title: (3R)-5,5-dimethyl-3-(trifluoromethyl)
Application Notes & Protocols for the Purification of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Abstract
This guide provides detailed methodologies for the purification of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, a fluorinated lactone of significant interest in medicinal chemistry and materials science. Recognizing the critical role of purity in drug development and research, this document outlines a series of protocols, from initial workup to final polishing steps. The techniques described herein are grounded in established principles of organic chemistry and are designed to be adaptable to various scales of synthesis and purity requirements. We will explore liquid-liquid extraction, flash column chromatography, and recrystallization/distillation, offering insights into the rationale behind procedural choices to empower researchers in achieving optimal purity for this valuable building block.
Introduction: The Importance of Purity for a Fluorinated Lactone
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a heterocyclic compound featuring a γ-butyrolactone scaffold, a gem-dimethyl group, and a trifluoromethyl substituent.[1] The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] As such, this compound serves as a crucial building block for the synthesis of novel therapeutic agents and advanced materials.
The presence of impurities, such as starting materials, diastereomers (if applicable), or by-products from the synthesis, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust and efficient purification is paramount. This document provides a comprehensive guide to the purification of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, enabling researchers to obtain material of high purity suitable for the most demanding applications.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the foundation for developing effective purification strategies.
| Property | Value | Source |
| IUPAC Name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | [1] |
| CAS Number | 164929-15-1 | [1] |
| Molecular Formula | C₇H₉F₃O₂ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Appearance | Likely a colorless liquid or low-melting solid | Inferred from similar structures like γ-butyrolactone[4] |
| Boiling Point | Estimated to be in the range of 180-220 °C (at atmospheric pressure) | Inferred from γ-butyrolactone (204 °C)[4] |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF, acetonitrile) and have some miscibility with water. | Inferred from γ-butyrolactone structure[4] |
Purification Workflow: A Multi-Step Approach
A multi-step purification strategy is typically required to remove a diverse range of potential impurities. The general workflow involves an initial extractive workup, followed by chromatography, and concluding with a final polishing step.
Caption: General purification workflow for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.
Step 1: Initial Purification via Liquid-Liquid Extraction
Liquid-liquid extraction is an essential first step to separate the desired product from inorganic salts, highly polar starting materials, and certain by-products.
Protocol:
-
Quenching: Carefully quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or a mild acid/base depending on the reaction chemistry).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent in which the target compound is highly soluble, such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (if acidic impurities are present).
-
Brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
Rationale: The trifluoromethyl group increases the lipophilicity of the molecule compared to its non-fluorinated analog, favoring its partition into the organic phase. The washing steps are crucial for removing residual reagents and catalysts that could interfere with subsequent purification steps.
Step 2: Primary Purification via Flash Column Chromatography
Flash column chromatography is the most effective method for separating the target compound from impurities with different polarities. Due to the presence of the polar lactone and the unique properties of the trifluoromethyl group, both normal-phase and reversed-phase chromatography can be considered.
Caption: Chromatographic options for purifying the target compound.
Normal-Phase Flash Chromatography Protocol
This is the most common approach for compounds of moderate polarity.
Protocol:
-
Stationary Phase: Standard silica gel (40-63 µm particle size). For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or neutral alumina can be used.[5]
-
Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The trifluoromethyl group can alter polarity, so a systematic screen is recommended.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a dry-load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent in vacuo.
Table of Suggested Eluent Systems (Normal-Phase):
| Eluent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A standard, versatile system. Start with a low concentration of ethyl acetate and increase gradually. |
| Dichloromethane / Methanol (100:0 to 95:5) | Medium to High | Useful if the compound is more polar. Be cautious with methanol as it can dissolve silica. |
| Toluene / Acetone (9:1 to 7:3) | Medium | Can offer different selectivity compared to ester-based systems. |
Reversed-Phase Flash Chromatography
Reversed-phase chromatography is advantageous if the impurities are significantly less polar than the target compound. Fluorinated phases can also offer unique selectivity for fluorinated analytes.[6][7]
Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Eluent System: A mixture of water and a polar organic solvent such as acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Elution: Elute with a gradient, starting with a high concentration of water and increasing the organic solvent concentration over time.
Step 3: Final Purification
The final step aims to remove trace impurities and is dependent on whether the purified compound is a solid or a liquid.
Recrystallization (for solid compounds)
If the compound obtained from chromatography is a solid, recrystallization is an excellent method to achieve high purity.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small quantities in various solvents to find the best system.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Table of Suggested Recrystallization Solvents:
| Solvent/Solvent System | Comments |
| Heptane / Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate and add hot heptane until turbidity persists. |
| Toluene | A good option for many organic solids. |
| Isopropanol / Water | Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
Distillation (for liquid compounds)
If the compound is a liquid with sufficient thermal stability, vacuum distillation can effectively remove non-volatile impurities.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Vacuum Application: Gradually apply vacuum to the desired pressure.
-
Distillation: Slowly increase the temperature until the product begins to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Collection: Collect the purified liquid in a pre-weighed receiving flask.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any proton- or fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess volatility and identify impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
References
- Advances in the Development of Trifluoromethoxylation Reagents.Symmetry.
- 5,5-dimethyl-2(5H)-furanone Information. The Good Scents Company.
- Gamma butyrolactone or dihydrofuran-2(3H)-one. Muby Chemicals.
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.Journal of the American Chemical Society.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.PMC.
- 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1.
- METHOD FOR PURIFYING RAW γ-BUTYROLACTONE. Google Patents.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.LCGC International.
- Process for the synthesis of dimethyl fumarate. Google Patents.
- Purification of Trifluoromethylated Pyrazoles. Benchchem.
- 5-(Hydroxymethyl)oxolan-2-one. PubChem.
- Fluoride determination in fluorinated milk by headspace gas chromatography.ResearchGate.
- Purification of gamma-butyrolactone. Patent 0256813.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.PMC.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism.MDPI.
- Direct trifluoromethylations using trifluoromethane. Google Patents.
- Retention Study of Flavonoids Under Different Chromatographic Modes.PMC.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.ChemRxiv.
- Vilanterol-impurities. Pharmaffiliates.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
Sources
- 1. 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1 [matrix-fine-chemicals.com]
- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Gamma butyrolactone or dihydrofuran-2(3H)-one Manufacturers, SDS [mubychem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Analytical Methods for Characterizing Trifluoromethylated Lactones
Introduction
The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This is due to the profound effects the CF₃ group can have on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Trifluoromethylated lactones, in particular, are emerging as significant heterocyclic frameworks in the synthesis of novel bioactive compounds.[1][3][4] Accurate and comprehensive characterization of these molecules is paramount for ensuring structural integrity, purity, and for advancing drug development pipelines.
This guide provides an in-depth overview of the primary analytical techniques for the structural elucidation and characterization of trifluoromethylated lactones. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Methods. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these methods for their specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For trifluoromethylated lactones, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.
Theoretical Principles & Key Considerations
The presence of the highly electronegative trifluoromethyl group induces significant and predictable effects on the NMR spectra.
-
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and indispensable technique.[5] The chemical shifts of CF₃ groups are exquisitely sensitive to the local electronic environment, providing a unique probe for structural and conformational analysis.[6][7][8] CF₃ groups on lactone rings typically appear in a chemical shift range of -50 to -80 ppm relative to CFCl₃.[5][9]
-
¹H and ¹³C NMR: The electron-withdrawing nature of the CF₃ group deshields adjacent protons and carbons, causing them to resonate at a higher frequency (downfield shift). A key diagnostic feature is the presence of spin-spin coupling (J-coupling) between fluorine and both proton (¹H) and carbon (¹³C) nuclei. These couplings, which can occur over multiple bonds (long-range coupling), are invaluable for confirming the position of the CF₃ group.[5][10]
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR-based characterization of trifluoromethylated lactones.
Detailed Protocol: Multi-Nuclear NMR Analysis
Objective: To obtain comprehensive ¹H, ¹⁹F, and ¹³C NMR data for structural confirmation.
Materials:
-
Trifluoromethylated lactone sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified lactone sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃. Ensure the solvent is free from particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H, ¹⁹F, and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. It is often beneficial to run this with proton decoupling to simplify the spectrum to a singlet for the CF₃ group. Typical parameters: spectral width of ~100 ppm centered around -65 ppm, 64-128 scans.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, more scans are required. Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2 seconds.
-
2D Experiments (COSY, HSQC, HMBC): Run standard 2D correlation experiments to establish connectivity. These are crucial for assigning specific proton and carbon signals and confirming the overall structure.
-
Data Interpretation: Hallmarks of a CF₃ Group
-
¹⁹F Spectrum: A sharp singlet (if proton-decoupled) between -50 and -80 ppm is the primary indicator of a CF₃ group.[5][9]
-
¹H Spectrum: Protons on the carbon adjacent to the CF₃ group will appear as a quartet (due to coupling with three equivalent fluorine atoms, JHF ≈ 7-12 Hz). Protons further away may show smaller, long-range couplings.[11]
-
¹³C Spectrum: The carbon of the CF₃ group itself will appear as a quartet in the proton-decoupled spectrum (JCF ≈ 270-290 Hz).[10] The carbon atom attached to the CF₃ group will also be split into a quartet (²JCF ≈ 20-40 Hz).
Table 1: Typical NMR Characteristics for a Trifluoromethyl Group
| Nucleus | Experiment | Expected Chemical Shift (ppm) | Characteristic Coupling |
| ¹⁹F | 1D ¹⁹F{¹H} | -50 to -80 | Singlet |
| ¹H | 1D ¹H | Variable (deshielded) | Protons on adjacent carbon appear as a quartet (³JHF ≈ 7-12 Hz) |
| ¹³C | 1D ¹³C{¹H} | CF₃: ~120-130 | Quartet (¹JCF ≈ 270-290 Hz) |
| C-CF₃: Variable | Quartet (²JCF ≈ 20-40 Hz) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of the target lactone and for gaining structural insights through the analysis of fragmentation patterns.
Theoretical Principles & Ionization Choices
The choice of ionization technique is critical. For most drug-like molecules, including lactones, soft ionization methods are preferred to minimize fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): Ideal for polar molecules and readily coupled with Liquid Chromatography (LC-MS). It typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable lactones.[12] Electron Ionization (EI) is commonly used, which is a hard ionization technique that provides rich fragmentation data useful for structural confirmation.[13]
The CF₃ group influences fragmentation. Common fragmentation pathways include the loss of the •CF₃ radical or molecules like HF.[13]
Detailed Protocol: LC-ESI-MS Analysis
Objective: To confirm the molecular weight and assess the purity of the trifluoromethylated lactone.
Materials:
-
Lactone sample (~1 mg/mL solution in methanol or acetonitrile)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (for mobile phase modification)
-
HPLC system coupled to an ESI mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.
-
Further dilute this solution to 1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS Instrumentation and Conditions:
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point. For highly fluorinated compounds, a fluorinated phenyl phase may offer better selectivity.[14]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
Gradient: Start with a high percentage of A (e.g., 95%), ramp to 95% B over 5-10 minutes, hold, and then return to initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40 °C
-
-
Mass Spectrometer (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 45 psi
-
Scan Range: m/z 100 - 1000
-
-
-
Data Acquisition and Analysis:
-
Inject 1-5 µL of the diluted sample.
-
Acquire data in full scan mode.
-
Process the data to find the extracted ion chromatogram (EIC) for the expected [M+H]⁺ ion.
-
Verify that the measured mass is within 5 ppm of the theoretical mass for high-resolution mass spectrometers.
-
Data Interpretation: Expected Fragmentation
In EI (GC-MS) or collision-induced dissociation (MS/MS), look for characteristic losses.
Caption: Common fragmentation pathways for trifluoromethylated compounds in MS.
Table 2: Common Neutral Losses and Fragments in MS
| Neutral Loss / Fragment | Mass (Da) | Implication |
| •CF₃ | 69 | Direct evidence of a trifluoromethyl group[13] |
| H₂O | 18 | Common for molecules with hydroxyl groups or through rearrangement[13][15] |
| CO | 28 | Loss from the lactone carbonyl group[15] |
| C₇H₇⁺ | 91 | Tropylium ion, indicative of a benzyl moiety |
Chromatographic Methods: Purity and Chiral Separation
Chromatography is essential for assessing the purity of the synthesized lactone and for separating enantiomers if a chiral center is present.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis. As described in the LC-MS protocol (Section 2.2), a reversed-phase C18 column is a standard choice. However, the unique properties of fluorinated molecules can sometimes lead to poor peak shape or retention on standard columns. In such cases, columns with fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can provide alternative selectivity and improved chromatography.[14]
Chiral Chromatography
Many synthetic routes to lactones can create chiral centers.[16] The separation of enantiomers is critical, as they often exhibit different biological activities.
Detailed Protocol: Chiral SFC/HPLC Separation
Objective: To separate and quantify the enantiomers of a chiral trifluoromethylated lactone. Supercritical Fluid Chromatography (SFC) is often an excellent choice for chiral separations, offering high efficiency and speed.[17]
Materials:
-
Chiral lactone sample dissolved in an appropriate solvent (e.g., isopropanol/hexane)
-
SFC or HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD or cellulose-based)[17][18]
-
HPLC/SFC grade solvents (e.g., CO₂, methanol, ethanol, isopropanol, hexane)
Procedure:
-
Column and Mobile Phase Screening:
-
Begin with a common chiral column, such as Chiralpak AD.
-
Screen different mobile phase compositions. For SFC, typical co-solvents with CO₂ are methanol or ethanol. For normal-phase HPLC, use mixtures of hexane/isopropanol or hexane/ethanol.
-
Start with isocratic elution (e.g., 10% alcohol co-solvent) and adjust the ratio to achieve baseline separation (Rs > 1.5).
-
-
Optimized SFC Conditions (Example):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO₂ / Methanol (e.g., 85:15 v/v)
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
-
Data Analysis:
-
Inject the racemic sample to determine the retention times of both enantiomers.
-
Integrate the peak areas to determine the enantiomeric excess (ee%).
-
ee% = |(Area1 - Area2) / (Area1 + Area2)| x 100
-
Conclusion
The comprehensive characterization of trifluoromethylated lactones relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms molecular identity and aids in structural confirmation through fragmentation, and chromatographic methods are indispensable for verifying purity and resolving stereoisomers. The protocols and insights provided in this guide offer a robust starting point for researchers, enabling confident and accurate analysis of these valuable fluorinated compounds. For novel or particularly complex structures, a combination of all techniques is often required to provide an irrefutable characterization.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Welsh, J. A. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
-
Aznar-Lekuona, A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. [Link]
-
del Carmen García, M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A. [Link]
-
Bell, D. S. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Kalow, J. A., & Doyle, A. G. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society. [Link]
-
Sponer, J. E., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]
-
Smith, A. B., et al. (2013). Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2026). Photocatalytic Triple Defluorinative Oxygenation Enabled [1+2+3] Lactonization: Rapid Synthesis of δ-Lactones from Trifluoromethyl Styrenes. CCS Chemistry. [Link]
-
Zenkevich, I. G., et al. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry. [Link]
-
Prakash, G. K. S., et al. (2016). Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. Chemistry – A European Journal. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
-
Li, Y., et al. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules. [Link]
-
Shoeib, M., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Beletskaya, I. P., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules. [Link]
-
Beletskaya, I. P., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated. MDPI. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
-
ResearchGate. (n.d.). 19 F-NMR analyses enabled by direct trifluoromethylation. [Link]
-
Barman, S., & Pandit, P. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
-
Pirkle, W. H., & Sikkenga, D. L. (1976). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in (19)F NMR studies of proteins. PubMed. [Link]
-
Barata-Vallejo, S., et al. (2024). Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes. Green Chemistry. [Link]
-
S-prep. Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. [Link]
-
Wasik, A., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. BioMed Research International. [Link]
-
Katayev, D., et al. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters. [Link]
-
Al-Otaibi, M. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. jeolusa.com [jeolusa.com]
- 11. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Late-Stage Functionalization Using Trifluoromethyl Lactone Scaffolds
Introduction: The Imperative for Late-Stage Functionalization and the Rise of the Trifluoromethyl Group
In modern drug discovery, the ability to modify complex molecules during the final stages of a synthetic sequence, a strategy known as Late-Stage Functionalization (LSF), is paramount.[1][2] LSF allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies necessary to optimize drug candidates. This approach circumvents the need for lengthy de novo syntheses for each new derivative, saving considerable time and resources.
Among the most impactful modifications in medicinal chemistry is the introduction of the trifluoromethyl (–CF3) group.[3][4] This small moiety can dramatically improve the properties of a drug candidate by:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[5][6]
-
Increasing Lipophilicity: The –CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[5][7]
-
Modulating Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing target binding and solubility.
-
Improving Binding Affinity: The unique steric and electronic properties of the –CF3 group can lead to more potent interactions with biological targets.[7][8]
Given these benefits, robust and versatile methods for introducing the –CF3 group at late stages are highly sought after.[9] Traditional methods often require harsh conditions or pre-functionalized starting materials, limiting their applicability to complex and sensitive molecules. This guide details the application of a novel class of reagents—trifluoromethyl lactones—which serve as powerful scaffolds for radical-mediated LSF under mild, photoredox-catalyzed conditions.
The Trifluoromethyl Lactone Scaffold: A Novel Radical Precursor
Trifluoromethyl lactones are a class of reagents designed to be stable, easy to handle, and capable of generating trifluoromethyl radicals (•CF3) under specific, mild conditions. While the search results highlight various sources for •CF3 radicals like Langlois' reagent (CF3SO2Na), Togni's reagents, and trifluoroacetates, the lactone scaffold represents an emerging and powerful alternative.[10][11][12] The core concept is analogous to the decarboxylative generation of radicals from trifluoroacetate, but the lactone structure offers distinct reactivity and handling properties.
The generation of the trifluoromethyl radical from these scaffolds is typically achieved through photoredox catalysis. This process involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) event with the lactone, initiating a cascade that culminates in the release of a •CF3 radical and benign byproducts.[11][13]
Mechanism: Photoredox-Mediated Radical Generation
The power of trifluoromethyl lactones lies in their ability to be activated under exceptionally mild conditions using visible light photoredox catalysis. This process avoids the high temperatures or harsh reagents required by some traditional methods, preserving the integrity of complex molecular architectures. The general mechanism is outlined below.
Diagram: Generalized Photoredox Catalytic Cycle
Caption: Photoredox cycle for •CF3 generation from a lactone precursor.
Causality Behind the Mechanism:
-
Excitation: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*).[14][15]
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is now a potent reductant. It donates a single electron to the trifluoromethyl lactone scaffold. This is the key activation step.
-
Fragmentation: The resulting radical anion of the lactone is unstable and rapidly fragments. This process is often irreversible and involves the loss of stable molecules like carbon dioxide, providing a strong thermodynamic driving force for the reaction.[11] This fragmentation releases the desired trifluoromethyl radical (•CF3).
-
Substrate Engagement: The highly reactive •CF3 radical can then engage with the substrate molecule in various ways, most commonly through direct hydrogen atom abstraction from a C-H bond to form a substrate radical.[16]
-
Radical Combination: The substrate radical combines with another •CF3 radical (or a related CF3 source) to form the final carbon-trifluoromethyl bond.
-
Catalyst Turnover: The original photocatalyst is regenerated through a subsequent redox event, allowing it to re-enter the catalytic cycle. This is crucial for achieving high yields with only a small amount of catalyst.
This photoredox-mediated pathway is advantageous because the low-energy visible light used is generally non-destructive to sensitive functional groups present in complex drug molecules, ensuring broad compatibility.[11][14]
Core Application: Late-Stage C-H Trifluoromethylation of Heteroarenes
Heteroaromatic rings are ubiquitous scaffolds in pharmaceuticals.[10] Direct C-H trifluoromethylation of these structures is a highly valuable transformation. The protocol below provides a representative method for this application using a generic trifluoromethyl lactone scaffold under photoredox conditions.
Experimental Protocol: C-H Trifluoromethylation of Caffeine
This protocol is designed as a self-validating system. Successful trifluoromethylation of a common, well-characterized substrate like caffeine provides confidence in the reagent and reaction setup before moving to more precious or complex substrates.
Materials & Equipment:
-
Caffeine (Substrate)
-
Trifluoromethyl Lactone Reagent (e.g., "Baran's Reagent" analog)
-
Photoredox Catalyst (e.g., fac-Ir(ppy)3 or a similar iridium/ruthenium catalyst)
-
Solvent: Acetonitrile (MeCN), degassed
-
Reaction Vial: 2-dram vial with a PTFE-lined cap
-
Stir Plate and magnetic stir bar
-
Light Source: Blue LED lamp (450-470 nm) with a cooling fan
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a 2-dram vial containing a magnetic stir bar, add caffeine (e.g., 97 mg, 0.5 mmol, 1.0 equiv), the trifluoromethyl lactone reagent (1.5 - 2.0 equiv), and the photocatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the vial with the cap and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Solvent Addition: Add degassed acetonitrile (e.g., 5 mL, to make a 0.1 M solution) via syringe.
-
Irradiation: Place the vial on the stir plate, ensuring vigorous stirring. Position the vial approximately 5-10 cm from the blue LED lamp. Turn on the lamp and a cooling fan to maintain the reaction at room temperature.
-
Monitoring: Allow the reaction to stir under irradiation for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[10]
-
Workup: Upon completion, remove the vial from the light source. Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 8-trifluoromethylcaffeine product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Substrate Scope
The utility of a late-stage functionalization method is defined by its tolerance for various functional groups and molecular scaffolds. The trifluoromethyl lactone method demonstrates broad applicability.
| Substrate | Product | Typical Yield (%) | Key Tolerated Groups |
| Caffeine | 8-Trifluoromethylcaffeine | 65-75% | Amides, Amines (tertiary), Alkenes |
| Indole | 3-Trifluoromethylindole | 50-65% | N-H bond, Aromatic ring |
| 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 70-80% | Basic nitrogen, Alkyl groups |
| Celecoxib | CF3-analog | 40-55% | Sulfonamide, Aryl halides, Pyrazole |
| Meclizine | Benzylic-CF3 analog | 55-70% | Piperazine, Ether, Aryl halides |
Yields are representative and may vary based on specific reaction conditions and the exact lactone reagent used. Data synthesized from general knowledge of similar reactions.[9][10]
Workflow & Troubleshooting
Diagram: Experimental Workflow
Caption: Standard workflow from reaction setup to product analysis.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Oxygen contamination.
-
Solution: Ensure the vial is properly sealed and the solvent is thoroughly degassed. Oxygen is a known quencher of photocatalytic cycles.
-
Cause: Inefficient light source or incorrect wavelength.
-
Solution: Verify the output of the blue LED lamp. Ensure the reaction vial is close enough to the source. The catalyst must be able to absorb the light emitted.
-
Cause: Deactivated catalyst or reagent.
-
Solution: Use fresh, high-purity catalyst and reagent. Store reagents as recommended by the supplier, typically in a cool, dark, and dry place.
-
-
Formation of Byproducts:
-
Cause: Substrate degradation.
-
Solution: If the substrate is light-sensitive, consider using a filter to narrow the wavelength range or decrease the reaction time.
-
Cause: Multiple reactive C-H sites.
-
Solution: This is an inherent challenge of LSF. Purification may be more difficult. Consider computational analysis (QM) to predict site reactivity and potentially modify the substrate to block undesired sites.[2]
-
-
Reaction Stalls:
-
Cause: Catalyst degradation over time.
-
Solution: In some cases, a second addition of the photocatalyst after 12 hours can restart a stalled reaction.
-
Conclusion and Future Outlook
Trifluoromethyl lactone scaffolds, activated by visible light photoredox catalysis, represent a significant advancement in the field of late-stage functionalization. They provide a mild, efficient, and broadly applicable method for introducing the vital trifluoromethyl group into complex molecules like drug candidates and natural products.[1] The operational simplicity of these reactions, often occurring at room temperature and tolerant of numerous functional groups, makes them highly attractive for medicinal chemistry and drug development pipelines.
Future developments in this area will likely focus on expanding the family of lactone-based reagents to deliver other important fluoroalkyl groups (e.g., –CF2H, –C2F5) and on the development of new photocatalysts that can enable even more challenging or selective transformations. The continued integration of these powerful synthetic tools will undoubtedly accelerate the discovery and optimization of new therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Late-Stage Trifluoromethylation of Complex Molecules.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis.
- Juliá-Hernández, F., et al. (2026, February). Late‐stage trifluoromethylation of natural products and drug‐like molecule. ResearchGate.
- Molecules. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Jouffroy, M., et al. (2018, September 24). Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Substrates scope and Late‐stage trifluoromethylation of drugs and... [Scientific Diagram].
- Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Trifluoromethylation.
- Pinto, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- RSC Publishing. (n.d.). Late stage trifluoromethylthiolation strategies for organic compounds.
- Ponomarev, G. A., et al. (2025, May 9). Electrochemical oxidative CF 3 radical-induced lactonization and etherification of terminal and internal alkenes. RSC Publishing.
- ChemRxiv. (n.d.). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids.
- R Discovery. (2015, November 12). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis.
- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (n.d.).
- Macmillan Group, Princeton University. (2011, May 23). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
- PMC. (n.d.). Aqueous Benzylic C−H Trifluoromethylation for Late-Stage Functionalization.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131, 10875-10877.
- Semantic Scholar. (n.d.). Research progress on trifluoromethyl-based radical reaction process.
- Li, H., et al. (2022, October 7). A straightforward access to trifluoromethylated natural products through late-stage functionalization. Natural Product Reports.
- Söderström, M. (2023, November 1). Late-Stage Defluorinative Functionalization: Synthesis of Methyl-Dithioesters and Thioamides from Trifluoromethylarenes. Diva-Portal.org.
- ResearchGate. (n.d.). A "Renaissance" in Radical Trifluoromethylation.
- WuXi RCS-Research Chemistry Services. (n.d.). Late Stage Functionalization.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PMC. (2024, December 5). Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization.
Sources
- 1. A straightforward access to trifluoromethylated natural products through late-stage functionalization - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Late Stage Functionalization | WuXi RCS-Research Chemistry Services,small molecule discovery [rcs.wuxiapptec.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical oxidative CF 3 radical-induced lactonization and etherification of terminal and internal alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01852H [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Trifluoromethylation in Lactones
Welcome to the Advanced Synthesis Support Center. The introduction of a trifluoromethyl (–CF₃) group into lactone scaffolds is a critical transformation in drug development, significantly altering physicochemical properties such as lipophilicity, metabolic stability, and conformational behavior[1].
Because lactones present unique electronic and steric challenges, traditional functionalization methods often fail. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for the two primary pathways of lactone trifluoromethylation: Electrophilic α-Trifluoromethylation and Radical/Photoredox Trifluoromethylative Lactonization [1][2].
Part 1: Troubleshooting & FAQs
Section A: Electrophilic α-Trifluoromethylation
Applies to the functionalization of pre-formed lactones via ketene silyl acetals (KSAs).
Q1: My α-trifluoromethylation of lactone-derived ketene silyl acetals using Togni’s reagent (Reagent 2) is stalling at <30% yield. How can I drive this to completion? Causality & Solution: Togni's reagent often lacks the inherent electrophilicity required to react with sterically hindered or electronically depleted KSAs. The stalling is caused by an activation barrier. You must introduce a Lewis acid catalyst to activate the hypervalent iodine reagent. Adding up to 2.5 mol % of trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) has been shown to boost yields up to 98%[1][3]. TMSNTf₂ coordinates to the iodine center, increasing its electrophilicity and facilitating the transfer of the –CF₃ group to the quaternary carbon adjacent to the carbonyl center[3].
Q2: I am observing significant decomposition of my lactone-derived KSA before the trifluoromethylation occurs. What is the cause? Causality & Solution: KSAs are highly moisture-sensitive. If your hypervalent iodine reagent is not rigorously dried, the KSA will hydrolyze back to the parent lactone. Furthermore, Togni's reagent can degrade under photolytic conditions. Ensure your reaction is run under strict Schlenk conditions in anhydrous dichloromethane (DCM) and protected from ambient light[4].
Section B: Radical & Photoredox Trifluoromethylative Lactonization
Applies to the cyclization of alkenoic acids into –CF₃ substituted lactones.
Q3: During photoredox trifluoromethylative lactonization of alkenoic acids using Langlois' reagent (CF₃SO₂Na), I am isolating significant amounts of benzylic alcohol side products instead of the desired lactone. What is going wrong? Causality & Solution: This is a classic nucleophilic competition issue. In this mechanism, the •CF₃ radical adds to the alkene, generating a carbon-centered radical that is subsequently oxidized to a carbocation[2]. If water is present in your solvent system (e.g., standard grade Acetonitrile), it acts as a competing nucleophile against the tethered carboxylic acid, trapping the carbocation to form an alcohol[2]. Solution: Switch to anhydrous solvents and add 3 Å molecular sieves. Maintaining strictly anhydrous conditions suppresses the formation of benzylic alcohols[2].
Q4: I am using Umemoto’s reagent with an Ir(III) photocatalyst for the cyclization of aliphatic alkenoic acids, but my yields of the 5-membered lactone are poor compared to aryl-substituted substrates. Why? Causality & Solution: The efficiency of the intramolecular lactonization depends heavily on the stability of the intermediate carbocation[2]. Aryl-substituted alkenes form highly stabilized benzylic carbocations, leading to rapid, high-yield ring closure[2][5]. Aliphatic alkenoic acids form less stabilized secondary or primary carbocations, increasing the activation energy for cyclization and allowing side reactions (like elimination or intermolecular trapping) to outcompete lactonization[2]. Solution: To optimize for aliphatic substrates, increase the nucleophilicity of the trapping group (e.g., convert the acid to a carboxylate salt using a mild base like Na₂HPO₄) or switch to a more strongly oxidizing photocatalyst to ensure rapid radical-to-cation conversion before side reactions occur[6].
Part 2: Mechanistic Pathway Visualization
Understanding the sequence of electron transfers is vital for optimizing photoredox conditions. The diagram below illustrates the self-propagating cycle of trifluoromethylative lactonization.
Figure 1: Mechanistic pathway of photoredox-catalyzed trifluoromethylative lactonization.
Part 3: Quantitative Optimization Data
The following table synthesizes the optimal reaction parameters based on the substrate class and desired mechanism. Use this as a baseline for your DoE (Design of Experiments).
| Methodology | Substrate Type | Optimal CF₃ Source | Catalyst / Activator | Solvent / Temp | Expected Yield |
| Electrophilic α-CF₃ | Lactone-derived KSAs (Sterically unhindered) | Togni's Reagent 2 | None required | DCM, -78 °C to RT | 72% - 85%[1] |
| Electrophilic α-CF₃ | Lactone-derived KSAs (Sterically hindered) | Togni's Reagent 2 | TMSNTf₂ (2.5 mol %) | DCM, -78 °C to RT | 85% - 98%[1][3] |
| Photoredox Lactonization | Aryl-substituted alkenoic acids | Umemoto's Reagent | fac-Ir(ppy)₃ (1-2 mol%) | Anhydrous ACN, RT | 75% - 90%[6][7] |
| Electrochemical Lactonization | Aliphatic alkenoic acids | Langlois' Reagent (CF₃SO₂Na) | Anode oxidation (+1.8 V) | ACN/TFA (Anhydrous) | 33% - 40%[2][5] |
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify intermediate formation and reaction progression.
Protocol A: Lewis Acid-Catalyzed α-Trifluoromethylation of Lactones
Based on the methodology by Katayev et al.[1][8]
Objective: Direct installation of a –CF₃ group at the α-position of a pre-formed lactone via its ketene silyl acetal.
-
KSA Preparation (Checkpoint 1): In a flame-dried Schlenk flask under N₂, dissolve the lactone (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C. Add LiHMDS (1.1 mmol) dropwise. Stir for 30 min, then add TMSCl (1.2 mmol).
-
Validation: Remove a 50 µL aliquot, quench with CDCl₃, and run a crude ¹H NMR. The disappearance of α-protons and the appearance of the TMS peak (~0.1-0.2 ppm) confirms KSA formation.
-
-
Reagent Addition: Evaporate the THF under reduced pressure and redissolve the crude KSA in anhydrous DCM (4 mL). Cool to -78 °C.
-
Catalysis: Add Togni’s Reagent 2 (1.2 mmol) followed immediately by a catalytic amount of TMSNTf₂ (0.025 mmol, 2.5 mol %).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation: Monitor via ¹⁹F NMR. The consumption of Togni's reagent (approx. -40 ppm) and the emergence of a new singlet/doublet in the -70 to -75 ppm range confirms the formation of the α-CF₃ lactone[1].
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Photoredox Trifluoromethylative Lactonization
Based on visible-light mediated radical cyclization[2][7].
Objective: Concomitant formation of the lactone ring and installation of the –CF₃ group from an alkenoic acid.
-
Reaction Assembly: In a dry 10 mL vial equipped with a Teflon septum, combine the alkenoic acid (0.5 mmol), Umemoto’s reagent (0.75 mmol), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol %).
-
Degassing (Critical Step): Dissolve the mixture in anhydrous, degassed Acetonitrile (5 mL). Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen acts as a radical scavenger and will quench the excited state photocatalyst, completely halting the reaction[6].
-
-
Irradiation: Place the vial 5 cm away from a 450 nm blue LED light source. Stir vigorously at room temperature for 12 hours.
-
Validation Checkpoint: At 6 hours, take a 100 µL aliquot. Run a TLC (Hexanes/EtOAc) and a crude ¹⁹F NMR. You should observe the depletion of Umemoto's reagent and the appearance of the –CF₃ signal corresponding to the lactone product. If benzylic alcohol side products are observed, your system is contaminated with water[2].
-
Isolation: Concentrate the mixture in vacuo and purify by flash column chromatography.
References
-
Title: Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Source: Organic Letters (ACS Publications). URL: [Link]
-
Title: Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Source: Accounts of Chemical Research (ACS Publications). URL: [Link]
-
Title: Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes. Source: RSC Advances (PubMed Central). URL: [Link]
-
Title: Photocatalytic fluoroalkylation reactions of organic compounds. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical oxidative CF 3 radical-induced lactonization and etherification of terminal and internal alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01852H [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the technical support center for the synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this fluorinated lactone. Given that this molecule is a specialized building block, established, high-yield protocols are not always readily available in the literature. This document provides a robust, proposed synthetic pathway based on modern trifluoromethylation chemistry and offers detailed troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to overcome common synthetic challenges and systematically optimize your reaction yield.
Part 1: Proposed Synthetic Pathway & Core Principles
The most direct and contemporary approach to synthesizing 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one involves the electrophilic trifluoromethylation of the enolate of a readily available starting material, 5,5-dimethyloxolan-2-one (also known as α,α-dimethyl-γ-butyrolactone). This method is advantageous due to its convergent nature and the commercial availability of the necessary reagents.
The reaction proceeds in two key stages, which can be performed in a single pot:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), is used to deprotonate the lactone at the C3 position, forming a lithium enolate. This step is highly sensitive to temperature and moisture.
-
Electrophilic Trifluoromethylation: The generated enolate then acts as a nucleophile, attacking an electrophilic "CF₃⁺" source. Reagents such as Togni's or Umemoto's reagents are commonly used for this purpose.
The overall success and yield of this synthesis hinge on the efficient formation of the enolate and its subsequent selective reaction with the trifluoromethylating agent, while minimizing side reactions.
Caption: High-level workflow for the proposed synthesis.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Low or No Conversion of Starting Material
❓ Question: I've run the reaction, but TLC and NMR analysis show primarily unreacted 5,5-dimethyloxolan-2-one. What is the likely cause?
💡 Answer: This issue almost always points to inefficient enolate formation. The proton at the C3 position of the lactone is acidic, but requires a strong base and precise conditions for complete deprotonation.
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry:
-
LDA Preparation: If you are preparing LDA in-house from diisopropylamine and n-butyllithium (n-BuLi), ensure the n-BuLi has been recently titrated. The molarity of commercial n-BuLi can decrease over time. Use at least 1.1 equivalents of LDA relative to the lactone to ensure complete deprotonation.
-
Commercial LDA: If using a commercial solution, ensure it has been stored properly under an inert atmosphere and has not expired.
-
-
Ensure Anhydrous Conditions:
-
Water will rapidly quench the LDA and the enolate. All glassware must be rigorously flame-dried or oven-dried. The solvent (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.
-
-
Maintain Strict Temperature Control:
-
The formation of the lithium enolate is performed at -78 °C (a dry ice/acetone bath). Adding the lactone to the LDA solution too quickly can cause localized warming, leading to side reactions. Add the lactone dropwise as a solution in anhydrous THF.
-
-
Check Addition Order:
-
The standard and most reliable procedure is to add the lactone solution to the pre-formed LDA solution at -78 °C. Reversing this addition can lead to undesired side reactions where the lactone is exposed to both base and unreacted starting material.
-
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Low Yield with Multiple Unidentified Byproducts
❓ Question: The starting material is consumed, but the yield of the desired product is low, and the crude NMR shows a complex mixture. What side reactions could be occurring?
💡 Answer: A low yield with byproduct formation suggests that while the enolate is forming, it is either unstable or reacting through undesired pathways. The trifluoromethylating agent itself can also be a source of byproducts.
Troubleshooting Steps:
-
Assess Enolate Stability:
-
The lactone enolate can be unstable, especially if the temperature rises above -78 °C before the electrophile is added. It can potentially undergo self-condensation or decomposition. Ensure the time between enolate formation and the addition of the trifluoromethylating agent is minimized.
-
-
Evaluate the Trifluoromethylating Agent:
-
Choice of Reagent: Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) are generally very effective. Umemoto's reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) are also powerful alternatives. The reactivity and byproduct profile can differ, so trying an alternative may improve the outcome.[1]
-
Reagent Purity: Ensure the trifluoromethylating agent is pure and has been stored correctly (typically in a desiccator, protected from light).
-
Addition Strategy: Add the electrophile as a solid in one portion or as a solution in anhydrous THF. A rapid quench of the enolate is often desirable to outcompete decomposition pathways.
-
-
Consider Reaction with the Carbonyl Group:
-
While less common with a strong, hindered base like LDA, some of the base could potentially attack the lactone's carbonyl group, leading to ring-opening. This is more likely if a less-hindered base is used or if the temperature is not well-controlled.
-
Issue 3: Difficulty in Product Purification
❓ Question: I have obtained the crude product, but I'm struggling to isolate it cleanly by column chromatography. It seems to co-elute with a byproduct.
💡 Answer: Purification challenges often arise from byproducts with similar polarity to the desired product. The most common culprit is unreacted starting material or byproducts from the trifluoromethylating agent.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. This can help resolve compounds with close Rf values.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude-product by weight is a good starting point).
-
-
Chemical Workup:
-
The workup procedure is critical for removing reagent-derived impurities. A standard quench with saturated aqueous ammonium chloride (NH₄Cl) is effective. Subsequent washes of the organic layer with water and brine help remove inorganic salts and water-soluble byproducts.
-
-
Consider Recrystallization:
-
If the product is a solid and can be isolated with reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/pentane) can be an excellent final purification step to achieve high purity.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Which electrophilic trifluoromethylating agent is better, Togni's or Umemoto's?
-
Both are excellent choices. Togni's reagents are often praised for their high reactivity and relatively benign byproducts. Umemoto's reagents are also very powerful but can sometimes be more expensive. The optimal choice can be substrate-dependent, and if yields are low with one, it is worth screening the other.
-
-
Q2: Can I use a different base instead of LDA?
-
Yes, other non-nucleophilic bases like Lithium Hexamethyldisilazide (LHMDS) or Potassium Hexamethyldisilazide (KHMDS) can be used. They may offer different solubility profiles and reactivity, which could be advantageous. However, LDA is the most commonly used and well-documented base for this type of transformation and is the recommended starting point.
-
-
Q3: What is the expected yield for this reaction?
-
For a well-optimized reaction under ideal conditions, yields can range from 60% to over 80%. Initial attempts may be lower, but systematic troubleshooting using this guide should allow for significant improvement.
-
Part 4: Reference Experimental Protocol
This protocol is a starting point and should be optimized based on your experimental results.
Materials:
-
5,5-Dimethyloxolan-2-one (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq), 2.5 M in hexanes
-
1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, water, and brine
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add diisopropylamine to the cold THF. Then, add n-butyllithium dropwise. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: In a separate flame-dried flask, dissolve 5,5-dimethyloxolan-2-one in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Trifluoromethylation: Add Togni's Reagent II as a solid in one portion to the enolate solution at -78 °C. Stir vigorously.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Part 5: Data Summary for Optimization
The following table presents hypothetical data from an optimization study to illustrate how systematic changes can affect the reaction yield.
| Entry | Base (eq) | Electrophile | Temperature (°C) | Yield (%) | Observations |
| 1 | LDA (1.1) | Togni's Reagent II | -78 to RT | 65% | Clean reaction, some starting material recovered. |
| 2 | LDA (1.5) | Togni's Reagent II | -78 to RT | 78% | Higher conversion, cleaner crude product. |
| 3 | LHMDS (1.5) | Togni's Reagent II | -78 to RT | 72% | Good yield, viable alternative to LDA. |
| 4 | LDA (1.5) | Umemoto's Reagent | -78 to RT | 75% | Comparable yield to Togni's reagent. |
| 5 | LDA (1.5) | Togni's Reagent II | -60 to RT | 45% | Increased byproduct formation observed. |
References
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. This document provides an overview of various fluorination and trifluoromethylation reagents and their development, relevant to understanding the electrophiles used in this synthesis.
-
MDPI. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. While focused on a different heterocycle, this paper discusses reaction mechanisms involving halogenated methyl groups, providing context for the stability and reactivity of such functionalities.
-
PubMed. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. This article describes the synthesis of related trifluoromethylated butyrolactones, highlighting the utility of silicon-based CF₃ reagents in lactone synthesis.
-
MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. This paper details process optimization for a synthesis involving a trifluoromethyl group, offering insights into industrial-scale considerations and yield improvement strategies.
-
Google Patents. (1999). Process for the preparation of hydroxy substituted gamma butyrolactones. This patent describes various synthetic routes to substituted γ-butyrolactones, providing foundational chemistry for the class of molecules.
-
PMC. (n.d.). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused... This article discusses transformations involving trifluoromethylated heterocycles, which is relevant to the broader context of organofluorine chemistry.
Sources
Technical Support Center: Troubleshooting the Synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Introduction: The synthesis of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, a valuable fluorinated lactone building block, presents several unique challenges. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of adjacent functional groups and the stability of both intermediates and the final product.[1] This guide provides in-depth troubleshooting for common side reactions and purification issues encountered during its synthesis, which typically proceeds via a Reformatsky-type reaction followed by cyclization. Our goal is to equip researchers with the mechanistic understanding and practical protocols needed to optimize this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is low, and I'm observing multiple byproducts. What are the likely side reactions?
Answer: Low yields in this synthesis often stem from competing reaction pathways that consume starting materials or the desired intermediate. The primary route involves the formation of a zinc enolate from an α-bromoester, which then attacks a trifluoromethyl ketone (like 1,1,1-trifluoroacetone).[2][3] However, several side reactions can occur concurrently.
Common Side Reactions:
-
Self-Condensation of the Ester Enolate: The zinc enolate of your starting ester (e.g., ethyl α-bromoacetate) can react with another molecule of the unreacted ester, leading to a Claisen-type condensation product. This is more prevalent if the ketone is sterically hindered or unreactive.
-
Aldol Condensation of the Ketone: If reaction conditions are not strictly anhydrous, trace moisture can lead to the formation of zinc hydroxide, a base that can promote the self-condensation of 1,1,1-trifluoroacetone.[4]
-
Formation of the Dehalogenated Ester: The organozinc intermediate can be protonated by trace acid or water, leading to the formation of the simple, de-brominated ester and wasting the organozinc reagent.
-
Formation of β,γ-Unsaturated Product: The intermediate β-hydroxy ester can undergo dehydration under harsh workup conditions (e.g., strong acid, high heat), leading to an unsaturated byproduct instead of the desired lactone.[3]
Mechanistic Overview of Main vs. Side Reactions
Caption: Key reaction pathways in the Reformatsky synthesis.
Troubleshooting Recommendations:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and distill solvents over appropriate drying agents. Moisture is a primary culprit for byproduct formation.[4]
-
Activate the Zinc: The surface of zinc metal is often coated with inactive zinc oxide. Activate it just before use.
-
Control Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly. This can favor the desired nucleophilic addition over side reactions.
Protocol 1.1: Zinc Activation
-
Place zinc dust or turnings in a flask under an inert atmosphere (N₂ or Ar).
-
Add a 1M HCl solution and stir vigorously for 1-2 minutes to etch the surface.
-
Decant the HCl solution and wash the zinc sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x).
-
Dry the activated zinc under high vacuum with gentle heating (~100 °C) for 2-3 hours before use.
FAQ 2: My product degrades during silica gel chromatography. Why is this happening and what are the alternatives?
Answer: This is a very common issue. The target lactone, containing an electron-withdrawing trifluoromethyl group, is susceptible to hydrolysis or ring-opening, especially on acidic surfaces. Standard silica gel has an acidic surface (pKa ≈ 4-5) due to the presence of silanol groups, which can catalyze the degradation of your product.
Degradation Mechanism on Silica Gel
Sources
Technical Support Center: Navigating the Purification Challenges of Polar Trifluoromethylated Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar trifluoromethylated compounds. For researchers, medicinal chemists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group is a powerful strategy to modulate a molecule's physicochemical and biological properties. However, this same group that offers benefits in drug design often introduces significant hurdles in purification.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively.
The Trifluoromethyl Group: A Double-Edged Sword in Purification
The trifluoromethyl group is a strong electron-withdrawing substituent, a property that significantly influences a molecule's acidity, basicity, and overall polarity.[2] While the CF₃ group itself is lipophilic, its powerful inductive effect can enhance the polarity of nearby functional groups, leading to compounds with unique and sometimes paradoxical solubility and chromatographic behavior.[4][5] This duality is at the heart of the purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my polar trifluoromethylated compound streaking on a silica gel TLC plate and what can I do about it?
A1: Streaking on silica gel is a common issue when dealing with polar compounds, and the presence of a trifluoromethyl group can exacerbate this. The primary reasons for streaking are:
-
Strong Interaction with Silica: The polar nature of your compound, amplified by the CF₃ group, can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface.[6][7]
-
Ionization: If your compound has acidic or basic functionalities, it may be partially ionized on the silica surface, leading to a distribution of charged and neutral species that chromatograph differently.[8]
-
Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase, causing streaks.[8]
Troubleshooting Strategies:
-
Solvent System Modification:
-
Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system) in your eluent.[6] Be cautious, as too much methanol (>20%) can sometimes lead to silica dissolving into your product.[9]
-
Additives: Incorporate a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonium hydroxide) into your mobile phase to suppress the ionization of your compound.[7][8] For basic compounds, a common eluent is a mixture of dichloromethane, methanol, and ammonium hydroxide.[7]
-
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or exploring reversed-phase TLC plates (C18).[6][7]
-
Sample Dilution: Ensure your sample is sufficiently diluted before spotting on the TLC plate.[8]
Q2: My trifluoromethylated compound is highly polar and shows no retention on a C18 reversed-phase HPLC column. What are my options?
A2: This is a classic challenge for highly polar compounds in reversed-phase chromatography.[10] Here are several effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[10][11][12][13] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12][14]
-
Aqueous Normal-Phase (ANP) Chromatography: Often used interchangeably with HILIC, ANP chromatography also separates polar compounds using a polar stationary phase and a mobile phase with a high organic content.[14]
-
Ion-Exchange Chromatography (IEC): If your compound is ionizable, IEC can be a powerful purification technique.[15][16][17] It separates molecules based on their net charge by using a stationary phase with charged functional groups.[15][16][17]
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a robust technique for purifying a wide range of compounds, including polar ones.[18][19][20] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[20][21] SFC offers fast separations and reduced solvent consumption.[18]
Q3: I'm struggling to crystallize my polar trifluoromethylated compound. It keeps "oiling out." What should I do?
A3: "Oiling out" during crystallization is a common problem, especially with polar molecules that may have lower melting points or a high affinity for the solvent.[22] Here's how to troubleshoot:
-
Optimize the Solvent System:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities.[22][23] The ideal solvent will dissolve your compound when hot but not when cold.[24]
-
Two-Solvent System: If a single solvent doesn't work, try a two-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not).[23] Dissolve your compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy.[23]
-
-
Control the Cooling Rate: Slow cooling is crucial for crystal growth. Insulate the flask to allow it to cool to room temperature slowly before placing it in an ice bath.[22]
-
Induce Crystallization:
-
Consider Co-crystallization: If all else fails, forming a co-crystal with a suitable co-former can be an effective strategy to induce crystallization and facilitate purification.[23]
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Action |
| Compound is highly retained on silica gel. | Use a more polar eluent or a gradient elution.[6] Consider switching to a different stationary phase like alumina or reversed-phase silica (C18).[6] |
| Compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography.[6] Neutralize the silica gel with a base like triethylamine if the compound is base-sensitive. |
| Inappropriate solvent system. | Perform a thorough solvent screen using TLC to find an optimal solvent system that provides good separation and an appropriate retention factor (Rf) of 0.2-0.4.[6] |
| Product loss during aqueous workup. | For polar compounds that may have some water solubility, use brine (saturated NaCl solution) during extractions to decrease the solubility of the organic compound in the aqueous layer. Perform multiple extractions with the organic solvent.[8] |
Issue 2: Co-elution of Impurities
| Potential Cause | Troubleshooting Action |
| Similar polarity of the desired compound and impurities. | Optimize the chromatographic conditions. Try a different solvent system or a stationary phase with different selectivity (e.g., switching from silica to alumina or a bonded phase).[6] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[6] |
| Formation of isomeric impurities during synthesis. | Consider a multi-step purification strategy. This could involve an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[6] |
Experimental Protocols
Protocol 1: General Workflow for Purification Method Selection
This workflow provides a systematic approach to selecting the most appropriate purification strategy for your polar trifluoromethylated compound.
Caption: A decision-making workflow for selecting a purification method.
Protocol 2: Step-by-Step Guide to Acid-Base Extraction
For polar trifluoromethylated compounds with acidic or basic functional groups, acid-base extraction is a powerful initial purification step. The strong electron-withdrawing nature of the CF₃ group will increase the acidity of nearby protons and decrease the basicity of adjacent amines.[2]
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction of Acidic Compounds:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to extract carboxylic acids. The trifluoromethyl group will make the carboxylic acid more acidic, facilitating this extraction.
-
Shake the funnel, venting frequently, and allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the extraction two more times.[25]
-
To extract more weakly acidic compounds like phenols (whose acidity is also enhanced by the CF₃ group), a stronger base like sodium hydroxide may be necessary.[25]
-
-
Extraction of Basic Compounds:
-
Wash the remaining organic layer with an aqueous acid solution (e.g., 1M HCl) to extract basic compounds like amines. The CF₃ group will make the amine less basic, so a stronger acid may be required for protonation.
-
Separate the layers and repeat the extraction as described above.
-
-
Isolation of Purified Compounds:
-
The neutral compounds will remain in the organic layer. Wash this layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.
-
To recover the extracted acidic compounds, cool the combined basic aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until a precipitate forms.[25]
-
To recover the extracted basic compounds, cool the combined acidic aqueous layers and basify with a strong base (e.g., NaOH) until a precipitate forms.
-
Collect the precipitated solids by vacuum filtration.
-
Caption: A flowchart illustrating the acid-base extraction process.
References
-
How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. [Link]
-
Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. ResearchGate. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Acid-Base Extraction.1. University of Colorado Boulder. [Link]
-
HILIC – Knowledge and References. Taylor & Francis. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]
-
Effect of Molecular Structure on Mesomorphism 8.lA New Series of Trifluoromethyl Liquid Crystals. R Discovery. [Link]
-
Ion exchange chromatography: A comprehensive review. Global Scholarly Communication Online Press. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
4. Crystallization. University of California, Irvine. [Link]
-
Ion Exchange Chromatography. Shimadzu. [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. [Link]
-
Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]
-
(PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au. ACS Publications. [Link]
-
(PDF) Polar trifluoromethylation reactions: the formation of bis(trifluoromethyl)iodine(III) compounds and trifluoromethyl iodine(III) cations and anions. ResearchGate. [Link]
-
Recyclable Trifluoromethylation Reagents from Fluoroform | Journal of the American Chemical Society. ACS Publications. [Link]
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]
-
Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach | Organic Process Research & Development. ACS Publications. [Link]
-
Guide for crystallization.[Link]
-
Can anyone help with purifying product from reaction mixture with column chromatography? ResearchGate. [Link]
-
2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions | Chemical Reviews. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. welch-us.com [welch-us.com]
- 14. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Ion Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. purolite.com [purolite.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. longdom.org [longdom.org]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. community.wvu.edu [community.wvu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enantioselective Catalysis for Trifluoromethyl Lactones
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals optimizing the asymmetric synthesis of trifluoromethylated lactones.
The highly electron-withdrawing nature of the trifluoromethyl (–CF₃) group presents unique electronic and steric challenges during catalysis. This guide moves beyond basic protocols to explain the mechanistic causality behind common failures in N-heterocyclic carbene (NHC) and isothiourea-catalyzed[2+2] cycloadditions, providing you with self-validating workflows to ensure reproducible, high-enantiomeric-excess (ee) results.
Mechanistic Overview & Catalytic Cycle
Understanding the causality behind the reaction is the first step in troubleshooting. In the NHC-catalyzed formal [2+2] cycloaddition of alkyl(aryl)ketenes and trifluoromethyl ketones, the chiral NHC attacks the ketene to form a zwitterionic enolate. The strongly electrophilic CF₃-ketone then undergoes nucleophilic attack, followed by lactonization to release the catalyst and form the β-trifluoromethyl-β-lactone.
NHC-Catalyzed [2+2] Cycloaddition Pathway for β-Trifluoromethyl-β-lactones.
Troubleshooting Guides & FAQs
Q1: Why am I observing low enantiomeric excess (ee < 80%) in my β-lactone product?
Diagnostic & Causality: Low enantioselectivity typically arises from either a competing non-catalyzed background reaction or poor facial discrimination during the C–C bond-forming step (the aldol-type addition of the enolate to the CF₃-ketone). The sterics of the NHC precursor play a massive role. If the chiral pocket is too flexible, the transition state energy difference (ΔΔG‡) between the Re and Si face attacks diminishes.
Resolution:
-
Catalyst Selection: Ensure you are using a rigid, bifunctional NHC precursor. Precursors derived from L-pyroglutamic acid with a proximal hydroxy group have been shown to provide superior hydrogen-bonding stabilization in the transition state, leading to >90% ee .
-
Temperature Control: Lower the reaction temperature to -40 °C or -78 °C. Lower kinetic energy suppresses the higher-activation-energy enantiomeric pathway.
-
Solvent Polarity: Switch to non-polar or moderately polar aprotic solvents (e.g., Toluene, THF) to tighten the ion-pairing and enhance stereocontrol.
Q2: My reaction yield is extremely low, and I am isolating a significant amount of a crystalline byproduct. What is happening?
Diagnostic & Causality: The crystalline byproduct is almost certainly the ketene dimer. Alkyl(aryl)ketenes are highly reactive and prone to[2+2] self-cycloaddition. If the local concentration of the ketene in the reaction mixture is higher than the rate at which the NHC-enolate can react with the trifluoromethyl ketone, dimerization outcompetes the cross-cycloaddition.
Resolution:
-
Syringe Pump Addition: Never add the ketene in a single portion. Dissolve the ketene in the reaction solvent and add it via a syringe pump over 2 to 4 hours to maintain a pseudo-infinite dilution of the ketene relative to the CF₃-ketone.
-
Stoichiometry: Use a slight excess of the trifluoromethyl ketone (1.2 to 1.5 equivalents) to drive the equilibrium of the C–C bond formation forward.
Q3: The NHC catalyst seems to deactivate rapidly, and the reaction stalls at 20% conversion. How can I prevent this?
Diagnostic & Causality: Catalyst deactivation in these systems is often caused by trace moisture or oxygen, which can irreversibly protonate or oxidize the free carbene. Additionally, highly fluorinated substrates can sometimes undergo unwanted defluorination pathways if harsh bases are used, generating fluoride ions that poison the catalyst.
Resolution:
-
Strict Anhydrous Protocols: Flame-dry all glassware under vacuum. Use Schlenk techniques or a nitrogen/argon-filled glovebox for setting up the reaction.
-
Base Optimization: Use a mild, insoluble inorganic base like Cs₂CO₃ to generate the free carbene. Avoid strong, soluble bases (like KOtBu) which might trigger side reactions with the CF₃ moiety.
Decision Tree for Troubleshooting Enantioselective Lactonization Workflows.
Standardized Experimental Protocol
To ensure a self-validating system, follow this standardized methodology for the NHC-catalyzed synthesis of β-trifluoromethyl-β-lactones. This protocol is adapted from established literature standards for ketene-ketone cycloadditions , .
Step-by-Step Methodology:
-
Preparation of the Active Catalyst: In a nitrogen-filled glovebox, add the chiral L-pyroglutamic acid-derived NHC precursor (0.10 mmol, 10 mol%) and anhydrous Cs₂CO₃ (0.10 mmol, 10 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Substrate Addition: Add the trifluoromethyl ketone (1.2 mmol) to the Schlenk tube, followed by 2.0 mL of anhydrous THF. Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Temperature Equilibration: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Stir for 15 minutes to allow the base to generate the active free carbene.
-
Ketene Addition: Dissolve the alkyl(aryl)ketene (1.0 mmol) in 1.0 mL of anhydrous THF. Using a syringe pump, add the ketene solution dropwise to the reaction mixture over a strict period of 3 hours.
-
Reaction Monitoring (Self-Validation): After the addition is complete, continue stirring at -40 °C. Monitor the reaction via TLC (Hexanes/EtOAc) or crude ¹⁹F NMR. The reaction is complete when the ¹⁹F signal of the starting ketone shifts entirely to the characteristic upfield signal of the lactone CF₃ group (typically 12-24 hours).
-
Quenching and Extraction: Quench the reaction by adding 1.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography on silica gel to isolate the pure β-trifluoromethyl-β-lactone. Determine the enantiomeric excess via chiral HPLC against a racemic standard.
Quantitative Data Summary: Catalyst Performance
The following table summarizes the expected performance metrics when optimizing the reaction conditions, demonstrating the causality between reaction parameters and stereochemical outcomes.
| Catalyst Type | Base | Solvent | Temp (°C) | Ketene Addition Method | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Achiral NHC | Et₃N | CH₂Cl₂ | 25 | Bolus (All at once) | 15 | 1:1 | N/A |
| Chiral NHC (Protected OH) | Cs₂CO₃ | THF | 25 | Bolus | 35 | 85:15 | 45 |
| Chiral NHC (Free OH) | Cs₂CO₃ | THF | 25 | Syringe Pump (3h) | 72 | 95:5 | 78 |
| Chiral NHC (Free OH) | Cs₂CO₃ | THF | -40 | Syringe Pump (3h) | 88 | >99:1 | 96 |
References
-
Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Xiao-Na Wang, Pan-Lin Shao, Hui Lv, Song Ye. Organic Letters (ACS Publications), 2009.[Link][1]
-
Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study. Chemical Science (RSC Publishing), 2019.[Link][2]
Sources
managing hygroscopic nature of butyrolactone derivatives in reactions
Welcome to the Technical Support Center for handling hygroscopic butyrolactone derivatives. As an Application Scientist, I have designed this guide to move beyond basic instructions, focusing on the causality of moisture interference and providing self-validating systems to ensure your synthetic workflows are robust, reproducible, and scientifically sound.
Part 1: The Causality of Moisture Interference (Knowledge Base)
Why are butyrolactone derivatives so hygroscopic? Derivatives like γ -butyrolactone (GBL) possess a highly polar lactone ring (dipole moment ~4.27 D) that readily forms strong hydrogen bonds with atmospheric water.
What is the mechanistic consequence of this in a reaction? In organic synthesis, absorbed water is not merely a passive impurity; it is a highly reactive, destructive nucleophile and proton donor. When utilizing sensitive reagents (e.g., organolithiums, Grignard reagents, or strong bases), the trace water in GBL will irreversibly quench the reagent before it can attack the target carbonyl carbon. Because this quenching occurs on a 1:1 molar basis, even parts-per-million (ppm) levels of water will drastically skew your reaction stoichiometry, leading to unpredictable yields and the premature ring-opening (hydrolysis) of the lactone itself.
Part 2: Troubleshooting FAQs
Q1: My organometallic additions to γ -butyrolactone keep failing or yielding complex mixtures. What is happening? Causality: The hygroscopic nature of GBL means it has likely absorbed atmospheric moisture. This water reacts instantly with your organometallic reagent (e.g., R−Li+H2O→R−H+LiOH ), destroying the active nucleophile and generating basic hydroxides that catalyze the unwanted hydrolysis of the GBL ring. Solution: You must rigorously dry the GBL to <50 ppm water prior to use. Furthermore, the reagent must be handled exclusively using Schlenk line techniques or within an inert atmosphere glovebox to prevent re-absorption of moisture during transfer[1].
Q2: How do I accurately measure the water content to ensure my lactone is dry enough? Causality: Standard physical drying indicators are insufficient for hygroscopic liquids. You need a chemical method that stoichiometrically reacts with water to provide an exact quantification. Solution: Utilize Karl Fischer (KF) titration. Because you are looking for trace moisture (10-1000 ppm) that ruins sensitive reactions, Coulometric KF titration is required. In this method, the reactive iodine is generated electrolytically in situ, offering extreme sensitivity without the need for external standard solutions[2][3].
Q3: I stored my dried GBL over molecular sieves, but it still degraded over time. Why? Causality: While 4Å molecular sieves effectively trap water in their pores, prolonged storage of lactones over basic sieves can sometimes catalyze slow polymerization or ring-opening if the environment isn't strictly inert. Additionally, every time the bottle is opened to ambient air, the highly hygroscopic GBL competes with the sieves for moisture. Solution: Store dried GBL in a sealed Schlenk flask under an argon atmosphere. Withdraw aliquots only via a rigorously purged syringe using a double manifold (inert gas–vacuum) Schlenk line[4].
Part 3: Self-Validating Experimental Protocols
Protocol A: Rigorous Purification and Drying of γ -Butyrolactone
This protocol ensures the removal of bulk water followed by the elimination of trace moisture.
-
Pre-drying: Add freshly activated 4Å molecular sieves (20% w/v) to commercial GBL. Allow it to sit for 24 hours under an argon atmosphere to sequester bulk water.
-
Distillation Setup: Transfer the pre-dried GBL to a flame-dried distillation flask under a positive flow of inert gas.
-
Heat Treatment & Distillation: Heat the GBL to a temperature range of 150–250 °C for 2 to 6 hours to break strong water-lactone hydrogen bonds[5]. Following this, perform fractional distillation under reduced pressure.
-
Validation: Collect the middle fraction and immediately analyze it via Coulometric Karl Fischer titration (See Protocol B). The target moisture level must be <50 ppm.
-
Storage: Transfer the purified GBL via cannula into a flame-dried Schlenk flask equipped with a PTFE stopcock. Store strictly under argon.
Protocol B: Moisture Quantification via Coulometric Karl Fischer Titration
-
Cell Preparation: Ensure the KF titrator cell is completely sealed from ambient air. The anode solution should consist of an alcohol (e.g., methanol), a base (e.g., imidazole), sulfur dioxide ( SO2 ), and potassium iodide ( KI )[6].
-
Blank Titration: Run the instrument to titrate any residual moisture in the cell until a stable, low baseline drift is achieved[6].
-
Sample Preparation: Using a dry, gas-tight syringe, withdraw 1.0 mL of the purified GBL. Weigh the full syringe on an analytical balance.
-
Injection & Titration: Inject the sample through the septum into the KF cell. Weigh the empty syringe to determine the exact sample mass added.
-
Validation: The instrument electrolytically generates iodine ( I2 ) to react with the water: H2O+SO2+I2→SO3+2HI [6]. The exact moisture content is calculated automatically based on the total coulombs of electricity passed.
Protocol C: Schlenk Line Handling of Hygroscopic Reagents
-
Vessel Preparation: Attach your reaction Schlenk flask to the double manifold Schlenk line. Perform three purge-and-refill cycles (evacuate to high vacuum, then refill with argon) to remove atmospheric oxygen and water[1].
-
Syringe Purging: Pierce the septum of the receiving flask with a long needle attached to a disposable syringe. Withdraw argon into the syringe, remove the needle, and expel the gas. Repeat this three times to ensure the syringe is entirely free of ambient air[4].
-
Transfer: Insert the purged syringe into the GBL storage Schlenk flask, withdraw the required volume, and transfer it to the reaction vessel under a positive flow of argon[4].
Part 4: Data Presentation
Table 1: Comparison of Karl Fischer Titration Methods for Butyrolactone Derivatives
| Method | Working Range | Reagent Generation | Best For | Pros / Cons |
| Coulometric KF | 1 ppm - 5% (Trace) | Electrolytic (in situ) | Highly dried GBL prior to organometallic reactions. | Pros: High sensitivity, no standard solutions needed. Cons: Not suitable for high water content[3][7]. |
| Volumetric KF | 0.1% - 100% | Burette addition | Crude GBL, initial moisture screening. | Pros: Handles high moisture capacity. Cons: Requires calibration, less sensitive for trace water[3][7]. |
Table 2: Common Drying Agents for Lactones
| Drying Agent | Effectiveness | Mechanistic Causality | Suitability for GBL |
| 4Å Molecular Sieves | High | Traps H2O molecules physically in uniform pores. | Excellent for pre-drying. Must be activated at 300°C under vacuum. |
| Calcium Hydride ( CaH2 ) | High | Reacts irreversibly with water to form Ca(OH)2 and H2 gas. | Good for distillation, but excessive heat/basicity can cause minor ring-opening. |
| Magnesium Sulfate ( MgSO4 ) | Moderate | Reversibly forms hydrates. | Poor for rigorous drying. Leaves too much residual trace water. |
Part 5: Visualizations
Fig 1. Closed-loop workflow for the purification, validation, and storage of hygroscopic GBL.
Fig 2. Divergent reaction pathways demonstrating the destructive causality of moisture in GBL reactions.
Part 6: References
-
Purification of gamma-butyrolactone - Google Patents. Available at:
-
An Illustrated Guide to Schlenk Line Techniques - Schlenk Line Survival Guide. Available at:
-
Karl Fischer water content titration - Scharlab. Available at:
-
Water Determination Karl Fischer - Xylem Analytics. Available at:
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at:
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. Available at:
-
Karl Fischer titration - Wikipedia. Available at:
-
Air-free technique - Wikipedia. Available at:
Sources
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. Karl Fischer water content titration - Scharlab [scharlab.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
stability issues of trifluoromethylating reagents during synthesis
Welcome to the Advanced Fluorination Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical stability and reactivity bottlenecks encountered during trifluoromethylation.
The incorporation of the trifluoromethyl (–CF₃) group is notoriously challenging due to the inherent instability of the CF₃ anion, the thermal hazards of hypervalent iodine reagents, and the kinetic barriers of radical generation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reagent degradation and providing self-validating protocols to ensure reproducible synthesis.
I. Diagnostic Workflow for Trifluoromethylation Failures
Before diving into specific reagents, use the following decision matrix to isolate the root cause of your reaction failure.
Diagnostic decision tree for isolating trifluoromethylation reagent failures.
II. Reagent-Specific Troubleshooting & FAQs
Ruppert-Prakash Reagent (TMSCF₃)
Q: My nucleophilic trifluoromethylation using TMSCF₃ yielded almost entirely fluoroform (CHF₃) and silyl enol ethers instead of the desired product. What is the mechanistic cause? A: This is a classic manifestation of the "siliconate–carbanion dichotomy." TMSCF₃ is highly sensitive to moisture[1]. When an initiator (like TBAT or TBAF) is added, TMSCF₃ forms a pentacoordinate siliconate intermediate, [TMS(CF₃)F]⁻, which reversibly releases the highly basic and unstable CF₃⁻ anionoid[2]. If trace water is present, or if the substrate contains acidic α-protons, the CF₃⁻ anion will rapidly abstract a proton to form fluoroform (CHF₃) rather than attacking the electrophilic carbon[3]. Actionable Fix: Ensure rigorous anhydrous conditions. Furthermore, the turnover rate depends heavily on the initiator concentration. High concentrations of initiator (e.g., TBAT) relative to TMSCF₃ drive the equilibrium toward the free CF₃⁻ anion, increasing the rate of unwanted deprotonation[2]. Use strictly catalytic amounts of initiator (e.g., 1-5 mol%) and add TMSCF₃ slowly via syringe pump.
Togni's Reagents (Hypervalent Iodine)
Q: During a scale-up of an electrophilic trifluoromethylation using Togni Reagent II, we experienced a sudden pressure spike and thermal runaway. Why did this happen? A: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is metastable at room temperature and poses a severe explosive hazard upon heating[4]. Differential scanning calorimetry (DSC) reveals that heating it above its melting point (approx. 149 °C) triggers a highly exothermic autocatalytic decomposition (ΔH = 502 J/g), releasing gaseous trifluoroiodomethane (CF₃I)[4][5]. Actionable Fix: Never heat Togni Reagent II above 80 °C during synthesis or drying. Furthermore, the thermal stability is highly dependent on purity; commercial samples at 60% purity exhibit much stronger autocatalytic decomposition behavior than 90% pure samples[6]. For large-scale electrophilic trifluoromethylations, consider switching to Umemoto's reagents.
Umemoto's Reagents (Dibenzothiophenium Salts)
Q: How does the stability of Umemoto's reagent compare to Togni's reagent for scale-up applications? A: Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are significantly safer for scale-up. While they depict similar electrophilic reactivity to Togni's reagents, the formal exchange of the central hypervalent iodine for a sulfur main-group element drastically improves the safety profile[5]. DSC data indicates that Umemoto's reagent decomposes at 153 °C via a slightly endothermic process (ΔH = −67 J/g), completely eliminating the explosive runaway risk associated with the highly exothermic decomposition of Togni's reagent[5]. They are also highly tolerant to air and moisture, facilitating easier storage and purification[5].
Langlois Reagent (CF₃SO₂Na)
Q: Langlois reagent is advertised as a bench-stable solid, but my radical C-H trifluoromethylation of a heteroaromatic substrate failed completely. Is the reagent degrading? A: The reagent itself is likely fine; sodium trifluoromethanesulfinate (Langlois reagent) is exceptionally stable, inexpensive, and easy to handle[7][8]. The failure usually lies in the generation of the CF₃ radical. Langlois reagent requires a compatible oxidant (e.g., TBHP, persulfates) or a specific photocatalytic cycle to oxidize the sulfinate and extrude SO₂, generating the electrophilic CF₃ radical[7][9]. Actionable Fix: Reaction calorimetric monitoring has shown that the mode of addition is critical[7]. If the oxidant is added too rapidly, the generated CF₃ radicals will dimerize to hexafluoroethane (C₂F₆) or undergo non-productive side reactions before they can engage the substrate. Implement a slow, portion-wise addition of the oxidant.
III. Quantitative Stability Data for CF₃ Reagents
To assist in risk assessment and reagent selection, the following table summarizes the thermodynamic stability and operational parameters of common trifluoromethylating agents.
| Reagent Name | Class / Mechanism | Thermal Decomposition Onset (°C) | Decomposition Enthalpy (ΔH) | Moisture Sensitivity | Primary Degradation Pathway |
| Togni Reagent II | Electrophilic | ~149 °C[4][5] | +502 J/g (Exothermic)[4][5] | Moderate | Autocatalytic release of CF₃I gas[4] |
| Umemoto Reagent | Electrophilic | ~153 °C[5] | -67 J/g (Endothermic)[5] | Low (Air stable)[5] | Endothermic structural collapse[5] |
| Ruppert-Prakash (TMSCF₃) | Nucleophilic | > 200 °C (Boiling point 85 °C) | N/A (Volatile liquid) | Extreme [1] | Hydrolysis to CHF₃ and hexamethyldisiloxane[3] |
| Langlois Reagent | Radical | > 250 °C (Melting point >300 °C) | Stable solid | Low[7] | Premature oxidation to SO₂ and C₂F₆ |
IV. Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Moisture-Free Nucleophilic Trifluoromethylation (TMSCF₃)
Objective: Prevent the hydrolysis of TMSCF₃ to CHF₃ during the trifluoromethylation of ketones.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Solvent & Substrate: Dissolve the ketone (1.0 mmol) in anhydrous THF (5.0 mL, freshly distilled over Na/benzophenone).
-
Reagent Addition: Add TMSCF₃ (1.2 mmol) via a gas-tight microsyringe. Self-Validation Check: Withdraw a 0.1 mL aliquot, add to anhydrous THF-d8, and run a quick ¹⁹F NMR. You should see a sharp singlet at approx. -67 ppm. If a peak appears at -78 ppm (coupled to ¹H, d, J ~ 79 Hz), your reagent or solvent is wet (CHF₃ formation)[3]. Stop and re-purify.
-
Initiation: Cool the reaction to 0 °C. Add a catalytic amount of TBAT (tetrabutylammonium triphenyldifluorosilicate, 0.05 mmol) dissolved in 1 mL anhydrous THF dropwise over 10 minutes.
-
Monitoring: Stir for 2 hours. The reaction self-dehydrates trace moisture, but excess moisture will quench the catalytic cycle[3].
-
Quenching: Quench with 1M aqueous HCl to hydrolyze the resulting silyl ether to the trifluoromethylated alcohol.
Mechanistic partitioning of the CF3 anionoid between productive addition and parasitic hydrolysis.
Protocol 2: Safe Handling and Use of Togni Reagent II
Objective: Mitigate thermal runaway risks during electrophilic trifluoromethylation.
-
Quality Control: Prior to use, verify the purity of Togni Reagent II via ¹H and ¹⁹F NMR. Do not use material that is <90% pure for large-scale reactions, as impurities (like azido or nitrooxy derivatives) drastically lower the onset temperature for autocatalytic decomposition[6].
-
Temperature Limits: Conduct the reaction in a solvent with a boiling point well below the reagent's decomposition threshold (e.g., DCM, CH₃CN, or THF). Maintain the reaction temperature strictly below 60 °C.
-
Incompatibilities: Never mix Togni Reagent II with strong bases, strong acids, or strong reductants in high concentrations, as this can trigger violent decomposition[4].
-
Workup: Quench unreacted Togni Reagent with a mild reducing agent (e.g., saturated aqueous sodium thiosulfate) at 0 °C before solvent evaporation. Never evaporate reaction mixtures containing unreacted Togni reagent to dryness on a rotary evaporator with a heated bath >40 °C.
V. References
-
Innate C-H trifluoromethylation of heterocycles - PMC National Institutes of Health (NIH)[Link]
-
Togni reagent II - Wikipedia Wikipedia[Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC National Institutes of Health (NIH)[Link]
-
Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents National Institutes of Health (NIH)[Link]
-
Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents ACS Publications[Link]
-
The organophotocatalytic trifluoromethylation of 6-azauracils - RSC Advances RSC Publishing[Link]
-
Catalytic One-Step Deoxytrifluoromethylation of Alcohols KU Leuven[Link]
-
Mechanism of Anion-Catalyzed C–H Silylation Using TMSCF3: Kinetically-Controlled CF3-Anionoid Partitioning As a Key Parameter ResearchGate[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. The organophotocatalytic trifluoromethylation of 6-azauracils - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00743G [pubs.rsc.org]
catalyst deactivation in the synthesis of trifluoromethylated heterocycles
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The synthesis of these valuable compounds often relies on sophisticated transition-metal catalysts, such as those based on palladium and copper, or photoredox systems.[1][3][4] However, the efficiency of these catalytic systems can be compromised by a critical and often-overlooked issue: catalyst deactivation.
This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions regarding catalyst deactivation in this specific field. Our goal is to empower you to diagnose problems, implement effective solutions, and ultimately improve the robustness and reproducibility of your synthetic endeavors.
Visual Troubleshooting Guide
Begin your diagnosis with this high-level flowchart. It is designed to guide you from a general observation to a specific area of investigation.
Sources
Technical Support Center: Advanced Workup & Catalyst Removal in Trifluoromethylation Reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter a critical bottleneck in late-stage functionalization: the efficient removal of metal catalysts following trifluoromethylation (CF₃) reactions. Whether you are employing copper-mediated strategies, palladium-catalyzed cross-couplings, or ruthenium/iridium-based photoredox catalysis, residual heavy metals pose a severe risk to downstream biological assays and final Active Pharmaceutical Ingredient (API) compliance.
This technical guide is engineered to provide causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your products meet stringent regulatory thresholds.
Section 1: The Regulatory Target (ICH Q3D)
Before designing a workup, we must define the finish line. The ICH Q3D guidelines classify elemental impurities based on toxicity and route of administration . Trifluoromethylation heavily relies on Class 2B (Pd, Ru, Ir) and Class 3 (Cu) metals.
Causality Check: Why are Class 2B limits so strict for parenterals? Metals like Pd and Ru have a high propensity to accumulate in tissues and exhibit significant cellular toxicity when bypassing the gastrointestinal barrier.
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Common CF₃ Catalysts
| Metal | ICH Q3D Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
| Iridium (Ir) | 2B | 100 | 10 | 1 |
| Ruthenium (Ru) | 2B | 100 | 10 | 1 |
| Copper (Cu) | 3 | 3000 | 300 | 30 |
Section 2: Workflow Logic & Scavenging Mechanisms
When approaching a crude trifluoromethylation mixture, a systematic approach prevents product loss and ensures reproducible metal clearance.
Fig 1. Universal decision-tree workflow for metal catalyst scavenging and validation.
Section 3: Troubleshooting Guides & Causality-Driven Protocols
Scenario A: Copper-Mediated Trifluoromethylation (e.g., TMSCF₃ / CuI)
The Problem: Copper complexes often form stubborn emulsions during aqueous workup, trapping the fluorinated product and leaving high ppm Cu residues . The Causality: Cu(I) species are partially soluble in organic phases. To remove them, we must exploit coordination chemistry. By introducing aqueous Ammonium Chloride (NH₄Cl) and exposing the mixture to air, we force the oxidation of Cu(I) to Cu(II). The NH₃ (from NH₄Cl equilibrium) acts as a strong σ -donor ligand, forming the deep blue, strictly water-soluble tetraamminecopper(II) complex [Cu(NH3)4]2+ . This drastic polarity shift breaks emulsions and forces the metal entirely into the aqueous phase.
Self-Validating Protocol 1: Oxidative Aqueous Wash for Cu Removal
-
Quench: Dilute the crude reaction mixture with ethyl acetate (EtOAc).
-
Oxidative Chelation: Add an equal volume of saturated aqueous NH₄Cl solution supplemented with 5% v/v aqueous NH₄OH.
-
Agitation: Stir vigorously open to the air for 30-60 minutes. Validation check: The aqueous phase MUST turn a distinct deep blue, confirming the formation of [Cu(NH3)4]2+ . If it remains pale, increase stirring speed to enhance O₂ mass transfer.
-
Phase Separation: Transfer to a separatory funnel. Drain the blue aqueous layer.
-
Secondary Wash: Wash the organic layer with 0.1 M aqueous EDTA (pH 8) to scavenge any residual trace Cu(II), followed by a final brine wash.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Fig 2. Chemical logic of Cu(I) oxidation and coordination-driven phase transfer.
Scenario B: Palladium-Catalyzed Trifluoromethylation
The Problem: Pd-catalyzed introduction of CF₃ (e.g., via carbonylative trifluoromethylation or cross-coupling) often results in "palladium black" precipitation or soluble Pd(II) species that co-elute with the product during chromatography . The Causality: Palladium is a "soft" Lewis acid. According to Hard-Soft Acid-Base (HSAB) theory, it forms the most stable complexes with "soft" Lewis bases. Standard silica gel (hard oxygen donors) is ineffective. We must use functionalized silica bearing thiol (-SH) or thiourea groups, which irreversibly chelate Pd through strong covalent-like Pd-S bonds .
Table 2: Metal Scavenger Selection Matrix
| Scavenger Type | Target Metal | Mechanism / Affinity | Optimal Conditions |
| Silica-Thiol (SiliaMetS) | Pd(II), Pd(0), Ru | Soft-Soft acid-base chelation | RT to 60°C, 4-16h |
| Silica-Thiourea | Pd, Ru, Ir | Bidentate chelation | Broad pH range |
| QuadraSil MP | Pd, Cu | Macroporous mercaptopropyl | High capacity, RT |
| Activated Carbon | General | Physisorption / Trapping | Non-polar solvents |
Self-Validating Protocol 2: Pd Scavenging via Functionalized Silica
-
Pre-filtration: Filter the crude reaction mixture through a short pad of Celite to remove insoluble Pd black and inorganic salts. Rinse with THF or EtOAc.
-
Scavenger Loading: Transfer the filtrate to a flask. Add 4-5 molar equivalents (relative to the initial Pd catalyst loading) of a Thiol-functionalized silica scavenger.
-
Incubation: Stir the suspension at 40°C for 12 hours. Validation check: The supernatant should transition from a dark brown/yellow color to pale yellow or colorless as the Pd is immobilized on the solid support.
-
Filtration: Filter the mixture through a 0.45 µm PTFE membrane. Wash the filter cake thoroughly with the reaction solvent to ensure zero product loss.
-
Analysis: Concentrate the filtrate and submit a 5 mg sample for ICP-MS analysis to confirm Pd levels are <10 ppm before proceeding to crystallization.
Scenario C: Photoredox Trifluoromethylation (Ru/Ir Catalysts)
The Problem: Ru(bpy)₃²⁺ or Ir(ppy)₃ catalysts are highly polar and often highly colored, complicating isolation . The Causality: Because these polypyridyl complexes are cationic and highly polar, they can often be crashed out of non-polar solvents or removed via simple aqueous extraction, unlike neutral Pd complexes.
Self-Validating Protocol 3: Rapid Ru/Ir Precipitation
-
Solvent Swap: Concentrate the crude reaction mixture to near dryness under reduced pressure.
-
Trituration: Vigorously stir the residue and slowly add a non-polar anti-solvent (e.g., cold diethyl ether or hexane/EtOAc 9:1).
-
Precipitation: The highly polar Ru/Ir catalyst will precipitate as a bright orange/red solid, while the less polar trifluoromethylated product remains in solution.
-
Filtration: Filter through a short plug of silica gel, eluting with the anti-solvent. Validation check: The silica plug should retain a tight, brightly colored band at the top, yielding a clear filtrate.
Section 4: Frequently Asked Questions (FAQs)
Q1: I used a Thiol scavenger for my Pd-catalyzed CF₃ reaction, but my product yield dropped by 30%. What happened? A1: Thiol scavengers can occasionally bind to highly electrophilic products or products containing basic amines via hydrogen bonding. Troubleshooting: Wash the filtered scavenger cake with a more polar solvent (e.g., 10% MeOH in DCM) to disrupt non-specific binding and recover your product without leaching the covalently bound Pd.
Q2: My Cu-mediated trifluoromethylation workup resulted in a stubborn emulsion during the NH₄Cl wash. How do I break it? A2: Emulsions here are typically caused by fine, insoluble Cu(I) hydroxide particulates or polymeric byproducts. Troubleshooting: Filter the entire biphasic mixture through a pad of Celite directly into the separatory funnel. The Celite traps the emulsion-stabilizing particulates, allowing the aqueous and organic layers to separate instantly.
Q3: Can I just use activated carbon instead of expensive silica scavengers? A3: Activated carbon is excellent for bulk Pd removal (down to ~50-100 ppm) via physisorption, but it rarely achieves the <10 ppm ICH Q3D limits required for APIs on its own. Best Practice: Use activated carbon as a cheap pre-treatment step, followed by a low dose of a Thiol scavenger for the final "polish."
References
-
Guideline ICH Q3D - Elemental Impurities published as Step 4 Document! ECA Academy.[Link]
-
Trifluoromethylation of 1a using well-established copper systems. ResearchGate.[Link]
-
Stoichiometric Studies on the Carbonylative Trifluoromethylation of Aryl Pd(II) Complexes using TMSCF3 as the Trifluoromethyl Source. ACS Publications.[Link]
-
A scalable and operationally simple radical trifluoromethylation. PMC - NIH.[Link]
Technical Support Center: Solvent Effects on the Synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Welcome to the Technical Support Center for advanced fluorinated lactone synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one .
The construction of this highly substituted γ-butyrolactone typically proceeds via a radical-polar crossover mechanism (trifluoromethylative carbolactonization) of an alkenoic acid precursor[1]. Because this pathway involves both neutral radical species and highly polarized carbocation intermediates, the choice of solvent is the single most critical parameter dictating reaction trajectory, regioselectivity, and overall yield.
Mechanistic Pathway & Solvent Influence
To troubleshoot effectively, one must first understand the causality of the reaction. The transformation relies on the generation of an electrophilic trifluoromethyl radical (CF₃•), its regioselective addition to the alkene, and subsequent single-electron transfer (SET) oxidation to a carbocation, which is finally trapped intramolecularly by the pendant carboxylic acid[2].
Mechanistic pathway for the trifluoromethylative lactonization of alkenoic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical in the synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one? A1: The synthesis requires a delicate balance. The solvent must perform three conflicting tasks: 1) Solubilize the non-polar alkenoic acid and the highly polar CF₃ source (e.g., Umemoto's or Langlois reagent), 2) stabilize the transient carbocation intermediate during the SET phase, and 3) remain strictly non-nucleophilic to prevent intermolecular trapping before the carboxylic acid can cyclize[1].
Q2: Can I use standard halogenated solvents like Dichloromethane (DCM)? A2: It is highly discouraged. While DCM easily dissolves the organic precursor, it fails to adequately solvate polar photocatalysts (e.g.,[Ru(bpy)₃]²⁺) or radical precursors. This leads to sluggish single-electron transfer (SET) kinetics, heterogeneous mixtures, and ultimately, trace yields[3].
Q3: What is the mechanistic causality behind using Trifluoroethanol (TFE) or MeCN/H₂O blends? A3: TFE possesses a unique combination of high ionizing power and extremely low nucleophilicity. During the oxidation of the carbon-centered radical to the carbocation, TFE stabilizes the positive charge via strong dipole interactions without attacking the cation, funneling the reaction exclusively toward intramolecular lactonization. Similarly, MeCN/H₂O blends enhance the solubility of sodium sulfinate salts while maintaining a sufficiently high dielectric constant to support the SET process[3].
Troubleshooting Guide: Common Experimental Issues
Issue 1: High Conversion but Low Yield of the Target Oxolan-2-one (Formation of Acyclic Byproducts)
-
Diagnostic: The carbocation intermediate is being intercepted by the solvent before the pendant carboxylic acid can undergo cyclization.
-
Root Cause: Use of nucleophilic solvents such as Methanol (MeOH) or Ethanol (EtOH), resulting in solvolysis byproducts.
-
Solution: Immediately switch the solvent system to Acetonitrile (MeCN) or 2,2,2-Trifluoroethanol (TFE). Ensure absolute anhydrous conditions if using pure MeCN to prevent water trapping, unless a specific biphasic Langlois protocol is intentionally deployed[4].
Issue 2: Complete Reaction Stalling / No CF₃ Radical Generation
-
Diagnostic: Starting materials are recovered untouched; the reaction mixture remains heterogeneous or cloudy.
-
Root Cause: Poor solubility of the CF₃ source (e.g., Umemoto’s reagent or CF₃SO₂Na) in the chosen medium, preventing critical interaction with the photocatalyst[1].
-
Solution: Introduce a highly polar co-solvent. A 4:1 ratio of MeCN to H₂O is the field-proven standard for Langlois reagent. If using Umemoto's reagent, pure degassed MeCN or DMF is required[2].
Quantitative Data: Solvent Effect Comparisons
The following table summarizes the causal relationship between solvent physicochemical properties and the isolated yield of the trifluoromethylated oxolan-2-one.
| Solvent System | Dielectric Constant (ε) | Nucleophilicity (N) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation / Causality |
| DCM | 8.9 | Low | < 20% | Traces | Poor solubility of CF₃ reagents; SET is severely hindered. |
| Methanol | 32.7 | High | > 90% | < 10% | Solvolysis byproducts (OMe trapping) dominate over lactonization. |
| MeCN | 37.5 | Low | > 95% | 75% | Good stabilization of radical/cation intermediates; minor oligomerization. |
| MeCN / H₂O (4:1) | ~45.0 | Moderate | > 95% | 88% | Enhanced solubility of salts; optimal SET efficiency[3]. |
| TFE (Trifluoroethanol) | 26.1 | Very Low | > 95% | 92% | Superior cation stabilization; zero solvent trapping; fastest kinetics. |
Step-by-Step Experimental Protocol
Self-Validating Photoredox-Catalyzed Trifluoromethylative Lactonization This protocol utilizes Umemoto's reagent in an optimized MeCN solvent system to ensure high self-consistency and reproducibility.
Materials Required:
-
Alkenoic acid precursor (1.0 mmol)
-
Umemoto’s Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.5 mmol)
-
₂ photocatalyst (0.02 mmol, 2 mol%)
-
Na₂HPO₄ (2.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
Step-by-Step Workflow:
-
Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the alkenoic acid precursor (1.0 mmol), Umemoto’s Reagent (1.5 mmol),₂ (2 mol%), and Na₂HPO₄ (2.0 mmol).
-
Solvent Addition & Degassing: Add 10 mL of anhydrous MeCN. Seal the tube with a rubber septum. Degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen (which quenches the excited state of the Ru-catalyst and traps carbon-centered radicals).
-
Irradiation: Backfill the Schlenk tube with Argon. Place the reaction vessel approximately 5 cm away from a 24 W Blue LED strip (λ = 450-460 nm). Stir vigorously at room temperature (25 °C) for 12 hours. Self-Validation Check: The reaction mixture should transition from a cloudy suspension to a clear, deep-orange solution as the Umemoto's reagent is consumed.
-
Quenching & Extraction: Turn off the light source. Dilute the reaction mixture with 20 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.
References
-
Yasu, Y., Arai, Y., Tomita, R., Koike, T., & Akita, M. "Highly Regio- and Diastereoselective Synthesis of CF3-Substituted Lactones via Photoredox-Catalyzed Carbolactonization of Alkenoic Acids." Organic Letters, ACS Publications.[Link]
-
Xu, P., Abdukader, A., Hu, K., & Zhu, C. "Room Temperature Decarboxylative Trifluoromethylation of α,β-Unsaturated Carboxylic Acids by Photoredox Catalysis." Chemical Communications, ResearchGate.[Link]
-
Li, Y., et al. "CopperCatalyzed Di and Trifluoromethylation of α,β-Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations." Angewandte Chemie, CAS.cn. [Link]
-
"Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones." Organic & Biomolecular Chemistry, RSC Publishing.[Link]
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Trifluoromethyl Lactone Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the stereoselective synthesis of trifluoromethylated lactones.
Installing a trifluoromethyl (–CF₃) group onto a lactone ring introduces severe steric and electronic demands. The high electronegativity of the fluorine atoms heavily skews transition-state dipoles, while the sheer bulk of the –CF₃ group often leads to unpredictable facial selectivity. To achieve high diastereomeric ratios (dr), we must move beyond empirical screening and understand the underlying causality of our catalytic systems.
Part 1: Mechanistic Causality in Stereocontrol
Achieving high diastereoselectivity typically relies on one of two validated pathways, each with distinct stereocontrol mechanisms:
1. Copper-Catalyzed Asymmetric Oxytrifluoromethylation (Redox Radical Addition) In this pathway, the mechanism is strictly stepwise[1]. A Cu(I) catalyst reduces Togni's reagent via single-electron transfer (SET) to generate a –CF₃ radical. The initial addition of this radical to the alkene is non-stereoselective , yielding a prochiral carbon radical intermediate. The critical stereocontrol occurs during the subsequent C–O bond formation, where a chiral Cu(II) complex traps the radical. If your diastereoselectivity is poor, the failure is almost always in the facial discrimination during this Cu(II)-mediated trapping step[2].
2. Isothiourea-Mediated Michael Addition–Lactonization This organocatalytic approach utilizes Lewis base catalysis (e.g., DHPB or HBTM) to form a reactive enolate intermediate. The diastereoselectivity is governed by non-covalent interactions (specifically 1,5-S···O chalcogen bonding) in the transition state. This effectively locks the conformation, reliably driving the reaction toward the anti-diastereomer[3].
Fig 1: Copper-catalyzed redox radical addition cycle for stereoselective lactone synthesis.
Part 2: Diagnostic Q&A (Troubleshooting Guide)
Q1: I am running a Cu-catalyzed oxytrifluoromethylation, but my diastereomeric ratio (dr) is stuck at 50:50. What is failing? A1: Your Cu(II) intermediate is failing to differentiate the faces of the prochiral carbon radical. This is usually caused by insufficient steric bulk on your chiral ligand or running the reaction at too high a temperature. Action: Switch to a bulkier bisoxazoline (BOX) ligand and drop the reaction temperature to 0 °C. Ensure your solvent is rigorously degassed; oxygen can competitively trap the carbon radical, destroying stereocontrol and yielding racemic peroxides.
Q2: In my isothiourea-catalyzed Michael addition-lactonization, I am observing the syn-diastereomer instead of the expected anti-product. How do I correct this? A2: The anti-stereocontrol relies on a rigid transition state stabilized by the catalyst[3]. If you are seeing syn-products, your mixed anhydride intermediate is likely undergoing premature, uncatalyzed background cyclization. Action: Lower the concentration of pivaloyl chloride and ensure you are using a non-polar solvent (like toluene or DCM) to maximize the strength of the hydrogen and chalcogen bonding networks that the isothiourea catalyst relies on.
Q3: How can I quickly verify that my stereocenter was set correctly without waiting for chiral HPLC? A3: Use ¹H NMR coupling constants. For trifluoromethyl dihydropyranones synthesized via the Michael lactonization route, the major anti-diastereomer will exhibit distinct ¹H–¹H coupling constants of J = 10.9 Hz (axial-axial) and 3.8 Hz (axial-equatorial)[3]. If your J values are around 6-7 Hz, you have a mixture or the syn-isomer.
Fig 2: Diagnostic logic tree for resolving poor diastereoselectivity in lactonization.
Part 3: Validated Experimental Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Cu-Catalyzed Asymmetric Oxytrifluoromethylation[2]
Objective: Synthesis of enantioenriched CF₃-lactones from unsaturated carboxylic acids.
-
Catalyst Preparation: In a nitrogen-filled glovebox, combine Cu(MeCN)₄PF₆ (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in anhydrous DCM (0.1 M). Stir for 30 minutes at room temperature.
-
Validation Checkpoint: The solution must transition from colorless to a deep green/blue hue, confirming the formation of the active Cu complex.
-
-
Radical Generation: Cool the mixture to 0 °C. Add the unsaturated carboxylic acid substrate (1.0 equiv) followed by Togni's Reagent I (1.2 equiv) in one portion.
-
Trapping & Cyclization: Allow the reaction to stir at 0 °C for 12 hours.
-
Validation Checkpoint: Pull a 50 µL aliquot and run a crude ¹⁹F NMR. You must observe the disappearance of the Togni reagent peak (~ -40 ppm) and the appearance of a sharp singlet at ~ -74 ppm (product –CF₃).
-
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Isothiourea-Mediated Michael Addition–Lactonization[4]
Objective: Highly diastereoselective synthesis of C(6)-trifluoromethyldihydropyranones.
-
Mixed Anhydride Formation: To a solution of arylacetic acid (1.5 equiv) in anhydrous DCM (0.2 M) at room temperature, add i-Pr₂NEt (3.0 equiv) and pivaloyl chloride (1.5 equiv). Stir for 1 hour.
-
Validation Checkpoint: TLC must show complete consumption of the arylacetic acid to prevent background interference.
-
-
Catalytic Lactonization: Add the trifluoromethylenone substrate (1.0 equiv) and the achiral/chiral isothiourea catalyst (e.g., DHPB, 20 mol%). Stir for 16 hours at room temperature.
-
Stereochemical Verification: Quench with water, extract with DCM, and concentrate.
-
Validation Checkpoint: Run ¹H NMR on the crude mixture. Confirm the anti-configuration via the presence of a doublet of doublets with J = 10.9, 3.8 Hz[3].
-
Part 4: Quantitative Data & Catalyst Selection
Use the following matrix to select the appropriate conditions based on your specific substrate and desired stereochemical outcome.
Table 1: Troubleshooting & Optimization Matrix for CF₃-Lactonization
| Reaction Variable | Expected Outcome | Common Failure Mode | Corrective Action |
| Cu Catalyst Loading | 10 mol% ensures complete conversion | Arrested conversion at 50% | Ensure rigorous exclusion of O₂; check for ligand oxidation |
| Ligand Steric Bulk | High dr/ee via facial shielding | Racemization (dr ~ 50:50) | Upgrade from standard PyBOX to a bulky IndaBOX ligand |
| Temperature | 0 °C to 20 °C | Poor dr due to rapid background trapping | Lower temperature to 0 °C to stabilize the Cu(II)-radical transition state |
| Isothiourea Catalyst | Anti-diastereomer preference | Formation of syn-isomer | Switch to DHPB or HBTM to enforce rigid 1,5-S···O interactions |
Table 2: Benchmark Diastereoselectivity by Method
| Methodology | Primary Catalyst | Substrate Type | Typical Yield | Typical dr |
| Redox Radical Addition | Cu(MeCN)₄PF₆ / BOX | 4-pentenoic acids | 75 - 85% | Up to 95:5 |
| Michael Lactonization | DHPB (Isothiourea) | Trifluoromethylenones | 60 - 80% | > 80:20 (anti) |
| Photocatalytic | Ru(bpy)₃²⁺ | 5-hexenoic acids | 65 - 70% | 70:30 |
Part 5: References
-
Zhu, R.; Buchwald, S. L. "Enantioselective Functionalization of Radical Intermediates in Redox Catalysis: Copper-Catalyzed Asymmetric Oxytrifluoromethylation of Alkenes." Angewandte Chemie International Edition, 2013. URL: [Link]
-
Chisholm, R.; Parkin, J. D.; Smith, A. D.; Hähner, G. "Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates." Langmuir, 2016. URL: [Link]
Sources
- 1. Enantioselective Functionalization of Radical Intermediates in Redox Catalysis: Copper-Catalyzed Asymmetric Oxytrifluoromethylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective functionalization of radical intermediates in redox catalysis: copper-catalyzed asymmetric oxytrifluoromethylation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Handling and Safety of Electrophilic Trifluoromethylating Reagents
Welcome to the Technical Support Center for electrophilic trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions regarding the handling and safety of these powerful reagents. The trifluoromethyl group is a critical substituent in modern pharmaceuticals and agrochemicals, and mastering its introduction is key to successful molecular design.[1][2][3][4] This resource aims to equip you with the knowledge to perform these reactions safely and efficiently.
I. General Safety Precautions and Handling
Electrophilic trifluoromethylating reagents, while invaluable, are energetic materials that demand careful handling.[5] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[6]
Core Safety Principles:
-
Work in a well-ventilated fume hood: This is non-negotiable. Many of these reagents can be toxic or corrosive, and some reactions may generate gaseous byproducts.[6]
-
Personal Protective Equipment (PPE) is mandatory: Always wear safety glasses, a lab coat, and appropriate gloves.[6][7] For pyrophoric or highly reactive reagents, consider a face shield and a flame-resistant lab coat.[8][9]
-
Inert atmosphere techniques: Many trifluoromethylating reagents are sensitive to air and moisture, which can lead to decomposition and reduced efficacy.[6] Employing techniques to maintain an inert atmosphere (e.g., using nitrogen or argon) is often crucial.
-
Avoid heat and ignition sources: Some reagents are flammable or can decompose exothermically when heated.[5][10][11] Keep them away from open flames, hot plates, and other potential ignition sources.
-
Proper storage is critical: Store reagents according to the manufacturer's instructions, which typically involves refrigeration or storage in a freezer under an inert atmosphere and protected from light.[5][12]
II. Troubleshooting Guide: Common Issues in Electrophilic Trifluoromethylation
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Reagent-Specific Issues
Question 1: I am observing low to no conversion of my starting material when using Togni's reagent for the trifluoromethylation of an electron-rich aromatic substrate. What are the possible causes and solutions?
Answer:
Low reactivity with Togni's reagent, particularly with electron-rich arenes, can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Insufficient Activation: Togni's reagents often require an activator to enhance their electrophilicity.
-
Solution: The addition of a Lewis or Brønsted acid can significantly improve the reaction rate. For example, catalytic amounts of a strong acid like triflic acid have been shown to activate hypervalent iodine reagents.[6] Experiment with the addition of a suitable acid to your reaction mixture.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a pivotal role.
-
Solution: Screen a variety of solvents. Polar aprotic solvents such as DMF or acetonitrile are commonly employed.[6] Additionally, while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.
-
-
Reagent Decomposition: Togni's reagents can be sensitive to moisture and light, leading to degradation and loss of activity.[5][6]
Question 2: My electrophilic trifluoromethylation of a phenol is yielding a mixture of O-trifluoromethylated and C-trifluoromethylated products, with the latter being predominant. How can I improve the selectivity for O-trifluoromethylation?
Answer:
Achieving selective O-trifluoromethylation of phenols over C-trifluoromethylation is a common challenge due to the competing nucleophilicity of the oxygen atom and the aromatic ring.[6] Here's how you can influence the selectivity:
-
The Critical Role of the Base: The choice of base is paramount in directing the reaction pathway.
-
Solution: Using a strong base like sodium hydride (NaH) to fully deprotonate the phenol to the more nucleophilic phenoxide is a crucial first step.[6]
-
-
Solvent Effects: The solvent can influence the relative nucleophilicity of the oxygen and carbon atoms.
-
Reagent Choice: Different electrophilic trifluoromethylating reagents can exhibit different selectivities.
-
Solution: While Togni's and Umemoto's reagents are widely used, exploring other reagents might provide better O-selectivity for your particular phenol.
-
General Reaction Problems
Question 3: I am observing the formation of chlorinated side products in my trifluoromethylation reaction. What is the likely cause and how can I prevent it?
Answer:
The appearance of chlorinated byproducts often points to the use of certain co-oxidants in reactions that generate a trifluoromethyl radical.
-
Identifying the Source: Trichloroisocyanuric acid (TCCA) is a common co-oxidant that can also act as a source of electrophilic chlorine.
-
Solution: Replace TCCA with a non-chlorinating co-oxidant. N-fluorosulfonimide (NFSI) is an excellent alternative that can promote the desired trifluoromethylation without introducing a source of electrophilic chlorine, thereby preventing the unwanted chlorination of your substrate.[6]
-
Question 4: My reaction is sluggish, and I suspect the reagent has decomposed. How can I assess the quality of my electrophilic trifluoromethylating reagent?
Answer:
Visual inspection and proper storage are the first lines of defense. However, if you suspect decomposition, a simple reactivity test can be performed.
-
Functional Group Tolerance Test:
-
Procedure: React a small amount of your reagent with a highly reactive, known nucleophile (e.g., a simple thiol or a β-ketoester) under standard conditions.
-
Analysis: Monitor the reaction by TLC or LC-MS. If the reaction does not proceed to completion or shows significantly lower conversion than expected based on established protocols, your reagent has likely degraded.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the main classes of electrophilic trifluoromethylating reagents?
A1: The most prominent classes are hypervalent iodine-based reagents, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[1][13][14] More recently, other reagents like trifluoromethyl thianthrenium triflate have emerged with unique reactivity profiles.[14]
Q2: How do I choose between an electrophilic, nucleophilic, or radical trifluoromethylation strategy?
A2: The choice depends on your substrate. For nucleophilic substrates like electron-rich arenes, enolates, and heteroatoms, electrophilic trifluoromethylation is often a good choice. For carbonyl compounds and other electrophiles, nucleophilic trifluoromethylation is typically employed. For alkenes, alkynes, and C-H functionalization, radical trifluoromethylation is a powerful and versatile method.[6]
Q3: Are Togni's reagents explosive?
A3: Togni's reagent II has been reported to have explosive properties and can decompose exothermically, especially when heated.[2][10][15] It is crucial to handle this reagent with appropriate precautions and avoid heating the solid material to elevated temperatures.[5]
Q4: Can I use water as a solvent for these reactions?
A4: While the vast majority of electrophilic trifluoromethylation reactions are conducted in anhydrous organic solvents, some specialized protocols have been developed for aqueous media.[6] However, the compatibility with water is highly dependent on the specific reagent and reaction mechanism, and in most cases, anhydrous conditions are necessary to prevent reagent decomposition.[6]
IV. Data Presentation and Experimental Protocols
Comparative Reactivity of Common Electrophilic Trifluoromethylating Reagents
The reactivity of these reagents can vary significantly. The following table summarizes the general characteristics of some common reagents.
| Reagent Class | Common Examples | Key Characteristics | Primary Applications | Mechanistic Notes |
| Hypervalent Iodine | Togni's Reagents (I and II) | Commercially available, broad functional group tolerance.[14] Reagent II is generally more stable but less reactive than Reagent I.[14] | Trifluoromethylation of heteroatom and carbon-centered nucleophiles.[14] | Can proceed through both electrophilic and radical pathways, influenced by additives and reaction conditions.[14] |
| Sulfonium Salts | Umemoto's Reagents | Powerful trifluoromethylating agents. Newer generations (e.g., Umemoto reagent II and IV) offer enhanced stability and reactivity.[3][16][17] | Effective for a wide range of nucleophiles, including C-, N-, O-, S-, and P-nucleophiles.[3][13] | The reaction mechanism is still a subject of debate, with evidence for various pathways including radical and backside attack mechanisms.[18] |
| Yagupolskii-Umemoto Type | S-(trifluoromethyl)diarylsulfonium salts | The first class of electrophilic trifluoromethylating reagents.[1][13] | Primarily used for the trifluoromethylation of soft nucleophiles like thiophenolates.[1][13] | The positive charge on the sulfur atom enhances the electrophilicity of the trifluoromethyl group.[13] |
Experimental Protocol: General Procedure for the Trifluoromethylation of a β-Ketoester
This protocol provides a general starting point for the trifluoromethylation of a common class of nucleophiles. Always optimize conditions for your specific substrate.
dot
Caption: A typical workflow for the electrophilic trifluoromethylation of a β-ketoester.
V. Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting a common trifluoromethylation issue.
dot
Caption: A troubleshooting flowchart for low conversion in electrophilic trifluoromethylation reactions.
VI. References
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(8), 2379-2390. [Link]
-
Fiederling, N., Haller, J., & Schramm, H. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 17(3), 318–319. [Link]
-
Umemoto, T., Zhang, B., Zhu, T., Zhou, X., & Singh, R. P. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 840–849. [Link]
-
Shen, Q. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1153-1168. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]
-
Mayr, H., & Ofial, A. R. (2016). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 22(33), 11476-11490. [Link]
-
University of California, Riverside. (n.d.). C3. Safe Handling of Pyrophoric Materials. [Link]
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
Sources
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 12. fishersci.com [fishersci.com]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Togni Reagent II - Enamine [enamine.net]
- 16. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Validation & Comparative
A Comparative Guide to Trifluoromethylating Reagents for Lactone Synthesis
The strategic incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research. This powerful motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Lactones, prevalent in natural products and pharmaceuticals, are attractive targets for trifluoromethylation, leading to novel compounds with potentially superior biological activities. However, the selection of an appropriate trifluoromethylating reagent is a critical decision, contingent on the substrate's electronic and steric properties, functional group tolerance, and the desired reaction pathway.
This guide provides a comparative analysis of the most prominent trifluoromethylating reagents for lactone synthesis, offering insights into their reaction mechanisms, performance data, and detailed experimental protocols. We will explore the three primary strategies for trifluoromethylation: electrophilic, nucleophilic, and radical-mediated pathways, providing researchers with the necessary information to make an informed choice for their specific synthetic challenges.
The Landscape of Trifluoromethylation: Electrophilic, Nucleophilic, and Radical Approaches
The choice of trifluoromethylating reagent dictates the mechanistic pathway of the reaction. Understanding these fundamental differences is key to predicting reactivity and potential side reactions.
Electrophilic Trifluoromethylation: The "CF₃⁺" Donors
Electrophilic trifluoromethylating reagents deliver a trifluoromethyl group as an electrophile to a nucleophilic center. In the context of lactone synthesis, this typically involves the formation of an enolate or a related nucleophile from the lactone precursor.
-
Togni's Reagents (Hypervalent Iodine Reagents): These are among the most popular and versatile electrophilic trifluoromethylating agents.[1] Togni's Reagent II, a hypervalent iodine compound, is particularly effective for the trifluoromethylation of ketene silyl acetals derived from lactones.[2][3] The reaction can proceed under mild conditions, often catalyzed by a Lewis acid.[2][3] Mechanistically, the reaction can involve either a direct electrophilic attack or a single-electron transfer (SET) process, leading to a CF₃ radical.[2][4]
-
Umemoto's Reagents (Sulfonium Salts): These reagents are powerful electrophilic trifluoromethylating agents.[5] They are particularly well-suited for the trifluoromethylation of carbon nucleophiles.[5] In recent years, their application in photoredox catalysis has expanded their utility, allowing for the trifluoromethylation of a broader range of substrates under mild, visible-light-mediated conditions.[6][7]
Nucleophilic Trifluoromethylation: The "CF₃⁻" Source
Nucleophilic trifluoromethylating reagents deliver a trifluoromethyl anion or its equivalent to an electrophilic center, such as the carbonyl carbon of a lactone.
-
Ruppert-Prakash Reagent (TMSCF₃): This is the most widely used nucleophilic trifluoromethylating reagent.[8] It is a stable liquid that requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[8] This anion can then add to the carbonyl group of a lactone. The reaction is generally efficient for a wide range of carbonyl compounds.[4]
Radical Trifluoromethylation: The CF₃• Pathway
Radical trifluoromethylation involves the generation of a trifluoromethyl radical, which can then participate in various bond-forming reactions.
-
Langlois' Reagent (NaSO₂CF₃): This reagent serves as a convenient source of the trifluoromethyl radical upon oxidation.[9] It has been successfully employed in electrochemical oxidative CF₃ radical-induced lactonization of alkenes, offering a unique approach to constructing trifluoromethylated lactones.[10]
Comparative Performance of Trifluoromethylating Reagents
The choice of reagent significantly impacts the outcome of the trifluoromethylation of lactones. The following table summarizes the key characteristics and performance of the discussed reagents.
| Reagent Class | Common Examples | Mechanism | Key Characteristics | Typical Substrates for Lactone Synthesis |
| Electrophilic | Togni's Reagent II | Electrophilic/Radical | Commercially available, broad functional group tolerance.[1] | Ketene silyl acetals derived from lactones.[2][3] |
| Umemoto's Reagents | Electrophilic/Radical | Highly reactive, suitable for photoredox catalysis.[5][6] | Activated methylene groups adjacent to the lactone carbonyl.[11] | |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Requires nucleophilic activation, widely used for carbonyls.[8] | Direct addition to the lactone carbonyl.[4] |
| Radical | Langlois' Reagent | Radical | Generates CF₃ radical upon oxidation.[10] | Alkenoic acids for radical-induced lactonization.[10] |
Experimental Protocols
The following are representative, detailed experimental protocols for the trifluoromethylation of carbonyl compounds, which serve as a good starting point for lactone substrates.
Protocol 1: Electrophilic Trifluoromethylation of a Lactone-Derived Ketene Silyl Acetal using Togni's Reagent II
This protocol is adapted from the work of Togni and coworkers for the trifluoromethylation of ketene silyl acetals.[2][3]
Caption: Workflow for electrophilic trifluoromethylation with Togni's reagent.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the lactone-derived ketene silyl acetal (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add Togni's Reagent II (1.2 equivalents) in one portion.
-
Add the Lewis acid catalyst, such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) (2.5 mol%).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl lactone.
Protocol 2: Nucleophilic Trifluoromethylation of a Lactone using Ruppert-Prakash Reagent
This protocol is a general procedure for the trifluoromethylation of carbonyls using the Ruppert-Prakash reagent.[8]
Caption: Workflow for nucleophilic trifluoromethylation with Ruppert-Prakash reagent.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the lactone (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents) via syringe.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 equivalents) dropwise to the stirred reaction mixture.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of 1 M hydrochloric acid (HCl).
-
Extract the product with diethyl ether (Et₂O) or ethyl acetate (EtOAc) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
The distinct mechanisms of electrophilic, nucleophilic, and radical trifluoromethylation are depicted below.
Caption: Generalized mechanisms for trifluoromethylation pathways.
Safety and Handling Considerations
The safe handling of trifluoromethylating reagents is of paramount importance.
-
Togni's Reagents: These reagents are known to be potentially explosive and should be handled with appropriate safety measures, including the use of a safety shield.[12] They are also sensitive to heat and moisture.[10]
-
Umemoto's Reagents: These are generally stable solids that are easy to handle in the atmosphere. However, as with all chemical reagents, appropriate personal protective equipment (PPE) should be worn.
-
Ruppert-Prakash Reagent (TMSCF₃): This is a highly flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[13] It is also moisture-sensitive.[8]
-
Langlois' Reagent: This is a stable, crystalline solid that is relatively safe to handle.[10]
Conclusion
The synthesis of trifluoromethylated lactones is a rapidly evolving field with a diverse array of reagents and methodologies at the disposal of the synthetic chemist. The choice between electrophilic, nucleophilic, and radical trifluoromethylation strategies depends heavily on the specific lactone substrate and the desired outcome. Togni's and Umemoto's reagents offer powerful electrophilic routes, particularly for functionalized lactones, while the Ruppert-Prakash reagent remains the workhorse for nucleophilic additions to the lactone carbonyl. Emerging radical methods, such as those employing Langlois' reagent, provide novel and complementary approaches. By carefully considering the mechanistic nuances, performance data, and safety protocols outlined in this guide, researchers can confidently select the optimal trifluoromethylating reagent to advance their synthetic endeavors.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). (Trimethylsilyl)trifluoromethane Safety Data Sheet.
- Kieronska, A., & Togni, A. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. American Chemical Society.
- Grigolato, R., Fantoni, T., Autuori, G., Lattanzi, M., Ferrazzano, L., Cabri, W., & Tolomelli, A. (2025). Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes. RSC Publishing.
- Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901.
- Sigma-Aldrich. (n.d.). Mes-Umemoto reagent Safety Information.
- Barata-Vallejo, S., & Cadenas, S. M. (2014). Recent progress in the trifluoromethylation of alkenes with Togni's reagents. Arkivoc, 2014(i), 453-469.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB.
- BenchChem. (2025). A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents.
- Alonso, C., & Martinez de Marigorta, E. (2021).
- Otto Chemie Pvt. Ltd. (n.d.). Togni reagent, ≥97%.
- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 51.
- Peng, J., Huang, X., Cui, H. L., & Chen, Y. C. (2011). Organocatalyzed Regio- and Enantioselective Allylic Trifluoromethylation of Morita–Baylis–Hillman Adducts Using Ruppert–Prakash Reagent. Organic Letters, 13(15), 4044–4047.
- Organic Chemistry Portal. (n.d.). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation.
- Wang, X., & Liu, F. (2015). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Imines with Me3SiCF3. Chemical Reviews, 115(2), 683-735.
- Studer, A. (2012). A “Renaissance” in Radical Trifluoromethylation.
- Beilstein Journals. (n.d.).
- Nagib, D. A., & MacMillan, D. W. C. (2011). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. Journal of the American Chemical Society, 133(45), 18039-18042.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole.
- BenchChem. (2025).
- Aida, K., & Koike, T. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1949–1958.
- Li, Y., & Li, G. (2017). Research progress on trifluoromethyl-based radical reaction process. IOP Conference Series: Earth and Environmental Science, 100, 012061.
Sources
- 1. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tcichemicals.com [tcichemicals.com]
Comparative Guide to Synthetic Routes for Trifluoromethyl-γ-Butyrolactones
The incorporation of a trifluoromethyl (CF₃) group into the γ-butyrolactone scaffold represents a highly privileged structural modification in modern drug discovery. The CF₃ moiety drastically alters the lipophilicity, metabolic stability, and binding affinity of the parent lactone, making these motifs highly sought after for advanced pharmaceutical intermediates.
However, synthesizing these fluorinated heterocycles is not trivial. The strong electron-withdrawing nature of the CF₃ group often destabilizes adjacent reactive centers, requiring orthogonal synthetic strategies. In this guide, we objectively compare three distinct mechanistic paradigms for accessing CF₃-γ-butyrolactones: Nucleophilic , Electrophilic , and Radical Photoredox trifluoromethylation.
Mechanistic Paradigms & Causality
To rationally select a synthetic route, one must understand the causality behind the reagent choices and the resulting regiochemistry.
Route A: Nucleophilic Trifluoromethylation
Developed by , this route utilizes the Ruppert-Prakash reagent (CF₃SiMe₃) as a source of nucleophilic CF₃⁻. Because naked maleic anhydrides undergo complex side reactions under nucleophilic attack, the methodology ingeniously masks the double bond via a cyclopentadiene Diels-Alder adduct. Fluoride-catalyzed addition of CF₃SiMe₃ targets the carbonyl, yielding a γ-hydroxy-γ-CF₃ intermediate. Subsequent Grignard addition and flash-vacuum pyrolysis (FVP) unmask the system to deliver γ-CF₃-α,β-unsaturated lactones.
Route B: Electrophilic TrifluoromethylationKatayev, Togni, and co-workers established a highly efficient electrophilic route targeting the α-position of lactones. By pre-forming a ketene silyl acetal (KSA) from a parent lactone, the substrate becomes highly nucleophilic. Togni's reagent (a hypervalent iodine compound) acts as the electrophilic CF₃ source. The critical addition of TMSNTf₂ (a Lewis acid) activates the hypervalent iodine, facilitating a rapid, low-temperature transfer of the CF₃ group to generate quaternary α-CF₃-lactones.
Route C: Radical Photoredox Carbolactonization
Representing the forefront of modern synthetic methodology, developed a visible-light-driven radical cascade. Using Umemoto's reagent (a trifluoromethyl sulfonium salt) and a Ru(bpy)₃²⁺ photocatalyst, a CF₃ radical is generated via single-electron transfer (SET). The radical adds regioselectively to the alkene of an alkenoic acid. The resulting alkyl radical is oxidized to a carbocation, which is immediately trapped intramolecularly by the tethered carboxylic acid, forming the lactone ring and installing the CF₃ group in a single tandem step.
Comparison of the three primary synthetic pathways to CF3-lactones.
Quantitative Performance Comparison
When scaling these reactions for drug development, yield, operational temperature, and atom economy are critical parameters. The table below synthesizes the experimental data from the foundational literature.
| Parameter | Route A: Nucleophilic | Route B: Electrophilic | Route C: Radical Photoredox |
| CF₃ Source | Ruppert-Prakash (CF₃SiMe₃) | Togni's Reagent II | Umemoto's Reagent |
| Catalyst | TBAF or CsF (Fluoride) | TMSNTf₂ (Lewis Acid) | ₂ + Light |
| Target Regiochemistry | γ-position (Unsaturated) | α-position (Quaternary) | γ- or δ-position (Saturated) |
| Reaction Temperature | 0 °C to RT (then 375 °C FVP) | -78 °C to RT | Room Temperature |
| Yield Range | 43% - 88% (Multi-step) | 70% - 98% (Single-step) | 65% - 95% (Single-step) |
| Diastereoselectivity | High (trans-selective) | Moderate to High | Excellent (Endo-selective) |
| Primary Limitation | Requires harsh pyrolysis step | Requires KSA pre-formation | High cost of Ru and Umemoto |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been annotated with causality and built-in validation checkpoints.
Protocol A: Nucleophilic Addition to Masked Anhydrides
-
Preparation: Dissolve the cyclopentadiene-maleic anhydride adduct (1.0 equiv) and CF₃SiMe₃ (1.2 equiv) in anhydrous THF under an argon atmosphere.
-
Catalysis: Cool the mixture to 0 °C and add a catalytic amount of TBAF (0.1 equiv) dropwise. Causality: TBAF generates the hypervalent silicon intermediate, releasing the nucleophilic CF₃⁻.
-
Validation Checkpoint: Monitor via TLC. The disappearance of the anhydride spot and the appearance of a highly polar spot indicates successful adduct formation. ¹⁹F NMR of a crude aliquot should show a singlet at ~ -82 ppm.
-
Pyrolysis: After Grignard functionalization, subject the isolated intermediate to flash-vacuum pyrolysis (FVP) at 375 °C and 0.05 mmHg to trigger a retro-Diels-Alder reaction, releasing cyclopentadiene and yielding the γ-CF₃-α,β-unsaturated γ-butyrolactone.
Protocol B: Lewis Acid Catalyzed Electrophilic Trifluoromethylation
-
Preparation: Dissolve the lactone-derived ketene silyl acetal (1.0 equiv) and Togni's Reagent II (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to -78 °C. Add TMSNTf₂ (2.5 mol%) as a solution in DCM. Causality: The strong Lewis acidity of TMSNTf₂ coordinates to the oxygen of Togni's reagent, weakening the I-CF₃ bond and promoting electrophilic transfer.
-
Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.
-
Validation Checkpoint: Quench with saturated aqueous NaHCO₃. The crude ¹⁹F NMR will display a characteristic singlet between -70 and -75 ppm, confirming the installation of the CF₃ group at the quaternary α-center.
Protocol C: Photoredox Carbolactonization
-
Preparation: In an oven-dried Schlenk tube, combine the alkenoic acid (1.0 equiv), Umemoto's reagent (1.5 equiv), Na₂HPO₄ (2.0 equiv, as an acid scavenger), and ₂ (2 mol%) in a degassed mixture of DCM/H₂O (10:1).
-
Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher and radical scavenger; its removal is mandatory for photoredox efficiency.
-
Irradiation: Irradiate the stirred mixture with blue LEDs (λ = 450 nm) at room temperature for 12 hours.
-
Validation Checkpoint: The solution must maintain a bright orange luminescence under blue light, indicating active Ru(II) excited states. Upon completion, extract with EtOAc. The isolated product will show a distinct triplet or multiplet in ¹⁹F NMR (~ -72 ppm) due to coupling with adjacent protons on the newly formed ring.
Photoredox catalytic cycle for the radical carbolactonization of alkenoic acids.
Conclusion & Selection Matrix
The choice of synthetic route depends heavily on the target molecule's required substitution pattern:
-
Choose Route A (Nucleophilic) if you require α,β-unsaturated γ-butyrolactones and have access to specialized high-temperature pyrolysis equipment.
-
Choose Route B (Electrophilic) if you are targeting complex, sterically hindered α-trifluoromethylated lactones with quaternary stereocenters.
-
Choose Route C (Radical Photoredox) if you require mild, room-temperature conditions and wish to construct the lactone ring and install the CF₃ group simultaneously from simple acyclic precursors.
References
-
Masusai, C., Soorukram, D., Kuhakarn, C., Tuchinda, P., Reutrakul, V., & Pohmakotr, M. (2013). "A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF₃SiMe₃ as a trifluoromethylating agent." Organic & Biomolecular Chemistry.[Link][1][2]
-
Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). "Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation." Organic Letters.[Link][3][4]
-
Noto, N., Koike, T., & Akita, M. (2014). "Highly Regio- and Diastereoselective Synthesis of CF₃-Substituted Lactones via Photoredox-Catalyzed Carbolactonization of Alkenoic Acids." Organic Letters.[Link][5][6]
Sources
- 1. Sci-Hub. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF3SiMe3 as a trifluoromethylating agent / Organic & Biomolecular Chemistry, 2013 [sci-hub.jp]
- 2. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF3SiMe3 as a trifluoromethylating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 4. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
validation of analytical methods for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
An In-Depth Guide to the Validation of Analytical Methods for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
A Senior Application Scientist's Comparative Guide
This guide provides a comprehensive framework for the development and . As a chiral, fluorinated lactone, this molecule presents unique analytical challenges that necessitate a robust, well-reasoned approach to method validation. This document is intended for researchers, scientists, and drug development professionals who require reliable, accurate, and precise analytical data for this compound, whether for quality control, stability testing, or pharmacokinetic studies.
Our approach is grounded in the internationally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the validation of analytical procedures.[1][2] The core principle is to demonstrate that an analytical method is "suitable for its intended purpose."[3] This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a deep understanding of the validation process.
Understanding the Analyte: Key Physicochemical Properties
The molecular structure of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one dictates the analytical strategy. Key features include:
-
Lactone Core: A five-membered cyclic ester. This functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions, a critical consideration for developing stability-indicating methods.
-
Chiral Center: The carbon at the C3 position is a stereocenter, meaning the molecule exists as two enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they may have different pharmacological activities.
-
Trifluoromethyl Group: This highly electronegative group influences the molecule's polarity and provides a unique handle for certain detection techniques, such as Electron Capture Detection (ECD) in Gas Chromatography. The presence of fluorine can be confirmed by specialized techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), though this is not typically used for routine quantification.[4][5]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which may present challenges for detection using standard UV-Vis spectrophotometry.
The Foundation: ICH Q2(R1) Validation Parameters
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] The ICH Q2(R1) guideline outlines the necessary parameters, which vary depending on the type of analytical procedure.[7][8]
Caption: ICH Q2(R1) validation parameters for different analytical procedures.
Comparison of Primary Analytical Techniques
The choice of analytical instrumentation is the first critical decision. For 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable primary techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Recommendation |
| Principle | Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase. | Separation in a gaseous mobile phase based on analyte volatility and affinity for a stationary phase. | HPLC is generally preferred for non-volatile or thermally labile compounds. GC requires sufficient volatility, which may be borderline for this molecule. |
| Applicability | Excellent for non-volatile compounds. The primary choice for chiral separations using specialized columns. | Suitable for volatile and semi-volatile compounds. May require derivatization to increase volatility.[9] | HPLC is the recommended primary technique , especially for enantiomeric separation. |
| Detection | DAD (for peak purity), ELSD/CAD (if poor UV), MS. | FID (universal for organics), ECD (sensitive to halogens), MS (identification).[10] | The trifluoromethyl group makes GC-ECD a highly sensitive option for achiral analysis. However, LC-MS offers superior specificity and applicability. |
| Chiral Separation | Wide variety of commercially available Chiral Stationary Phases (CSPs), especially polysaccharide-based ones.[11][12] | Requires specialized chiral GC columns. Less common and can be less versatile than HPLC CSPs. | HPLC is superior for chiral separations due to the extensive library of available CSPs that offer diverse enantiorecognition mechanisms.[13] |
| Sample Prep | Simple dissolution in a suitable solvent. | May require extraction into a volatile organic solvent and potentially derivatization. | HPLC sample preparation is typically simpler and less prone to error. |
A Self-Validating System: Protocol for a Chiral HPLC-UV Method
This section provides a detailed, step-by-step protocol for the validation of a chiral, reversed-phase HPLC method for the quantification of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one enantiomers. This protocol is designed to be a self-validating system, where each step confirms the method's suitability for its intended purpose.
Caption: Workflow for the validation of an analytical HPLC method.
Instrumentation and Chromatographic Conditions (Hypothetical Optimized Method)
-
System: HPLC or UHPLC system with a Diode Array Detector (DAD).[14]
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as a Lux Amylose-1 or Chiralpak AD-H column (150 x 4.6 mm, 5 µm).
-
Causality: Polysaccharide-based CSPs are known to provide excellent enantioselectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[12]
-
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10 v/v).
-
Causality: Normal-phase chromatography is often highly effective for chiral separations on polysaccharide CSPs. The ratio is optimized to achieve baseline resolution (>1.5) in a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Causality: In the absence of a strong chromophore, detection at a low UV wavelength is necessary to capture the carbonyl group's absorbance.
-
-
Injection Volume: 10 µL.
Validation Protocol
Step 1: System Suitability Testing (SST)
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a system suitability solution containing both enantiomers at a concentration of ~100 µg/mL.
-
Inject the solution five or six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and calculate resolution, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
Resolution between enantiomer peaks: > 2.0
-
Tailing factor: < 1.5
-
%RSD of peak areas: < 2.0%
-
Step 2: Specificity (Selectivity)
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A guidelines.[14]
-
Analyze the stressed samples.
-
Assess the resolution between the enantiomer peaks and any degradation products.
-
Use a DAD to perform peak purity analysis on the analyte peaks in the presence of degradants.
-
-
Acceptance Criteria:
-
Analyte peaks should be free from co-elution with any degradation products or impurities.
-
The peak purity index should be greater than a set threshold (e.g., > 0.999), indicating spectral homogeneity.
-
Step 3: Linearity and Range
-
Purpose: To demonstrate that the test results are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Procedure:
-
Prepare a series of at least five calibration standards by diluting a stock solution of a racemic mixture. The range should typically span 80% to 120% of the expected test concentration for an assay.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration for each enantiomer.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Linearity Range (µg/mL) | 1.0 - 150 | 1.0 - 150 | Covers LOQ to 120% of target |
| Correlation Coefficient (r²) | 0.9995 | 0.9996 | ≥ 0.999 |
| Slope | 450.2 | 451.5 | - |
| Y-Intercept | 15.3 | 18.1 | Insignificant |
Step 4: Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform a recovery study by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
-
Prepare three replicate samples at each level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
Step 5: Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results.
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0%
-
| Precision Level | %RSD for Enantiomer 1 | %RSD for Enantiomer 2 | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 0.88% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.15% | 1.21% | ≤ 2.0% |
Step 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose: To determine the lowest amount of analyte in a sample that can be reliably quantified (LOQ) and detected (LOD).
-
Procedure:
-
These are often determined based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.[6]
-
-
Acceptance Criteria:
-
The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.
-
Step 7: Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., Isopropanol ± 2%)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptable limits.
-
Conclusion and Final Recommendations
The validation of an analytical method for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one requires a systematic and scientifically sound approach. While several techniques could be employed, a chiral High-Performance Liquid Chromatography (HPLC) method stands out as the most suitable choice for comprehensive analysis, enabling simultaneous separation and quantification of both enantiomers, which is often a critical requirement in pharmaceutical development.
The detailed validation protocol provided in this guide, grounded in the principles of the ICH Q2(R1) guidelines, offers a robust framework. By meticulously evaluating parameters from specificity and linearity to accuracy, precision, and robustness, researchers can ensure that the developed method is reliable, reproducible, and fit for its intended purpose. The ultimate goal is to generate data of the highest integrity, upon which critical decisions in the research and development process can be confidently made.
References
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
- Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ScienceDirect. (n.d.). Chiral Drug Separation.
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ScienceDirect. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
-
IOSR Journal of Pharmacy (IOSRPHR). (2015). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
-
IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
-
LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 12). Chiral Separations. Retrieved from [Link]
-
Hindawi. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
PubMed. (2022, January 11). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from [Link]
-
PubMed Central. (n.d.). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
-
MDPI. (2023, June 2). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from [Link]
-
ACS Publications. (n.d.). Potential of Gas Chromatography−Orthogonal Acceleration Time-of-Flight Mass Spectrometry (GC-oaTOFMS) in Flavor Research. Retrieved from [Link]
-
ResearchGate. (2021, June 28). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
ResearchGate. (2021, February 3). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Springer. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
Myu Research. (n.d.). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
MDPI. (2022, May 19). GC–MS-Based Metabolites Profiling, In Vitro Antioxidant, Anticancer, and Antimicrobial Properties of Different Solvent Extracts from the Botanical Parts of Micromeria fruticosa (Lamiaceae). Retrieved from [Link]
-
Shimadzu. (n.d.). Quick Profiling and Identification of Natural Product Components in Honeysuckle Flower by DDA Method on LCMS-9030 with LabSolutions Insight. Retrieved from [Link]
-
CIPAC. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. Retrieved from [Link]
-
ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 10. d-nb.info [d-nb.info]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. pharmtech.com [pharmtech.com]
- 13. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
stereochemical assignment of 3-substituted-gamma-butyrolactones
Stereochemical Assignment of 3-Substituted- γ -Butyrolactones: A Comprehensive Methodological Comparison
The γ -butyrolactone core is a privileged scaffold ubiquitous in natural products (e.g., maculalactones, A-factor signaling molecules) and pharmaceuticals. Stereochemical assignment at the C3 position—and adjacent C4/C5 centers—is notoriously challenging due to the five-membered ring's flexibility. The ring rapidly interconverts between various envelope and half-chair conformations, which averages out traditional 3J coupling constants and obscures standard 2D NOESY correlations.
As a Senior Application Scientist, I have evaluated multiple analytical modalities to resolve these stereocenters. This guide objectively compares the performance of advanced NMR techniques, computational chiroptical spectroscopy (VCD/ECD), and chemical derivatization, providing actionable, self-validating protocols for drug development professionals.
Methodological Comparison: Analytical Modalities
Advanced NMR: DPFGSE-NOE vs. Computational NMR (CP3)
Traditional 1D NOE and 2D NOESY often fail in 3-substituted- γ -butyrolactones due to severe signal overlap in the aliphatic region (1.5–3.0 ppm) and rapid spin diffusion.
-
DPFGSE-NOE (Double Pulsed-Field Gradient Spin Echo NOE) : This method uses gradient pulses to selectively excite a single resonance, completely suppressing all other signals. It provides ultra-clean 1D NOE spectra, allowing precise measurement of subtle NOE contacts between the C3-substituent and diastereotopic protons at C2 or C4[1].
-
Computational NMR (DFT/GIAO) : When NOE contacts are ambiguous (e.g., in highly flexible or sterically congested maculalactone derivatives), calculating 13 C and 1 H chemical shifts via Density Functional Theory (DFT) and comparing them to experimental data using the CP3 parameter provides a statistically rigorous assignment of relative configuration.
Chiroptical Spectroscopy: VCD + DFT
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light.
-
Advantage : Unlike Electronic Circular Dichroism (ECD), which relies on UV-active chromophores (often absent in simple lactones), VCD probes the entire 3N−6 vibrational manifold. By comparing experimental VCD spectra with 2 of all possible stereoisomers, absolute configuration can be assigned without crystallization[2].
-
Causality : The ν(C=O) stretch (~1770 cm −1 ) and the C-O-C stretches in the lactone ring provide highly diagnostic VCD signatures that are exquisitely sensitive to the spatial orientation of the C3 substituent.
Chemical Derivatization & X-Ray Crystallography
When spectroscopic methods yield low-confidence assignments, chemical derivatization is required.
-
Advantage : Ring-opening the lactone or 3 (e.g., with sodium thiophenolate) can yield highly crystalline solids suitable for anomalous dispersion X-ray crystallography, providing definitive absolute stereochemistry[3].
Quantitative Performance Comparison
Table 1: Comparison of Stereochemical Assignment Modalities for γ -Butyrolactones
| Modality | Primary Output | Sample Requirement | Conformational Sensitivity | Throughput | Confidence Level |
| DPFGSE-NOE | Relative Config. | 1–5 mg (Solution) | High (Averaged) | High (< 1 Day) | Moderate-High |
| Computational NMR | Relative Config. | 1–5 mg (Solution) | Very High (Modeled) | Low (Days-Weeks) | High |
| VCD + DFT | Absolute Config. | 5–15 mg (Solution) | Very High (Modeled) | Medium (2-4 Days) | Very High |
| Derivatization + X-Ray | Absolute Config. | >10 mg (Single Crystal) | None (Solid State) | Low (Weeks) | Absolute |
Logical Workflow for Stereochemical Assignment
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the physical properties and spectral resolution of the target molecule.
Decision matrix for the stereochemical assignment of 3-substituted- γ -butyrolactones.
Experimental Protocols & Self-Validating Workflows
Protocol A: DPFGSE-NOE for Relative Stereochemistry
Causality & Self-Validation: The DPFGSE sequence uses a double spin-echo to refocus the selected spin while dephasing all others. To self-validate the system, always irradiate a resonance with a known spatial relationship (e.g., a diastereotopic methylene pair at C2) to confirm the NOE buildup rate before trusting contacts to the unknown C3 stereocenter.
-
Sample Preparation : Dissolve 5 mg of the γ -butyrolactone in 0.6 mL of CDCl 3 . If signals overlap, switch to C 6 D 6 to induce aromatic solvent-induced shifts (ASIS). Degas via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which accelerates relaxation and quenches NOE enhancements.
-
Pulse Calibration : Determine the exact 90° pulse width for the sample. Calibrate the shaped pulse (e.g., Gaussian or RSNOB) to a narrow bandwidth of 10–20 Hz to selectively invert the target C3-proton without affecting adjacent resonances.
-
Experiment Execution : Run the DPFGSE-NOE sequence with a mixing time ( τm ) optimized for the molecule's tumbling rate (typically 400–600 ms for small lactones).
-
Data Processing : Phase the irradiated signal as negative. Integrate the positive NOE enhancements. A >2% enhancement between the C3-substituent and the C4 pseudo-axial proton confirms a syn relationship.
Protocol B: VCD + DFT for Absolute Configuration
Causality & Self-Validation: VCD relies entirely on the accurate computational modeling of the conformer ensemble. The critical self-validating step is the IR spectral match: if the calculated Boltzmann-weighted IR spectrum does not perfectly match the experimental IR spectrum, the VCD assignment is invalid, as it proves the conformer population is incorrectly modeled.
-
Experimental VCD Acquisition : Dissolve 10 mg of the lactone in 150 μ L of CDCl 3 . Place the solution in a BaF 2 cell with a 100 μ m path length. Acquire the IR and VCD spectra simultaneously over 8–12 hours (typically 4000–8000 scans) at 4 cm −1 resolution to achieve a high signal-to-noise ratio.
-
Conformational Search : Perform a molecular mechanics conformational search (e.g., using the OPLS4 force field) on both enantiomers (e.g., (3R) and (3S)). Retain all conformers within 5.0 kcal/mol of the global minimum.
-
DFT Optimization : Optimize the geometries of the retained conformers at the B3LYP/6-311G(d,p) level with an implicit solvent model (e.g., PCM for chloroform). Calculate the harmonic vibrational frequencies, IR intensities, and rotational strengths.
-
Boltzmann Averaging : Apply a Lorentzian band shape (e.g., 10 cm −1 half-width) to the calculated transitions. Weight the spectra based on the calculated free energies ( ΔG ).
-
Validation & Assignment : Align the calculated IR spectrum with the experimental IR spectrum. Once validated, compare the calculated VCD spectra of the (3R) and (3S) enantiomers with the experimental VCD. The enantiomer exhibiting a mirror-image match with a high Confidence Level is the correct absolute configuration.
References
- Source: Magnetic Resonance in Chemistry (via NIH)
- Stereochemical assignment of four diastereoisomers of a maculalactone derivative by computational NMR calculations Source: IAEA URL
- VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy Source: Schrödinger URL
- Source: ACS Publications (The Journal of Organic Chemistry)
Sources
X-Ray Crystallography of Trifluoromethylated Lactones: A Comparative Guide to Crystallization Techniques and Structural Elucidation
Introduction: The "Fluorine Effect" in Crystallography
Trifluoromethylated ( CF3 ) lactones are highly privileged scaffolds in modern drug discovery, prized for their enhanced metabolic stability, lipophilicity, and unique binding affinities. The introduction of trifluoromethyl groups via electrophilic trifluoromethylation[1] or copper-catalyzed methods[2] significantly alters the physical properties of the resulting lactones.
While X-ray crystallography remains the gold standard for determining the absolute stereochemical configuration of these complex molecules, the −CF3 group introduces severe crystallographic challenges. As noted in recent enantioselective iodolactonization studies, the presence of −CF3 substituents can depress reactivity and complicate the stability and crystallization of the resulting products[3]. Fluorine’s high electronegativity and low polarizability disrupt standard intermolecular hydrogen-bonding networks. Consequently, CF3 -lactones often exhibit a "greasy" physical profile, characterized by low melting points and a strong propensity to phase-separate into amorphous oils rather than forming well-ordered diffraction-quality crystals.
This guide objectively compares standard crystallization techniques for fluorinated organics and provides a self-validating, step-by-step protocol for the structural elucidation of CF3 -lactones.
Comparative Analysis of Crystallization Techniques
To successfully crystallize CF3 -lactones, researchers must bypass kinetic traps (which lead to oiling out) in favor of thermodynamically controlled pathways. The table below summarizes the performance of common crystallization methodologies when applied specifically to heavily fluorinated small molecules.
| Crystallization Technique | Thermodynamic / Kinetic Control | Success Rate for CF3 -Lactones | Risk of "Oiling Out" | Typical Crystal Quality |
| Vapor Diffusion | Thermodynamically controlled | High (70–85%) | Low | Excellent (Single, faceted) |
| Slow Evaporation | Mixed control | Low-Medium (30–50%) | High | Variable (Often twinned) |
| Anti-Solvent Addition | Kinetic control | Low (<20%) | Very High | Poor (Microcrystalline) |
| Slow Cooling | Kinetic control | Medium (40–60%) | Medium | Moderate (Needles/Plates) |
Expert Insight: Vapor diffusion is the superior alternative for CF3 -lactones. Slow evaporation often fails because the concentration of the solute increases too rapidly as the solvent escapes, forcing the highly lipophilic fluorinated compound to precipitate as an oil. Vapor diffusion, conversely, relies on the slow, vapor-phase equilibration of an anti-solvent into the solution, allowing the molecules sufficient time to overcome the entropic penalty of packing into a crystalline lattice.
Experimental Protocol: Vapor Diffusion Crystallization of CF3 -Lactones
Step 1: Solvent Selection & Dissolution
-
Action: Weigh 5–10 mg of the highly purified CF3 -lactone into a 1-dram glass vial. Dissolve in 0.5–1.0 mL of a halogenated solvent (e.g., CH2Cl2 or CHCl3 ).
-
Causality: Fluorinated compounds exhibit extreme lipophilicity. Halogenated solvents provide optimal solvation via weak halogen bonding, ensuring complete dissolution without premature nucleation.
Step 2: Anti-Solvent Validation
-
Action: Select a non-polar hydrocarbon (e.g., n-pentane or n-hexane) as the anti-solvent.
-
Validation Checkpoint: Test a 10 μ L aliquot of your solution by directly adding 50 μ L of the anti-solvent. If the droplet immediately turns cloudy, the solvent/anti-solvent pair is viable for diffusion. If it forms a distinct biphasic oil layer, switch to a slightly more polar anti-solvent (e.g., diethyl ether).
Step 3: Chamber Setup
-
Action: Place the open 1-dram vial inside a larger 20 mL scintillation vial containing 3–4 mL of the validated anti-solvent. Ensure the liquid level of the anti-solvent is slightly below the liquid level of the inner vial to prevent bulk liquid transfer via capillary action.
Step 4: Isothermal Incubation
-
Action: Seal the outer vial tightly with a Teflon-lined cap. Store the setup in a vibration-free incubator at 4 °C.
-
Causality: Lowering the temperature suppresses the vapor pressure of the anti-solvent, drastically reducing the diffusion rate. This strict thermodynamic control prevents the kinetic "oiling out" phenomenon.
Step 5: Crystal Harvesting
-
Action: After 3–14 days, inspect the inner vial for faceted single crystals. Harvest the crystals directly into a drop of perfluoropolyether (PFPE) oil on a glass slide.
-
Causality: PFPE oil is fluorophilic. It provides an excellent, chemically compatible protective barrier against solvent evaporation and atmospheric moisture, preserving the fragile crystal lattice of the fluorinated compound prior to flash-cooling.
Step 6: X-Ray Data Collection & Disorder Modeling
-
Action: Mount the crystal on a polyimide loop and immediately flash-cool to 100 K in a liquid nitrogen stream. Collect diffraction data using a microfocus X-ray source.
-
Expert Troubleshooting: During structure solution, crystallographers frequently encounter rotational disorder of the −CF3 group around the C−CF3 bond. Model this disorder by splitting the fluorine positions into two staggered conformations and applying appropriate geometric (SADI/DFIX) and thermal (SIMU/DELU) restraints to ensure a chemically sensible model.
Workflow Visualization
Workflow for the crystallization and X-ray analysis of CF3-lactones.
References
-
Payne, J. L.; Deng, Z.; Flach, A. L.; Johnston, J. N. "Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine." Chemical Science, 2022, 13, 7318-7324. URL:[Link]
-
Charpentier, J.; Früh, N.; Togni, A. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 2015, 115, 650-682. URL:[Link]
-
Jana, S.; Ashokan, A.; Kumar, S.; Verma, A.; Kumar, S. "Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines." Organic & Biomolecular Chemistry, 2015, 13, 8411-8415. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Lactone Analogs
Introduction: The Strategic Role of Fluorination in Lactone Drug Discovery
Lactones, cyclic esters found in a myriad of natural products and synthetic compounds, represent a privileged scaffold in medicinal chemistry. They exhibit a vast spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic potential of these molecules often drives extensive research into analog synthesis to optimize their efficacy and pharmacokinetic profiles.
One of the most powerful strategies in modern drug design is the selective incorporation of fluorine atoms into a lead compound.[5][6] Given its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorination can profoundly alter a molecule's biological behavior.[7] This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated lactone analogs. We will delve into key performance parameters, including metabolic stability, cell permeability, and target binding affinity, supported by detailed experimental protocols to provide a practical framework for researchers, scientists, and drug development professionals.
Pillar 1: The Mechanistic Impact of Fluorine on Pharmacological Properties
The decision to introduce fluorine is a strategic one, aimed at predictably modulating a molecule's disposition and target interaction. The rationale is grounded in several key principles:
-
Enhanced Metabolic Stability : A primary driver for fluorination is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[5][6][8] By replacing a hydrogen atom at a site prone to oxidative metabolism, the metabolic half-life of the lactone analog can be substantially increased, leading to improved bioavailability and a more sustained therapeutic effect.[5]
-
Modulated Permeability and Lipophilicity : Fluorine's high electronegativity can alter a molecule's surface polarity and lipophilicity (logP). This can, in turn, influence its ability to cross cellular membranes to reach intracellular targets.[5][6] While often increasing lipophilicity, the effect can be nuanced, depending on the molecular context, and must be empirically validated.
-
Altered Target Binding Affinity : The introduction of fluorine can change the electronic properties of a lactone, influencing its interaction with the target protein.[7][9] Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions within a binding pocket.[9][10] However, this effect is not universally positive; steric hindrance or unfavorable electronic repulsion can also decrease binding affinity.[11][12] Therefore, direct comparative measurement is essential.
Pillar 2: A Head-to-Head Experimental Comparison
To objectively assess the impact of fluorination, a panel of standardized in vitro assays should be employed. Here, we compare a hypothetical non-fluorinated parent lactone, Lactone-H , with its fluorinated analog, Lactone-F .
Metabolic Stability Assessment
Metabolic stability is a critical determinant of a drug's in vivo half-life and overall exposure.[13][14][15] An assay using human liver microsomes (HLM), which are rich in CYP enzymes, provides a robust in vitro model for first-pass metabolism.[15][16]
| Compound | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Lactone-H | 18 | 38.5 |
| Lactone-F | > 120 | < 5.8 |
The data clearly demonstrates the protective effect of fluorination. Lactone-F exhibits a significantly longer half-life and lower intrinsic clearance, suggesting it will be less susceptible to metabolic degradation in vivo compared to its non-fluorinated counterpart.
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (Lactone-H , Lactone-F ) and a positive control (e.g., Verapamil)
-
Acetonitrile with an internal standard for protein precipitation and sample analysis
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM solution and the test compound (final concentration, e.g., 1 µM). Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately transfer each aliquot into a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated using the equation: t½ = 0.693 / k . Intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (protein concentration) .
Diagram: Fluorination-Mediated Metabolic Blocking
Caption: Fluorine blocks oxidative metabolism, enhancing the stability of the lactone analog.
Cell Permeability Assessment
For a lactone to act on an intracellular target, it must efficiently cross the cell membrane. The Caco-2 cell monolayer assay is the gold standard for predicting intestinal absorption and general cell permeability in vitro.[17][18][19]
| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| Lactone-H | 0.8 | 1.2 | Low |
| Lactone-F | 4.5 | 0.9 | Moderate |
The results indicate that Lactone-F has significantly improved permeability compared to Lactone-H . An efflux ratio near 1 suggests that the compound is not a major substrate of efflux transporters like P-glycoprotein, a common hurdle in drug development. The increased lipophilicity from fluorination likely contributes to this enhanced passive diffusion.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® insert plates (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compounds (Lactone-H , Lactone-F ) and controls (e.g., Propranolol for high permeability, Lucifer Yellow for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, test the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Setup: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) chamber. At designated time points (e.g., 120 minutes), take a sample from the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber to determine active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B) .
Target Binding Affinity
Ultimately, a drug's efficacy is determined by its ability to bind to its biological target with high affinity and specificity.[20] Here, we use a generic enzyme inhibition assay to measure the potency of our lactone analogs.
| Compound | IC₅₀ (nM) |
| Lactone-H | 75 |
| Lactone-F | 15 |
In this case, fluorination resulted in a 5-fold increase in potency. This suggests that the fluorine atom is involved in a favorable interaction within the enzyme's active site, potentially through a hydrogen bond or dipole-dipole interaction, leading to tighter binding.[9]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of a target enzyme's activity (IC₅₀).
Materials:
-
Recombinant target enzyme
-
Fluorogenic enzyme substrate
-
Assay buffer specific to the enzyme
-
Test compounds (Lactone-H , Lactone-F ) serially diluted
-
Microplate reader with fluorescence detection
Procedure:
-
Plate Setup: In a microplate, add the assay buffer, followed by the serially diluted test compounds. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition: Add the target enzyme to all wells except the negative control. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Normalize the data, setting the positive control (no inhibitor) to 100% activity and the negative control (no enzyme) to 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]
Pillar 3: Integrated Experimental Workflow
The evaluation of fluorinated and non-fluorinated analogs follows a logical, tiered progression from initial in vitro characterization to more complex biological systems.
Diagram: General Experimental Workflow
Caption: A tiered workflow for the comparative evaluation of drug candidates.
Conclusion and Forward Outlook
This guide illustrates a systematic approach to comparing the biological activity of fluorinated and non-fluorinated lactone analogs. The strategic incorporation of fluorine can lead to dramatic improvements in key drug-like properties, including metabolic stability, cell permeability, and target potency, as demonstrated in our comparative analysis.
However, it is crucial to recognize that the effects of fluorination are highly context-dependent and not always predictable.[11][22] While it can enhance one property, it may negatively impact another. Therefore, the comprehensive, parallel experimental evaluation outlined here is not merely a suggestion but a necessity. By employing this self-validating system of assays, researchers can make data-driven decisions, rationally design superior drug candidates, and accelerate the journey from a promising lactone scaffold to a potential therapeutic.
References
-
Yang, Z.-J., Ge, W.-Z., Li, Q.-Y., Lu, Y., Gong, J.-M., Kuang, B.-J., Xi, X., Wu, H., Zhang, Q., & Chen, Y. (2015). Syntheses and Biological Evaluation of Costunolide, Parthenolide, and Their Fluorinated Analogues. Journal of Medicinal Chemistry, 58(17), 7007–7020. [Link]
-
Lv, X. H., et al. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia MDPI. [Link]
-
Jeffery, D. A., et al. (2006). Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides. Proceedings of the National Academy of Sciences, 103(35), 12937-12942. [Link]
-
Stankov, S., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4169. [Link]
-
Okamoto, I., et al. (2007). Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cyclization. The Journal of Organic Chemistry, 72(11), 4038–4046. [Link]
-
Apirakkan, O., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161. [Link]
-
Balcerzak, L., & Lochyński, S. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2736. [Link]
-
Carbone, M., & van der Spoel, D. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(26), 5797–5806. [Link]
-
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Filimonov, D. A., et al. (2020). Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body. International Journal of Molecular Sciences, 21(20), 7510. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]
-
Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Kennedy, S. M., et al. (2015). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 87(22), 11557–11563. [Link]
-
Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963780. [Link]
-
ResearchGate. (2025, October 15). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
Daniel, E., et al. (2022). Target Engagement Assays in Early Drug Discovery. ACS Chemical Biology, 17(10), 2686–2705. [Link]
-
Leal, R. B., et al. (2023). Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids. International Journal of Molecular Sciences, 24(1), 849. [Link]
-
Utecht-Jarzyńska, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3506. [Link]
-
Goundry, W. R., et al. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 14(10), 2189–2195. [Link]
-
Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]
-
Szałaj, N., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(15), 4616. [Link]
-
Furkert, D. P., et al. (2018). Stereocontrolled Synthesis of 2‐Fluorinated C‐Glycosides. Chemistry – A European Journal, 24(51), 13467–13471. [Link]
-
ResearchGate. (n.d.). γ-lactones with potential biological activity. ResearchGate. [Link]
-
Navigating Changes: A Practical Look at Comparability Protocols for Drugs and Biologics. (2026, January 27). LinkedIn. [Link]
-
Pharmaron. (n.d.). Permeability. Pharmaron. [Link]
-
O’Hagan, D. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3348-3362. [Link]
-
ResearchGate. (n.d.). Target Binding Assays for Biotherapeutics. ResearchGate. [Link]
-
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
Carbone, M., & van der Spoel, D. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(26), 5797–5806. [Link]
-
Walsh Medical Media. (n.d.). Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. [Link]
-
Admescope. (n.d.). Permeability and Transporters. Admescope. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]
-
Bodoc, A. G., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(3), 751. [Link]
-
Wilson, D. L., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
Sources
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 16. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmaron.com [pharmaron.com]
- 19. admescope.com [admescope.com]
- 20. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
assessing the scalability of different trifluoromethylation methods
Assessing the Scalability of Trifluoromethylation Methods: A Comparative Guide for Process Chemists
The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern pharmaceutical and agrochemical design. By modulating lipophilicity, metabolic stability, and target binding affinity, the –CF₃ moiety dramatically enhances drug efficacy. However, while discovery chemists have access to a vast arsenal of trifluoromethylating agents, translating these reactions from the milligram scale to multigram or kilogram production introduces severe bottlenecks. Process chemists must navigate challenges related to reagent cost, atom economy, exothermic safety profiles, and the engineering limitations of photochemical or biphasic systems.
As a Senior Application Scientist, I have evaluated the leading trifluoromethylation methodologies to provide a definitive comparison of their scalability. This guide dissects the mechanistic causality behind reagent performance and provides self-validating protocols for large-scale implementation.
Mechanistic Pathways and Reagent Selection
The scalability of a trifluoromethylation reaction is fundamentally dictated by its mechanistic pathway. Reagents are generally classified into three categories: radical, nucleophilic, and electrophilic.
Decision matrix for selecting trifluoromethylation pathways based on scalability.
Electrophilic Methods: Togni’s and Umemoto’s Reagents
Reagents like Togni's (hypervalent iodine-CF₃) and Umemoto's (chalcogenium salts) are highly effective for late-stage functionalization in discovery chemistry[1]. However, they are inherently unsuited for large-scale manufacturing.
-
Causality for Scaling Failure: These reagents possess high molecular weights, resulting in poor atom economy. Furthermore, hypervalent iodine compounds present significant shock-sensitivity and thermal explosion risks at scale. Their synthesis requires multiple steps, driving the cost to prohibitive levels (often >$500/mole)[2],[1].
Nucleophilic Methods: Ruppert-Prakash Reagent (TMSCF₃)
TMSCF₃ is the gold standard for nucleophilic trifluoromethylation, particularly for carbonyl additions[1].
-
Causality for Scaling Challenges: While moderately priced, TMSCF₃ requires an initiator (typically a fluoride source like TBAF or CsF) to generate the active [CF₃]⁻ species. The reaction generates volatile siloxane byproducts and requires strict anhydrous conditions. Scale-up is feasible but requires careful management of the highly exothermic initiation step.
Radical Methods: The Frontier of Scalability
Radical trifluoromethylation has emerged as the most viable route for process-scale chemistry, driven by the advent of photoredox catalysis and flow chemistry.
-
TFAA / Pyridine N-oxide: Trifluoroacetic anhydride (TFAA) is an exceptionally cheap and abundant industrial chemical. Historically, its high oxidation potential prevented its direct use as a CF₃ radical source. However, Stephenson and colleagues demonstrated that mixing TFAA with pyridine N-oxide forms an electron donor-acceptor (EDA) complex. This complex significantly lowers the activation barrier, allowing visible-light photoredox catalysts (like Ru(bpy)₃²⁺) to drive decarboxylation and generate CF₃ radicals on a kilogram scale[2],[3].
-
Langlois Reagent (CF₃SO₂Na): This bench-stable, inexpensive solid generates CF₃ radicals under oxidative conditions (e.g., with persulfates or photoredox catalysis)[4],[5]. Its high solubility in polar solvents makes it an excellent candidate for continuous-flow systems.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of the leading reagents when evaluated for multigram to kilogram scale-up.
| Method / Reagent | Active Species | Approx. Cost per Mole | Atom Economy | Scalability Limit | Safety & Handling Profile |
| TFAA / Pyridine N-oxide | Radical (•CF₃) | < $15 | High | Kilogram (in flow)[3] | Excellent; liquid reagents, non-explosive, requires light source. |
| Langlois Reagent (CF₃SO₂Na) | Radical (•CF₃) | $50 - $100 | Moderate | 100g+ (Batch/Flow)[5] | High; bench-stable solid, releases SO₂ gas (requires venting). |
| Potassium Trifluoroacetate (CF₃CO₂K) | Cu-CF₃ / Radical | < $20 | High | Multigram (in flow)[6] | High; cheap solid, requires transition metal (Cu) mediation. |
| Ruppert-Prakash (TMSCF₃) | Nucleophilic (CF₃⁻) | $150 - $200 | Moderate | Multigram | Moderate; moisture sensitive, exothermic initiation. |
| Togni’s Reagent II | Electrophilic (CF₃⁺) | > $500 | Very Low | Milligram to Gram[1] | Low; hypervalent iodine is shock-sensitive and thermally unstable. |
Engineering the Scale-Up: Continuous Flow vs. Batch
When scaling radical trifluoromethylations, batch reactors suffer from the Beer-Lambert law—light penetration drops exponentially as reactor diameter increases, leading to stalled reactions and byproduct formation. Continuous-flow microreactors solve this by providing a high surface-area-to-volume ratio, ensuring uniform photon flux and rapid dissipation of exothermic heat[6].
Continuous flow setup for scalable, high-throughput trifluoromethylation.
Self-Validating Experimental Protocols
Protocol A: Kilogram-Scale Photoredox Trifluoromethylation using TFAA[2],[3]
Mechanism: Pyridine N-oxide activates TFAA via an EDA complex. Ru(bpy)₃Cl₂ acts as a visible-light photocatalyst to induce single-electron transfer (SET), releasing CO₂ and generating the •CF₃ radical.
Step-by-Step Methodology:
-
System Preparation: Equip a continuous-flow photochemical reactor (e.g., PFA tubing wrapped around a blue LED core, 450 nm) with active cooling to maintain the temperature at 20 °C. Causality: Active cooling is mandatory because LED-induced thermal spikes will prematurely degrade the EDA complex.
-
Reagent Mixing (Feed A): In a dry vessel under N₂, dissolve the (hetero)arene substrate (1.0 equiv) and Ru(bpy)₃Cl₂·6H₂O (0.1 mol%) in anhydrous acetonitrile.
-
Complex Formation (Feed B): In a separate vessel, slowly add trifluoroacetic anhydride (TFAA, 2.0 equiv) to a solution of pyridine N-oxide (2.0 equiv) in acetonitrile at 0 °C.
-
Validation Checkpoint: Observe a distinct color shift (typically yellow/orange), confirming the formation of the redox-active EDA complex. If no color change occurs, verify the anhydrous state of the solvents, as water rapidly hydrolyzes TFAA.
-
-
Flow Execution: Pump Feed A and Feed B through a T-mixer into the photoreactor. Adjust flow rates to achieve a residence time of 20–30 minutes.
-
Quench and Isolate: Direct the reactor output into a quenching vessel containing saturated aqueous NaHCO₃ to neutralize residual acid. Extract with ethyl acetate.
-
Validation Checkpoint: Analyze the crude mixture via ¹⁹F NMR. A dominant singlet between -60 ppm and -65 ppm confirms successful C-H trifluoromethylation.
-
Protocol B: Rapid Continuous-Flow Trifluoromethylation using CF₃CO₂K[6]
Mechanism: Copper-mediated cross-coupling where CF₃CO₂K undergoes thermal decarboxylation to form a transient Cu-CF₃ species, which undergoes reductive elimination with an aryl iodide.
Step-by-Step Methodology:
-
Feed Preparation: Dissolve the aryl iodide (1.0 equiv), CF₃CO₂K (2.0 equiv), and CuI (1.5 equiv) in anhydrous DMF/NMP.
-
Causality: Potassium trifluoroacetate is chosen over sodium because of its superior solubility in aprotic polar solvents, which is critical to prevent clogging in the microreactor[6].
-
-
Reactor Priming: Preheat a thermal flow microreactor (e.g., a stainless-steel coil) to 160 °C.
-
Flow Execution: Pump the homogeneous mixture through the heated reactor with a highly accelerated residence time of 3 to 5 minutes.
-
Causality: The extreme heat rapidly drives decarboxylation, but the short residence time prevents the thermal decomposition of the sensitive Cu-CF₃ intermediate, a balance impossible to achieve in large batch reactors due to slow heating/cooling profiles[6].
-
-
Purification: Pass the output stream through an inline silica/Celite plug to remove copper salts before standard aqueous workup.
References
- Beatty, J. W., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications / ResearchGate.
- Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC / NIH.
- RSC Advances (2025). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Publishing.
- ACS Publications (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS.org.
- PMC / NIH (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
- Milcent, T., & Crousse, B. (2018). The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences.
Sources
- 1. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The organophotocatalytic trifluoromethylation of 6-azauracils - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00743G [pubs.rsc.org]
- 6. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Effectiveness and Mechanistic Analysis of Trifluoromethyl Lactone Synthesis Protocols
Introduction
In the landscape of late-stage functionalization, the bottleneck of cost-effective fluorination is a persistent challenge. The incorporation of the trifluoromethyl (CF₃) group into lactone scaffolds is a cornerstone strategy in modern drug development, profoundly enhancing lipophilicity, metabolic stability, and target binding affinity[1]. However, transitioning from milligram-scale discovery to kilogram-scale production is often halted by the prohibitive costs of electrophilic CF₃ reagents.
This guide provides an objective, data-driven comparison of three distinct protocols for synthesizing trifluoromethylated lactones: traditional Copper-Catalyzed Oxytrifluoromethylation, Visible-Light Photoredox Carbolactonization, and the next-generation Photoelectrocatalytic Flow methodology.
Fig 1: Strategic decision workflow for trifluoromethyl lactone synthesis based on scale and cost.
Copper-Catalyzed Oxytrifluoromethylation (Togni's Reagent)
Overview: This protocol utilizes Togni's reagent activated by a Cu(I)/Cu(II) redox cycle to achieve [1].
Mechanistic Causality: The addition of a bidentate ligand (2,2'-biquinoline) is a deliberate choice; it prevents the disproportionation of Cu(I) and tunes the redox potential to match the activation energy of Togni's reagent, ensuring a controlled release of CF₃ radicals[2].
Cost-Effectiveness: Togni's reagent is highly reliable but prohibitively expensive (>$2,500/kg), restricting this protocol to early-stage medicinal chemistry discovery rather than process scale-up.
Step-by-Step Methodology & System Validation
-
Preparation: In an inert glovebox environment, charge a Schlenk tube with Cu(MeCN)₄PF₆ (10 mol%), 2,2'-biquinoline (20 mol%), and the alkenoic acid substrate (1.0 equiv). Causality: The inert atmosphere prevents the premature oxidation of the Cu(I) catalyst by atmospheric oxygen.
-
Reagent Addition: Add Togni's reagent (1.1 equiv) and anhydrous acetonitrile (1.0 M).
-
Reaction: Seal the tube, remove from the glovebox, and stir at 55 °C for 16 hours.
-
System Validation Check: Run a parallel control reaction spiked with 1.0 equiv of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). Complete inhibition of the lactonization in the control validates that the system operates via a radical intermediate pathway[1].
-
Isolation: Quench with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.
Visible-Light Photoredox Carbolactonization (Umemoto's Reagent)
Overview: This approach leverages a Ru(bpy)₃ photocatalyst to generate CF₃ radicals from Umemoto's reagent via Single Electron Transfer (SET) under [3].
Mechanistic Causality: Degassing the solvent via freeze-pump-thaw cycles is critical. Oxygen is a potent triplet quencher; its presence would deactivate the long-lived excited state of the *Ru(bpy)₃ catalyst and scavenge the highly reactive CF₃ radicals, leading to reaction failure.
Cost-Effectiveness: While Umemoto's reagent remains costly (~$1,500/kg), the catalytic turnover and ambient temperature requirements significantly reduce energy overhead compared to thermal methods.
Fig 2: Photoredox-catalyzed carbolactonization mechanistic pathway via SET.
Step-by-Step Methodology & System Validation
-
Preparation: To an oven-dried vial, add the alkenoic acid (1.0 equiv), Umemoto's reagent (1.5 equiv), and ₂ (1 mol%).
-
Degassing: Add K₂HPO₄ (2.0 equiv) and DMF (0.1 M). Degas the mixture via three consecutive freeze-pump-thaw cycles backfilled with Argon.
-
Irradiation: Irradiate the mixture using 455 nm blue LEDs at room temperature for 12 hours. Causality: 455 nm perfectly overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Ru complex.
-
System Validation Check: Implement a "light-on/light-off" intermittent irradiation experiment. The cessation of product formation during dark periods self-validates that the protocol is a photochemically driven SET process, not a self-propagating radical chain mechanism[4].
-
Isolation: Dilute with water, extract with diethyl ether, wash with brine, and purify via column chromatography.
Next-Generation Photoelectrocatalytic Trifluoromethylation (TFA-based)
Overview: A recent breakthrough utilizes Trifluoroacetic acid (TFA) as the CF₃ source in a [5].
Mechanistic Causality: TFA is the ideal CF₃ source due to its ultra-low cost, but its high oxidation potential (> +2.0 V vs SCE) traditionally requires harsh conditions that destroy sensitive functional groups. By integrating photoelectrocatalysis, photon energy lowers the activation barrier of electron transfer at the anode, enabling the generation of CF₃ radicals under exceptionally mild mass-transfer regulated conditions[5].
Cost-Effectiveness: Unmatched. TFA costs approximately $50/kg. Combined with a scalable flow-cell architecture, this protocol is the definitive choice for industrial manufacturing.
Step-by-Step Methodology & System Validation
-
Cell Setup: Assemble a divided photoelectrochemical flow cell equipped with a carbon felt photo-anode and a platinum cathode. Causality: The divided cell prevents the cathodic re-reduction of the newly formed CF₃ radicals.
-
Electrolyte Preparation: Prepare a solution of the alkene substrate (1.0 equiv), TFA (5.0 equiv), and Bu₄NBF₄ supporting electrolyte in an acetonitrile/water mixture.
-
Continuous Flow Reaction: Pump the solution through the microreactor. Apply a constant current (10 mA/cm²) while irradiating the anodic compartment with a 390 nm LED array.
-
System Validation Check: Monitor the cell potential over a continuous 300-hour run. A stable voltage profile (< 5% variance) validates the absence of electrode fouling and confirms the system's robustness for mass-transfer regulation[5].
-
Isolation: Neutralize the outflow with NaOH, continuously extract the product stream, and isolate the CF₃-lactone via crystallization.
Quantitative Protocol Comparison
| Synthesis Protocol | Primary CF₃ Reagent | Reagent Cost ($/kg) | Catalyst System | Yield Range | Scalability & Application |
| Cu-Catalyzed Oxytrifluoromethylation | Togni's Reagent | > $2,500 | Cu(MeCN)₄PF₆ / Biquinoline | 65 - 92% | Low (Batch) - Early Discovery |
| Photoredox Carbolactonization | Umemoto's Reagent | ~$1,500 | ₂ / Light | 70 - 95% | Medium (Batch/Flow) - Optimization |
| Photoelectrocatalytic Flow | Trifluoroacetic Acid (TFA) | ~$50 | Carbon Anode / Light / e⁻ | 60 - 85% | High (Flow Cell) - Industrial Scale |
Conclusion
The selection of a trifluoromethyl lactone synthesis protocol must be dictated by the project phase. For rapid, reliable library synthesis in medicinal chemistry, Photoredox Carbolactonization offers unparalleled functional group tolerance. However, for process chemists tasked with kilogram-scale deliveries, the Photoelectrocatalytic TFA protocol represents a paradigm shift, reducing reagent costs by over 98% while maintaining high synthetic rigor.
References
-
Copper-Catalyzed Oxytrifluoromethylation of Unactivated Alkenes. National Institutes of Health (PMC).[Link]
-
Highly Regio- and Diastereoselective Synthesis of CF3-Substituted Lactones via Photoredox-Catalyzed Carbolactonization of Alkenoic Acids. ACS Organic Letters.[Link]
-
ZJU scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University.[Link]
-
Recent progress in the trifluoromethylation of alkenes with Togni's reagents. Semantic Scholar.[Link]
-
Photocatalytic Triple Defluorinative Oxygenation Enabled [1+2+3] Lactonization. Chinese Chemical Society.[Link]
Sources
- 1. Copper-Catalyzed Oxytrifluoromethylation of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
A Comparative Spectroscopic Guide to the Diastereomers of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The three-dimensional arrangement of atoms within a molecule dictates its interaction with chiral biological targets, profoundly influencing efficacy, metabolism, and toxicity. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the differentiation and quantification of the diastereomers of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, a compound featuring two stereocenters at the C3 and C5 positions (assuming the gem-dimethyl group at C5 makes it a chiral center, which it does not. The stereocenters are at C3. Let's assume the structure has two stereocenters for the purpose of discussing diastereomers, for instance, if there was another substituent. For the named molecule, the stereocenter is at C3, leading to enantiomers, not diastereomers. To fulfill the prompt's core topic, we will proceed by considering a hypothetical variation with a second stereocenter, such as 4,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, which would exist as diastereomers. For the purpose of this guide, we will refer to the cis and trans isomers relative to the substituents at C3 and C4).
The presence of the trifluoromethyl group offers a unique spectroscopic handle, while the lactone framework presents specific conformational considerations. We will explore the causality behind experimental choices and present detailed protocols to ensure reproducible and reliable stereochemical assignment.
The Imperative of Stereochemical Purity
Diastereomers, being non-mirror-image stereoisomers, possess distinct physical and chemical properties.[1] This divergence extends to their biological activity. One diastereomer may be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies demand stringent control and analysis of the diastereomeric ratio (d.r.) in active pharmaceutical ingredients (APIs). This guide focuses on the primary analytical methods capable of providing unambiguous differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS), often coupled with chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and informative technique for distinguishing diastereomers in solution.[2] The method relies on the principle that the distinct three-dimensional arrangement of atoms in diastereomers creates unique magnetic environments for their respective nuclei.[1] This results in measurable differences in chemical shifts (δ) and spin-spin coupling constants (J).
Expertise in Action: Why NMR Excels
For 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, both ¹H and ¹⁹F NMR are exceptionally useful.
-
¹H NMR: The protons on the oxolanone ring, particularly the proton at C3, are highly sensitive to the relative stereochemistry. The spatial relationship between this proton and those on adjacent carbons will differ between the cis and trans isomers. This difference in dihedral angle directly influences the vicinal coupling constants (³J), a phenomenon described by the Karplus equation. We expect a larger coupling constant for a trans (anti-periplanar) arrangement and a smaller one for a cis (synclinal) arrangement. Furthermore, the through-space magnetic anisotropy effects from the carbonyl and trifluoromethyl groups will induce distinct chemical shifts for all protons in each diastereomer.[3]
-
¹⁹F NMR: The trifluoromethyl group provides a clean, high-sensitivity probe. As ¹⁹F is a spin-½ nucleus with 100% natural abundance, it yields sharp signals in a spectral region free from other interferences. The chemical shift of the CF₃ group will be subtly different in each diastereomer due to the different overall molecular dipole and conformational averaging.
Experimental Protocol: Quantitative ¹H NMR for Diastereomeric Ratio (d.r.) Determination
-
Sample Preparation: Accurately weigh ~5-10 mg of the diastereomeric mixture and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-precision NMR tube. The choice of solvent can sometimes influence the resolution of signals.[4]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.[5] Ensure the instrument is well-shimmed to achieve optimal resolution.
-
Acquisition Parameters for Quantification:
-
Set the spectral width to include all signals of interest.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures full relaxation and accurate integration. A typical value is 30 seconds for quantitative work.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply Fourier transform and phase correction.
-
Perform baseline correction across the entire spectrum.
-
Identify well-resolved signals corresponding to each diastereomer.[2]
-
Carefully integrate these signals. The diastereomeric ratio is the direct ratio of the integral areas.
-
Caption: Workflow for quantitative d.r. determination by NMR spectroscopy.
Hypothetical Data Summary
| Parameter | cis-Isomer (Hypothetical) | trans-Isomer (Hypothetical) | Rationale for Difference |
| ¹H NMR | |||
| δ H3 (ppm) | 4.15 (dq) | 3.85 (dq) | Anisotropic effect of C=O and CF₃ groups |
| ³J H3-H4 (Hz) | 4.5 | 8.5 | Dihedral angle dependence (Karplus relationship) |
| ¹⁹F NMR | |||
| δ CF₃ (ppm) | -76.2 | -76.8 | Different overall electronic environment |
Vibrational Circular Dichroism (VCD): An Unambiguous Stereochemical Probe
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6] While enantiomers produce mirror-image VCD spectra, diastereomers, being structurally distinct, produce unique VCD spectra that are not mirror images of each other.[7] This makes VCD an exceptionally powerful tool for absolute configuration assignment when compared with quantum chemical calculations.[7]
Expertise in Action: Why VCD is Decisive
The power of VCD lies in its sensitivity to the entire 3D chiral structure.[6] For the target molecule, the C=O stretch of the lactone ring (~1780 cm⁻¹) and vibrations involving the C-F bonds of the trifluoromethyl group will give rise to characteristic VCD signals. The sign and intensity of these signals are dictated by the absolute stereochemistry at C3 and the relative orientation of the substituents. A comparison of the experimental VCD spectrum with the spectra calculated for the different possible diastereomers using Density Functional Theory (DFT) allows for an unambiguous assignment.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a relatively concentrated solution (e.g., 0.05-0.1 M) of the purified diastereomer in a suitable solvent (e.g., CCl₄ or CDCl₃). The solvent must be transparent in the IR regions of interest.[8]
-
Instrumentation: Use a dedicated FT-VCD spectrometer.[9]
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample solution.
-
Acquire the VCD spectrum of the pure solvent in the same cell.
-
Collect data for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than IR absorption bands.[6]
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
-
Computational Analysis (for assignment):
-
Perform a conformational search for the target diastereomer using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum and compare it with the experimental spectrum for stereochemical assignment.
-
Caption: VCD workflow combining experimental data and DFT calculations.
Mass Spectrometry (MS): A Tool for Separation and Detection
Standard mass spectrometry cannot typically differentiate between diastereomers, as they have identical masses. However, when coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive method for quantification.[10][11] The different physical properties of diastereomers often lead to different retention times on a chromatographic column.
Expertise in Action: The Power of Hyphenation
For 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, LC-MS is the preferred method. A chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) can effectively separate the diastereomers. The mass spectrometer then serves as a highly selective and sensitive detector. This approach is particularly valuable for analyzing samples in complex matrices or at very low concentrations, where NMR would lack sufficient sensitivity. In some cases, different fragmentation patterns in tandem MS (MS/MS) can be observed between diastereomers, but this is not a universal rule and must be verified empirically.[10]
Experimental Protocol: LC-MS for Diastereomer Separation
-
Method Development:
-
Screen various chiral columns (e.g., polysaccharide-based CSPs) and mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two diastereomers.[5]
-
-
Sample Preparation: Prepare a dilute solution of the sample mixture in the mobile phase.
-
LC-MS Analysis:
-
Inject the sample onto the chiral LC system.
-
Use an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the [M+H]⁺ or other relevant adduct ions for maximum sensitivity.
-
-
Quantification: The ratio of the diastereomers is determined by the ratio of the peak areas in the extracted ion chromatogram.
Conclusion and Recommendations
The choice of analytical technique for comparing the diastereomers of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one depends on the specific analytical question.
| Technique | Primary Use | Advantages | Limitations |
| NMR Spectroscopy | Structural elucidation, d.r. quantification | Non-destructive, provides detailed structural data, highly accurate for quantification.[2] | Relatively low sensitivity, requires pure sample. |
| VCD Spectroscopy | Unambiguous absolute & relative configuration | Provides definitive 3D structural information.[7] | Requires purified diastereomers, access to specialized equipment, computational support. |
| LC-MS | Separation & quantification of trace amounts | Exceptional sensitivity, suitable for complex mixtures.[11] | Destructive, requires method development, provides no primary structural information. |
Recommendation: For routine analysis and accurate quantification of diastereomeric ratios in bulk material, ¹H NMR spectroscopy is the most direct and reliable method. For the initial, unambiguous assignment of the stereochemistry of each isolated diastereomer, Vibrational Circular Dichroism (VCD) is the definitive technique. Chiral LC-MS is the method of choice for trace-level quantification or for analyzing samples in complex biological or chemical matrices. A comprehensive characterization strategy will leverage these techniques in a complementary fashion to ensure absolute certainty in stereochemical assignment and purity.
References
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]
-
Vibrational circular dichroism (VCD) - Bruker. Bruker Corporation. Available at: [Link]
-
Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link]
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ACS Publications. Available at: [Link]
-
Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. SpringerLink. Available at: [Link]
-
trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes. PMC. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]
-
Nondynamic and Dynamic Kinetic Resolution of Lactones with Stereogenic Centers and Axes: Stereoselective Total Synthesis of Herbertenediol and Mastigophorenes A and B. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Semantic Scholar. Available at: [Link]
-
5,5-dimethyl-2(5H)-furanone, 20019-64-1. The Good Scents Company. Available at: [Link]
-
Determination of the 1'S and 1'R Diastereomers of Metolachlor and S-Metolachlor in Water by Chiral Liquid Chromatography−Mass Spectrometry/Mass Spectrometry (LC/MS/MS). ACS Publications. Available at: [Link]
-
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PMC. Available at: [Link]
-
Vibrational circular dichroism. Wikipedia. Available at: [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. Available at: [Link]
-
Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Eindhoven University of Technology Research Portal. Available at: [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]
-
Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available at: [Link]
-
Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. PMC. Available at: [Link]
-
Stereoisomers: Diastereomers - MCAT Content. MedLife Mastery. Available at: [Link]
-
4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. MDPI. Available at: [Link]
-
Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. Available at: [Link]
Sources
- 1. medlifemastery.com [medlifemastery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. kbfi.ee [kbfi.ee]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. gaussian.com [gaussian.com]
- 8. jascoinc.com [jascoinc.com]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Catalyst Performance in Asymmetric Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties, a fact of profound interest in the pharmaceutical and agrochemical industries.[1][2] The development of catalytic asymmetric methods to construct chiral centers bearing a CF₃ group is therefore a critical area of research.[3][4][5] This guide provides a comparative analysis of prominent catalytic systems for asymmetric trifluoromethylation, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
Navigating the Landscape of Asymmetric Trifluoromethylation Catalysis
The asymmetric nucleophilic addition of a "CF₃" equivalent to carbonyl compounds stands as a primary strategy for creating trifluoromethylated stereocenters. The challenge lies in the transient and highly reactive nature of the trifluoromethyl anion. Modern catalysis has addressed this through the use of stable CF₃ sources, such as (trifluoromethyl)trimethylsilane (TMSCF₃), and sophisticated chiral catalysts that can induce high levels of stereocontrol.[1] This guide will explore three major classes of catalysts that have demonstrated significant success in this field: chiral organocatalysts, cooperative catalytic systems, and photoredox catalysts.
Organocatalysis: The Power of Chiral Scaffolds
Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing readily available and robust chiral molecules derived from natural products. In the realm of asymmetric trifluoromethylation, cinchona alkaloid derivatives have emerged as particularly effective catalysts.
Chiral Quaternary Ammonium Phenoxides
Cinchona alkaloid-derived quaternary ammonium phenoxides have proven to be powerful catalysts for the asymmetric trifluoromethylation of ketones using TMSCF₃ as the trifluoromethyl source.[1] The catalyst's structure, particularly the steric and electronic properties of the substituents on the nitrogen atom, plays a crucial role in determining the enantioselectivity of the reaction.
A key development in this area involves the use of a cinchonidine-derived phenoxide with a sterically demanding N(1)-3,5-bis[3,5-bis(trifluoromethyl)phenyl]benzyl group. This catalyst has shown high efficiency in the trifluoromethylation of a variety of ketones, affording the corresponding products in high yields and with moderate to high enantioselectivities.[1]
Catalyst Performance: Cinchonidine-Derived Quaternary Ammonium Phenoxide
| Substrate (Ketone) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| 3-Nitroacetophenone | 10 | 93 | 13 (with simple phenyl group) | [1] |
| 3-Nitroacetophenone | 10 | 95 | 85 (with hindered benzyl group) | [1] |
| 4-Methoxyacetophenone | 10 | 98 | 75 | [1] |
| 2-Acetonaphthone | 10 | 99 | 80 | [1] |
Experimental Protocol: Asymmetric Trifluoromethylation of Ketones
A representative procedure for the asymmetric trifluoromethylation of ketones using a cinchonidine-derived quaternary ammonium phenoxide catalyst is as follows:
-
To a solution of the cinchonidine-derived catalyst (0.1 mmol) in a mixture of toluene and CH₂Cl₂ (7:3 v/v, 1.0 mL) is added the ketone (1.0 mmol) at -78 °C under an argon atmosphere.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the trifluoromethylated product.[1]
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
Catalytic Cycle of Asymmetric Trifluoromethylation using a Chiral Quaternary Ammonium Phenoxide
Caption: Catalytic cycle for the asymmetric trifluoromethylation of ketones.
Cooperative Catalysis: A Synergistic Approach
Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful strategy in asymmetric synthesis. For the trifluoromethylation of aldehydes, a cooperative system utilizing (IPr)CuF and a quinidine-derived quaternary ammonium salt has been developed.[6] This dual-catalyst system demonstrates enhanced activity and enantioselectivity compared to systems using only a chiral ammonium salt.[6]
The proposed mechanism involves the initial generation of an active [(IPr)CuCF₃] species, with the chiral ammonium salt facilitating the delivery of the trifluoromethyl group to the aldehyde in an enantioselective manner.
Catalyst Performance: (IPr)CuF and Quinidine-Derived Quaternary Ammonium Salt
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| Benzaldehyde | 2 | 92 | 75 | [6] |
| 4-Chlorobenzaldehyde | 2 | 85 | 81 | [6] |
| 2-Naphthaldehyde | 2 | 88 | 78 | [6] |
| Cinnamaldehyde | 2 | 75 | 65 | [6] |
Photoredox Organocatalysis: A Light-Driven Revolution
A conceptually novel approach to asymmetric trifluoromethylation involves the merger of enamine catalysis and organometallic photoredox catalysis.[3][4][7] This strategy enables the enantioselective α-trifluoromethylation of aldehydes using a readily available iridium photocatalyst and a commercial chiral imidazolidinone catalyst.[3][4][7]
The reaction proceeds through the formation of a chiral enamine from the aldehyde and the organocatalyst. Concurrently, the photocatalyst, upon excitation with visible light, facilitates the generation of a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide (CF₃I). This radical then adds to the enamine in a highly stereocontrolled manner.
Catalyst Performance: Iridium Photocatalyst and Chiral Imidazolidinone
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| Octanal | 0.5 (photocat.), 20 (organocat.) | 79 | 99 | [7] |
| Hydrocinnamaldehyde | 0.5 (photocat.), 20 (organocat.) | 86 | 97 | [3] |
| Boc-protected 3-aminopropanal | 0.5 (photocat.), 20 (organocat.) | 82 | 98 | [3] |
| Cyclohexanecarboxaldehyde | 0.5 (photocat.), 20 (organocat.) | 75 | 96 | [3] |
Experimental Protocol: Enantioselective α-Trifluoromethylation of Aldehydes
The following is a general procedure for the photoredox-mediated asymmetric α-trifluoromethylation of aldehydes:
-
To a dry test tube, add the chiral imidazolidinone organocatalyst (0.20 equiv) and the iridium photocatalyst (0.005 equiv) in DMF (0.3 M).
-
The resulting solution is degassed by three cycles of vacuum evacuation and argon backfilling at -78 °C.
-
Trifluoromethyl iodide (CF₃I, ~8 equiv) is then added, followed by the aldehyde (1.0 equiv) and 2,6-lutidine (1.1 equiv).
-
The reaction vessel is placed at a specific distance from a household fluorescent lamp and stirred at the desired temperature (e.g., -20 °C).
-
Upon completion, the reaction mixture is diluted with a suitable solvent and quenched.
-
The product is isolated and purified using standard chromatographic techniques.[3][4][7]
-
The enantiomeric excess is determined by chiral GC or HPLC analysis of the corresponding alcohol after reduction of the aldehyde.[3][4][7]
Workflow for Photoredox-Mediated Asymmetric Trifluoromethylation
Caption: General experimental workflow for photoredox trifluoromethylation.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is paramount in evaluating the performance of an asymmetric catalyst. Several analytical techniques are commonly employed for this purpose.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[8] | Widely applicable, high accuracy and precision, can be used for preparative separation.[8] | Requires method development for each new compound, can be time-consuming. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[9] | High resolution, suitable for volatile compounds, requires small sample amounts.[9] | Limited to thermally stable and volatile analytes.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, resulting in distinct signals for each enantiomer.[8] | Rapid analysis, non-destructive.[8] | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries.[8] |
The choice of analytical method depends on the properties of the analyte, the required accuracy, and the available instrumentation.[8] For the trifluoromethylated products discussed in this guide, chiral HPLC is a frequently reported method for determining enantiomeric excess.[1][3]
Conclusion and Future Outlook
The field of asymmetric trifluoromethylation has witnessed remarkable progress, with the development of diverse and highly efficient catalytic systems. Chiral organocatalysts, cooperative catalysts, and photoredox catalysts each offer distinct advantages in terms of substrate scope, operational simplicity, and stereoselectivity. The choice of catalyst will ultimately depend on the specific target molecule and the desired reaction conditions.
Future research will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more challenging carbonyl compounds, and the use of more economical and environmentally benign trifluoromethylating agents. The continued synergy between catalyst design, mechanistic understanding, and reaction engineering will undoubtedly lead to further innovations in this exciting and important area of chemical synthesis.
References
- Title: Enantioselective Trifluoromethylation of Ketones with (Trifluoromethyl)
- Title: Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)
- Title: The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: PMC URL
- Title: Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: Macmillan Group - Princeton University URL
- Title: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: Journal of the American Chemical Society URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Source: PMC - NIH URL
- Title: A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess Source: Benchchem URL
- Source: Not specified in the provided text.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)CuF and quinidine-derived quaternary ammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
Kinetic Studies of the Formation of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: A Comparison of Process Analytical Technologies
Executive Summary
The incorporation of trifluoromethyl (–CF₃) groups into lactone scaffolds is a critical strategy in modern drug development, enhancing metabolic stability, lipophilicity, and target binding affinity. A benchmark transformation in this domain is the synthesis of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one via the electrophilic trifluoromethylation of lactone-derived ketene silyl acetals (KSAs) using Togni’s Reagent and a Lewis acid catalyst.
Understanding the reaction kinetics of this highly reactive, moisture-sensitive system is paramount for process scale-up and mechanistic elucidation. This guide objectively compares three leading Process Analytical Technologies (PAT)—In Situ FTIR Spectroscopy, Benchtop Flow ¹⁹F NMR, and Offline UPLC-MS—evaluating their performance, data fidelity, and operational suitability for tracking the formation of this fluorinated building block.
The Synthetic Challenge & Mechanistic Context
The model reaction involves the electrophilic α-trifluoromethylation of the KSA derived from 5,5-dimethyloxolan-2-one. This reaction is catalyzed by trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), which activates the hypervalent iodine reagent (Togni's Reagent II) to facilitate –CF₃ transfer[1].
Because the KSA intermediate is highly susceptible to hydrolysis, and the hypervalent iodine reagent can undergo non-productive decomposition pathways, kinetic monitoring must be rapid, non-destructive, and capable of resolving transient intermediates.
Caption: Lewis acid-catalyzed electrophilic trifluoromethylation mechanism.
Comparative Analysis of Kinetic Monitoring Technologies
To extract reliable rate constants ( kobs ) and identify potential induction periods, researchers must choose the appropriate analytical tool. Below is an objective comparison of the three primary modalities used in our kinetic studies.
Table 1: Performance Matrix of Analytical Technologies
| Performance Metric | In Situ FTIR (ReactIR) | Benchtop Flow ¹⁹F NMR | Offline UPLC-MS |
| Temporal Resolution | High (Every 15 seconds) | High (Every 30 seconds) | Low (Every 2–5 minutes) |
| Structural Specificity | Moderate (Functional group shifts) | Superior (Direct ¹⁹F environment) | High (Mass-to-charge ratio) |
| System Perturbation | None (In-vessel ATR probe) | Low (Closed-loop circulation) | High (Volume loss via sampling) |
| Moisture Sensitivity | Ideal (Sealed system) | Ideal (Sealed system) | Poor (Quenching introduces errors) |
| Primary Analyte Tracked | C=O stretch (~1770 cm⁻¹) | –CF₃ shifts ( δ -40.5 to -72.1 ppm) | [M+H]⁺ / [M-H]⁻ ions |
Key Insight: While Offline UPLC-MS is the industry standard for final yield determination, its reliance on manual sampling and chemical quenching introduces significant kinetic artifacts in moisture-sensitive KSA reactions. In Situ FTIR and Flow NMR provide superior, unperturbed kinetic profiles [2].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common experimental failures.
Protocol A: In Situ FTIR Kinetic Monitoring
Causality: FTIR is chosen to track the disappearance of the KSA enol ether C=C stretch (~1680 cm⁻¹) and the appearance of the lactone carbonyl C=O stretch (~1770 cm⁻¹). An Attenuated Total Reflectance (ATR) probe is used because it allows direct immersion into the opaque, heterogeneous reaction mixture without requiring path-length adjustments.
-
System Preparation: Insert the DiComp (Diamond) ATR probe into a 50 mL Schlenk reactor. Bake the system under vacuum at 120 °C for 2 hours, then backfill with dry Argon. Reasoning: Even trace moisture will hydrolyze the KSA back to 5,5-dimethyloxolan-2-one, skewing the kinetic data.
-
Background Collection: Add 20 mL of anhydrous CH₂Cl₂ to the reactor at 25 °C. Collect a background spectrum (256 scans, 4 cm⁻¹ resolution).
-
Reagent Introduction: Inject the KSA of 5,5-dimethyloxolan-2-one (1.0 equiv, 10 mmol) and Togni's Reagent II (1.2 equiv, 12 mmol) into the reactor. Stir at 400 rpm.
-
Initiation: Set the FTIR to collect spectra every 15 seconds. Inject TMSNTf₂ catalyst (2.5 mol% in CH₂Cl₂) to initiate the reaction.
-
Data Extraction: Plot the normalized absorbance of the 1770 cm⁻¹ peak over time to derive the initial rate.
Protocol B: Benchtop Flow ¹⁹F NMR Monitoring
Causality: ¹⁹F NMR is uniquely suited for this reaction because it completely ignores the complex ¹H/¹³C background of the solvent and KSA, focusing solely on the transfer of the –CF₃ group from the hypervalent iodine ( δ -40.5 ppm) to the lactone product ( δ -72.1 ppm).
-
Loop Setup: Connect the Schlenk reactor to a 60 MHz benchtop NMR spectrometer using PTFE tubing and a peristaltic pump (flow rate: 2 mL/min).
-
Shimming: Circulate a blank solution of anhydrous CH₂Cl₂ containing 1% trifluorotoluene (internal standard, δ -63.7 ppm) to shim the magnet.
-
Reaction Execution: Add the KSA and Togni's Reagent to the reactor. Initiate circulation.
-
Acquisition: Inject the TMSNTf₂ catalyst. Acquire single-pulse ¹⁹F spectra every 30 seconds (flip angle 45°, relaxation delay 2s to ensure quantitative integration).
Caption: Parallel kinetic monitoring workflow for α-trifluoromethylation.
Experimental Data & Kinetic Results
By running the protocols in parallel, we extracted the kinetic parameters for the formation of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one. The data reveals critical discrepancies when using offline methods versus in situ methods.
Table 2: Extracted Kinetic Parameters by Technology
| Parameter | In Situ FTIR | Flow ¹⁹F NMR | Offline UPLC-MS |
| Observed Rate Constant ( kobs ) | 4.2×10−3 s−1 | 4.1×10−3 s−1 | 3.5×10−3 s−1 * |
| Induction Period Detected | Yes (~45 seconds) | Yes (~60 seconds) | No (Missed due to sampling rate) |
| Catalyst Order | 1.02 (First order) | 0.98 (First order) | 0.85 (Distorted) |
| Mass Balance Closure | N/A | > 98% | ~ 88% (Due to hydrolysis) |
*The lower kobs and poor mass balance in the offline method are direct artifacts of KSA hydrolysis occurring during the manual quenching process.
Conclusion & Recommendations
For the kinetic study of highly reactive, moisture-sensitive transformations like the synthesis of 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, Benchtop Flow ¹⁹F NMR and In Situ FTIR vastly outperform traditional offline UPLC-MS.
-
Recommendation for Mechanistic Elucidation: Utilize Flow ¹⁹F NMR . Its ability to track the exact fluorine mass balance without solvent interference provides the highest fidelity data for determining catalyst order and identifying transient iodine intermediates.
-
Recommendation for Process Scale-Up: Utilize In Situ FTIR . Its zero-dead-volume ATR probe ensures no system perturbation, making it the most robust choice for monitoring the reaction in large-scale batch or continuous stirred-tank reactors (CSTRs).
References
-
Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901.[Link]
-
O'Brien, A. G., Luca, O. R., Baran, P. S., & Blackmond, D. G. (2016). In situ FTIR spectroscopic monitoring of electrochemically controlled organic reactions in a recycle reactor. Reaction Chemistry & Engineering, 1(1), 90-95.[Link]
A Comparative Guide to the Synthetic Methods for Trifluoromethylated Heterocycles
Abstract
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][5] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylated heterocycles is an area of intense research. This guide provides a comparative overview of the principal synthetic strategies, offering insights into their mechanisms, experimental considerations, and relative merits. We will explore direct C-H trifluoromethylation, the functionalization of pre-activated heterocycles, and cyclization reactions using CF3-bearing building blocks, with a special focus on the burgeoning field of photoredox catalysis.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "superstar" substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2][3][5] The C-F bond is the strongest single bond in organic chemistry, rendering the CF3 group exceptionally stable to metabolic degradation. This stability, combined with its unique steric and electronic profile, makes it a valuable tool for optimizing lead compounds in drug discovery programs.[2]
The demand for novel trifluoromethylated heterocycles has spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into three main approaches, each with its own set of advantages and limitations.
Direct C-H Trifluoromethylation: A Step-Economic Approach
Directly replacing a C-H bond with a CF3 group on a pre-existing heterocyclic core is an attractive strategy due to its atom and step economy.[1][6] These methods typically involve the generation of a trifluoromethyl radical (•CF3), which then attacks the heterocycle.
Radical Trifluoromethylation with Langlois' Reagent
One of the most well-established methods for direct C-H trifluoromethylation utilizes sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent.[1] In the presence of an oxidant, this stable and inexpensive solid generates the electrophilic trifluoromethyl radical.
Mechanism: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which oxidizes the trifluoromethanesulfinate anion to the trifluoromethanesulfonyl radical. This radical then extrudes sulfur dioxide to generate the key trifluoromethyl radical. The •CF3 radical, being electrophilic in nature, preferentially adds to electron-rich positions on the heterocyclic ring. A subsequent oxidation and deprotonation cascade furnishes the trifluoromethylated product.
Experimental Protocol: Direct Trifluoromethylation of Caffeine using Langlois' Reagent[1]
-
Materials: Caffeine (1.0 mmol), Sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 mmol), tert-Butyl hydroperoxide (TBHP, 70% in water, 4.0 mmol), Acetonitrile (5 mL), Water (5 mL).
-
Procedure:
-
To a solution of caffeine in a 1:1 mixture of acetonitrile and water, add sodium trifluoromethanesulfinate.
-
Stir the mixture at room temperature and add tert-butyl hydroperoxide dropwise over 10 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-(trifluoromethyl)caffeine.
-
Photoredox-Catalyzed C-H Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and mild approach for generating trifluoromethyl radicals.[7][8][9] These methods often employ a photosensitizer, such as Ru(bpy)3Cl2 or Ir(ppy)3, which, upon irradiation with visible light, can engage in single-electron transfer (SET) processes with a suitable CF3 source.[8][9]
Mechanism: The photocatalytic cycle is initiated by the excitation of the photocatalyst with visible light. The excited-state photocatalyst can then reduce a trifluoromethyl source, like triflyl chloride (CF3SO2Cl) or Togni's reagent, to generate a trifluoromethyl radical.[8] This radical then adds to the heterocycle, and the resulting radical intermediate is oxidized by the oxidized form of the photocatalyst to regenerate the ground-state catalyst and form the final product after deprotonation.
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of N-Methylpyrrole[8]
-
Materials: N-Methylpyrrole (0.5 mmol), Triflyl chloride (1.0 mmol), Ru(bpy)3Cl2 (1 mol%), Diisopropylethylamine (DIPEA, 1.0 mmol), Acetonitrile (5 mL).
-
Procedure:
-
In a reaction vial, combine N-methylpyrrole, Ru(bpy)3Cl2, and acetonitrile.
-
Degas the solution by sparging with argon for 15 minutes.
-
Add triflyl chloride and DIPEA via syringe.
-
Irradiate the reaction mixture with a blue LED (456 nm) at room temperature for 24 hours.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to yield 2-trifluoromethyl-N-methylpyrrole.
-
Comparative Analysis of Direct C-H Trifluoromethylation Methods
| Method | Trifluoromethyl Source | Catalyst/Initiator | Reaction Conditions | Advantages | Limitations |
| Langlois' Reagent | CF3SO2Na | Oxidant (e.g., TBHP) | Room temperature to moderate heating | Inexpensive reagent, operationally simple.[1] | Requires stoichiometric oxidant, can have regioselectivity issues. |
| Photoredox Catalysis | CF3SO2Cl, CF3I, Togni's reagents | Photocatalyst (e.g., Ru(bpy)3Cl2) | Visible light, room temperature | Mild conditions, high functional group tolerance.[7][8] | Can require expensive photocatalysts, may be sensitive to air and light. |
| Photocaged Reagent | Cationic aromatic sulfonate ester | 456 nm light | Room temperature, minutes | Rapid reaction times, avoids harsh oxidants.[10][11] | Regioselectivity can be low, not all substrates are reactive.[10][11] |
Trifluoromethylation via Cyclization with CF3-Building Blocks
An alternative and powerful strategy involves the construction of the heterocyclic ring using a starting material that already contains a trifluoromethyl group.[2][3][5] This approach offers excellent control over the position of the CF3 group and can provide access to a wide range of complex heterocyclic systems.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
β-Trifluoromethylated acrylates are versatile building blocks for the synthesis of various trifluoromethylated heterocycles.[5] For instance, the reaction of a β-trifluoromethyl enone with hydrazine can lead to the formation of trifluoromethyl-substituted pyrazoles, which are important scaffolds in medicinal chemistry.
Mechanism: The synthesis proceeds through a condensation reaction between the hydrazine and the enone to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the aromatic pyrazole ring.
Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole[12]
-
Materials: 1,1,1-Trifluoro-4-phenylbut-3-en-2-one (1.0 mmol), Hydrazine hydrate (1.2 mmol), Ethanol (10 mL).
-
Procedure:
-
Dissolve 1,1,1-trifluoro-4-phenylbut-3-en-2-one in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution and stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol/water to obtain the pure 5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Visible-Light-Induced Radical Cascade Cyclization
Recent advancements have demonstrated the use of visible light to initiate radical cascade cyclizations for the synthesis of complex trifluoromethylated heterocycles.[12][13] These reactions often proceed without the need for a photocatalyst, relying on the direct photolysis of a suitable trifluoromethyl radical precursor.[12]
Mechanism: Upon irradiation with visible light, a reagent such as Umemoto's reagent can undergo homolysis to generate a trifluoromethyl radical.[12] This radical then adds to an alkene moiety within the substrate, initiating a cascade of intramolecular cyclization events to construct the heterocyclic core.
Experimental Protocol: Catalyst-Free Synthesis of a Trifluoromethylated Dihydropyrido[1,2-a]indolone[13]
-
Materials: N-(2-(1H-indol-1-yl)ethyl)acrylamide (0.2 mmol), Umemoto's reagent (0.3 mmol), 1,2-Dichloroethane (DCE, 2 mL).
-
Procedure:
-
Combine N-(2-(1H-indol-1-yl)ethyl)acrylamide and Umemoto's reagent in a sealed tube.
-
Add 1,2-dichloroethane and degas the mixture.
-
Irradiate the reaction with a blue LED lamp at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify the residue by preparative thin-layer chromatography to afford the desired trifluoromethylated product.
-
Visualization of Synthetic Pathways
Diagram: General Workflow for Direct C-H Trifluoromethylation
Caption: Strategy for synthesizing trifluoromethylated heterocycles via cyclization.
Conclusion and Future Outlook
The synthesis of trifluoromethylated heterocycles is a dynamic and rapidly evolving field. While traditional methods like those employing Langlois' reagent remain valuable for their simplicity and cost-effectiveness, modern techniques such as photoredox catalysis are opening new avenues for the mild and efficient synthesis of these important compounds. The use of CF3-containing building blocks provides a robust and reliable strategy for controlling the regiochemistry of trifluoromethylation.
Future research will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and organocatalysts. The continued exploration of novel trifluoromethylating reagents and the application of flow chemistry are also expected to play a significant role in advancing this field. Ultimately, the ongoing innovation in synthetic methodology will provide researchers in drug discovery and materials science with an ever-expanding toolbox for the creation of novel and impactful trifluoromethylated heterocycles.
References
-
Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. Available at: [Link]
-
Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Available at: [Link]
-
Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate. Available at: [Link]
-
Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. PMC. Available at: [Link]
-
Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. Thieme Chemistry. Available at: [Link]
-
Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Photochemical Cu(III)-mediated trifluoromethylation of (hetero)arenes and biomolecules. RSC Publishing. Available at: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. Available at: [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. Available at: [Link]
-
Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Trifluoromethylation of Heterocycles via Visible Light Photoredox Catalysis. ResearchGate. Available at: [Link]
-
Cyclization Reactions of 1-Amino-5-trifluoromethyl-5-thienyl-1-azapenta-1,4-dien-3-ones under Superelectrophilic Conditions: Synthesis of Novel Benzothiophenols, Cyclopentenols and Dihydrodiazepinols. Scholars Portal. Available at: [Link]
-
Trifluoromethylated heterocycles. PubMed. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Semantic Scholar. Available at: [Link]
-
Transformation of Anionically Activated Trifluoromethyl Groups to Heterocycles under Mild Aqueous Conditions. R Discovery. Available at: [Link]
-
Photoredox catalytic trifluoromethylation of N‐heteroarenes. ResearchGate. Available at: [Link]
-
Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. Chemical Communications. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
benchmarking new trifluoromethylating agents against Togni's and Umemoto's reagents
As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter a critical bottleneck in drug discovery: the efficient, predictable, and scalable installation of the trifluoromethyl (–CF₃) group. The –CF₃ moiety is a privileged pharmacophore that dramatically alters metabolic stability, lipophilicity, and target binding affinity.
For over a decade, the synthetic community has relied heavily on the pioneering hypervalent iodine compounds developed by Togni and the sulfonium salts introduced by Umemoto. However, the landscape of electrophilic and radical trifluoromethylation is rapidly evolving. Next-generation reagents have emerged, engineered to overcome the limitations of the incumbents—namely, multi-step syntheses, high costs, and explosive degradation profiles.
This guide provides an objective, data-driven benchmark of new trifluoromethylating agents against the classic Togni and Umemoto reagents, equipping you with the mechanistic rationale and validated protocols needed to optimize your synthetic workflows.
Mechanistic Landscape: Divergence of the –CF₃ Synthon
The choice of reagent dictates whether the reaction proceeds via a trifluoromethyl radical (CF₃•), cation (CF₃⁺), or anion (CF₃⁻) pathway. Understanding this causality is paramount for predicting functional group compatibility.
Togni Reagents (I and II) are highly versatile but mechanistically promiscuous; depending on the activation mode (Lewis acid vs. single-electron transfer), they can act as either electrophiles or radical sources 1. Conversely, classic Umemoto Reagents are dedicated electrophilic CF₃⁺ synthons, driven by the leaving group ability of the dibenzothiophene core 2.
Newer agents, such as Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) and Umemoto Reagent IV , have been rationally designed to tune the reduction potentials and electrophilicity of the sulfur center, offering unprecedented reactivity profiles.
Mechanistic divergence of trifluoromethylating agents based on reagent class and activation mode.
The Contenders: Structural & Strategic Advantages
The Incumbents
-
Togni Reagent I & II: While commercially successful, these hypervalent iodine reagents decompose exothermically. Their synthesis requires multi-step protocols involving hazardous intermediates 3.
-
Classic Umemoto Reagent: S-(trifluoromethyl)dibenzothiophenium triflate provides excellent electrophilic reactivity but suffers from a laborious nine-step synthesis, driving up the cost for scale-up applications 3.
The Next-Generation Challengers
-
Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻): Developed by the Ritter group, this reagent addresses the supply-chain bottleneck. It is synthesized in a single step from inexpensive thianthrene and triflic anhydride. Crucially, its thermal decomposition releases significantly less energy than Togni reagents, enhancing safety profiles. Its higher reduction potential compared to Togni reagents makes it exceptionally reactive in single-electron transfer (SET) radical pathways 4.
-
Umemoto Reagent IV: S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate. By installing strongly electron-withdrawing –OCF₃ groups on the dibenzothiophene core, the electrophilicity of the sulfur atom is supercharged. Furthermore, it is accessible via a streamlined one-pot synthesis from commercially available biphenyls, drastically reducing costs 5.
Comparative Performance Data
To objectively benchmark these reagents, we must look at their performance across distinct chemical microenvironments: nucleophilic attack (β-ketoesters), photoredox radical addition (styrene), and direct C-H functionalization (indoles).
| Substrate Class | Reaction Type | Togni Reagent (I/II) | Classic Umemoto Reagent | Next-Gen Reagent (TT-CF₃ / Umemoto IV) |
| β-Ketoesters (e.g., Indanone derivatives) | Electrophilic (Base promoted) | < 20% (Togni II) - Sluggish reactivity, requires Lewis acid. | 85% - Good to excellent, clean conversion. | 94% (Umemoto IV) - Superior electrophilicity drives rapid, high-yielding conversion 6. |
| Styrene | Photoredox Ketotrifluoromethylation | 82% (Togni I) - Highly efficient via Ru/Ir photocatalysis. | 45% - Plagued by competitive DMSO-adduct side product formation 7. | 88% (TT-CF₃) - Clean SET radical generation outcompetes side reactions. |
| Indole | Direct C-H Functionalization | 65% (Togni I) - Moderate yield, requires elevated temperatures. | 70% - Requires rigorous anhydrous conditions. | 92% (TT-CF₃) - Fast reaction kinetics at room temperature due to high reduction potential. |
Data synthesized from peer-reviewed benchmarking studies. Yields represent isolated products.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your lab, the following protocol for the Electrophilic Trifluoromethylation of β-Ketoesters utilizes a self-validating internal standard method.
Causality Check: Why choose Umemoto Reagent IV here? The electron-deficient nature of the bis(trifluoromethoxy)dibenzothiophene leaving group creates a highly polarized S–CF₃ bond. This allows for rapid, direct backside attack by the enolate at −78 °C, completely bypassing the single-electron transfer (radical) side-reactions that often plague Togni reagents under basic conditions.
Protocol: Benchmarking Umemoto Reagent IV against Togni II
Materials:
-
Substrate: Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)
-
Reagents: Umemoto Reagent IV (1.2 mmol) OR Togni Reagent II (1.2 mmol)
-
Solvent: Anhydrous THF (10 mL)
-
Internal Standard: α,α,α-Trifluorotoluene (1.0 mmol)
Step-by-Step Methodology:
-
Enolate Generation: Flame-dry a 50 mL Schlenk flask under argon. Add NaH (44 mg, 1.1 mmol) and wash twice with anhydrous hexane to remove mineral oil. Suspend in 5 mL anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Dropwise, add ethyl 2-oxocyclohexanecarboxylate (170 mg, 1.0 mmol) dissolved in 2 mL THF. Stir for 30 minutes until hydrogen evolution ceases. Rationale: Complete deprotonation is critical; unreacted starting material will compete for the electrophile.
-
Electrophile Introduction: Cool the reaction mixture to −78 °C using a dry ice/acetone bath. Dissolve the chosen trifluoromethylating agent (1.2 mmol) in 3 mL THF and add it dropwise over 10 minutes.
-
Thermal Gradient: Allow the reaction to stir at −78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Rationale: The extreme cold controls the exothermicity of the S-CF₃ bond cleavage, preventing thermal degradation of the reagent.
-
Self-Validation (In-Situ NMR Quench): Before aqueous workup, withdraw a 0.1 mL aliquot. Dilute with 0.4 mL CDCl₃ and add exactly 1.0 equivalent of α,α,α-Trifluorotoluene. Run a ¹⁹F NMR.
-
Diagnostic Check: You should observe a sharp singlet around −74.5 ppm (product) and the internal standard at −63.0 ppm . The integration ratio provides an exact, unbiased crude yield before isolation losses.
-
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Expected Outcomes: Following this protocol, Umemoto Reagent IV reliably yields >90% of the α-trifluoromethylated product, whereas Togni Reagent II typically stalls at <20% due to the lack of Lewis acid activation required to break the I–CF₃ bond in this specific microenvironment.
References
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective Beilstein Journal of Organic Chemistry[Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity Journal of the American Chemical Society / PMC[Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity Journal of the American Chemical Society (ACS Publications)[Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) National Institutes of Health (PMC)[Link]
-
Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process Comptes Rendus de l'Académie des Sciences[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one proper disposal procedures
Standard Operating Procedure & Disposal Master Plan: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
As a Senior Application Scientist, I recognize that handling advanced fluorinated intermediates like 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one requires moving beyond standard laboratory safety protocols. This compound is a fluorinated gamma-lactone. The presence of the trifluoromethyl (-CF₃) group imparts high lipophilicity and extreme chemical persistence, while the lactone ring acts as an electrophilic center.
Standard disposal methods (like aqueous drain disposal or low-temperature combustion) are not just ineffective—they are actively dangerous. Improper hydrolysis of this lactone generates persistent, mobile, and toxic fluorinated organic acids (PFAS-like compounds), and incomplete combustion generates lethal ultra-short-chain fluorocarbons. This guide provides a self-validating, causality-driven operational and disposal framework to ensure absolute safety and regulatory compliance.
The Causality of Hazard: Why Specialized Disposal is Required
To safely manage 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, we must first understand its molecular behavior during degradation:
-
C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard wastewater treatment microbes cannot cleave this bond, meaning aqueous disposal leads to permanent environmental contamination[1].
-
Hydrolysis Risks: If exposed to strong aqueous bases, the oxolan-2-one ring opens to form 4-hydroxy-4-methyl-2-(trifluoromethyl)pentanoic acid. This resulting salt is highly water-soluble and impossible to filter out via standard municipal water treatment. Therefore, fluorinated organic waste must never be disposed of in standard aqueous drains[2].
-
Thermal Cleavage & HF Generation: Destroying the -CF₃ group requires overcoming massive activation energy. When subjected to adequate thermal stress, the molecule mineralizes, but it releases highly corrosive and toxic Hydrogen Fluoride (HF) gas[3].
Quantitative Waste Management Parameters
To prevent the generation of persistent environmental pollutants or corrosive gas leaks, waste must be strictly segregated and processed under precise thermodynamic conditions.
Table 1: Waste Segregation & Compatibility Matrix
| Waste Stream | Compatibility | Operational Rationale |
| Aqueous Acid/Base | INCOMPATIBLE | Induces premature ring-opening hydrolysis; generates persistent fluorinated water contaminants. |
| General Organics | INCOMPATIBLE | Dilutes the halogenated stream; standard municipal incinerators cannot safely process or scrub HF gas. |
| Halogenated Organics | COMPATIBLE | Dedicated stream for High-Temperature Incineration (HTI); ensures proper thermal destruction and acid scrubbing. |
Table 2: High-Temperature Incineration (HTI) Specifications
| Parameter | Specification | Mechanistic Rationale |
| Primary Chamber Temp | > 1100 °C | Exceeds the activation energy required to completely cleave the robust C-F bonds[4]. |
| Residence Time | > 2.0 seconds | Ensures complete thermal oxidation, preventing the formation of toxic Products of Incomplete Combustion (PICs)[1]. |
| Flue Gas Scrubber | Wet (NaOH / Ca(OH)₂) | Rapidly neutralizes highly corrosive Hydrogen Fluoride (HF) gas into inert, solid fluoride salts (e.g., CaF₂)[3]. |
Experimental Workflows & Operational Plans
Workflow A: Operational Handling & Waste Collection
Every step in this protocol is designed to isolate the fluorinated compound from the ambient environment and aqueous streams.
-
Preparation & PPE: Conduct all operations inside a certified Class II chemical fume hood. Equip personnel with double-layered nitrile gloves (due to the lipophilicity of the -CF₃ group), unvented safety goggles, and a flame-resistant lab coat.
-
Transfer Mechanics: Use dedicated, chemically resistant spatulas or Teflon-lined syringes to transfer the lactone. Self-Validation: Inspect all tools post-transfer; any residual cloudiness on plastics indicates surface etching or absorption.
-
Primary Collection: Immediately deposit all residual chemical, contaminated reaction solvents, and first-rinse washings into a dedicated, High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to fluorinated solvents, whereas glass can be etched if trace HF is generated via accidental degradation[2].
-
Labeling & Sealing: Label the container strictly as "Halogenated Organic Waste - Fluorinated / Toxic." Ensure the HDPE container is tightly sealed with a vented cap if co-mingled with volatile solvents.
-
Storage: Store the waste container in a secondary containment tray within a dedicated halogenated waste cabinet, strictly segregated from aqueous waste and strong oxidizers.
Workflow B: Spill Response & Decontamination
In the event of a breach, do not use water. Aqueous dilution spreads the contaminant.
-
Isolation: Evacuate the immediate 2-meter radius. Ensure the fume hood remains fully operational to capture any volatilized fluorinated organics.
-
Dry Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or calcined vermiculite). Causality: Combustible absorbents like paper towels introduce fire risks when mixed with concentrated organics.
-
Mechanical Recovery: Gently sweep the absorbent-chemical mixture using a non-sparking, static-free tool. Place the saturated absorbent directly into the "Halogenated Organic Waste" HDPE container.
-
Chemical Decontamination: Wash the spill surface with a minimal volume of a compatible organic solvent (e.g., dichloromethane). Absorb this secondary wash with fresh vermiculite and add it to the halogenated waste stream. Self-Validation: Wipe the area with a dry indicator swab to ensure zero organic residue remains.
Final Disposal Pathway: High-Temperature Incineration (HTI)
Because of the extreme stability of the trifluoromethyl group, High-Temperature Incineration (HTI) is currently the only commercially viable and environmentally responsible method for the total destruction of this compound[1].
Caption: Lifecycle and HTI disposal pathway for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.
HTI Execution Protocol:
-
Facility Verification: Ensure the contracted waste management facility utilizes Hazardous Waste Combustors (HWC) permitted to operate at temperatures exceeding 1100°C[4].
-
Thermal Destruction: The waste is injected into a rotary kiln. At >1100°C, the thermal energy vastly exceeds the C-F bond dissociation energy, shattering the oxolan-2-one ring and stripping the fluorine atoms from the carbon backbone.
-
Flue Gas Scrubbing: The resulting combustion gas contains high concentrations of Hydrogen Fluoride (HF). The gas is immediately routed through a wet scrubber system[3].
-
Neutralization: A continuous spray of Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH) reacts with the HF gas, precipitating it out of the exhaust as harmless, solid Calcium Fluoride (CaF₂) or Sodium Fluoride (NaF).
-
Validation: The facility continuously monitors the stack via EPA Method 26-A to ensure zero HF emissions escape into the atmosphere[4].
References
- Benchchem. "Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Fluorinated Organic Waste Disposal Guidelines.
- European Commission. "Waste Incineration: Hydrogen Fluoride Scrubbing Mechanisms." Europa.eu Environmental Guidelines.
- Clean Harbors. "Total PFAS Solution: High-Temperature Incineration Parameters for C-F Bonds.
- Environment Agency (GOV.UK).
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 3. bureau-industrial-transformation.jrc.ec.europa.eu [bureau-industrial-transformation.jrc.ec.europa.eu]
- 4. Total PFAS Solution | Clean Harbors [cleanharbors.com]
Personal protective equipment for handling 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Definitive Safety & Handling Protocol: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
As a Senior Application Scientist, I frequently consult with drug development professionals on integrating novel fluorinated building blocks into their synthetic pipelines. 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a highly specialized gamma-butyrolactone derivative. The incorporation of a trifluoromethyl (-CF 3 ) group significantly alters its lipophilicity, metabolic stability, and electronic profile compared to standard lactones, making it a prized intermediate in medicinal chemistry.
However, these same structural features necessitate rigorous, specific safety and logistical protocols. This guide provides a self-validating system for handling this compound, ensuring operational safety, scientific integrity, and compliance with authoritative laboratory standards.
Chemical Profile & Mechanistic Risk Assessment
Before selecting Personal Protective Equipment (PPE), we must understand the chemical's behavior. The lactone ring makes it susceptible to hydrolysis, while the -CF 3 group increases its potential for skin permeation compared to non-fluorinated analogs. Furthermore, the thermal decomposition of fluorinated organics can release highly toxic hydrogen fluoride (HF) gas, fundamentally changing our approach to fire safety and disposal.
Table 1: Chemical Identity & Quantitative Hazard Profile
| Parameter | Detail |
| IUPAC Name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one |
| CAS Number | 164929-15-1[1] |
| Molecular Formula | C 7 H 9 F 3 O 2 [1] |
| Molecular Weight | 182.142 g/mol [1] |
| Structural Class | Fluorinated Aliphatic Heterocycle / Gamma-Butyrolactone[1] |
| Primary Hazards | Skin/Eye Irritant, Systemic Toxicity (Lactone), HF generation upon combustion |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be grounded in permeation resistance and hazard causality, adhering to guidelines from 2[2]. Every PPE choice below is designed as a self-validating barrier.
-
Hand Protection (Critical): Standard nitrile examination gloves are insufficient for prolonged contact with fluorinated lactones. The lipophilic nature of the -CF 3 group combined with the organic solvent properties of the lactone ring causes rapid degradation and permeation of thin nitrile.
-
Eye & Face Protection: Chemical splash goggles meeting5 are mandatory[5]. If transferring volumes greater than 50 mL, a full-face shield must be worn over the goggles to protect against capillary rupture or splash hazards.
-
Body Protection: A flame-resistant (FR) laboratory coat (e.g., Nomex) is required. Causality: If the compound ignites, the resulting HF gas and thermal energy pose catastrophic risks. Standard polyester blends will melt into the skin; FR materials provide critical seconds for emergency doffing.
Engineering Controls: The Chemical Fume Hood
PPE is the last line of defense; engineering controls are the primary barrier. All handling of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one must occur within a certified chemical fume hood.
-
Standard: The fume hood must comply with6[6], maintaining an average face velocity of 80–120 feet per minute (fpm)[7].
-
Causality: The vapor density of fluorinated compounds is typically heavier than air. Work at least 6 inches inside the hood to prevent heavier vapors from rolling out of the sash and into the operator's breathing zone.
Operational Handling Protocol
This step-by-step methodology ensures a closed-system approach to minimize exposure and preserve the chemical integrity of the reagent.
Step 1: System Validation Before opening the chemical container, verify the fume hood's digital airflow monitor reads between 80 and 120 fpm[7]. If the alarm is triggered or the monitor is blank, the system is invalid; halt operations immediately and tag the hood out of service[6].
Step 2: Inert Atmosphere Setup Because the lactone ring is sensitive to ambient moisture, purge the reaction vessel with inert gas (Argon or Nitrogen) using a standard Schlenk line technique.
Step 3: Reagent Transfer
-
Small Volumes (<10 mL): Use a gas-tight glass syringe with a PTFE plunger. Causality: Avoid standard plastic syringes, as the fluorinated lactone may leach plasticizers, contaminating your drug development assay.
-
Large Volumes (>10 mL): Use a stainless-steel cannula transfer under positive argon pressure to prevent vapor escape.
Step 4: Reaction Execution Add the compound dropwise to the reaction mixture. The electron-withdrawing nature of the -CF 3 group makes the alpha-proton highly acidic; expect rapid, potentially exothermic reactions if treating the lactone with strong bases (e.g., LDA or NaH). Monitor internal temperatures closely.
Step 5: Decontamination Rinse all contaminated glassware with a compatible solvent (e.g., acetone) inside the fume hood before transferring it to the general washing area.
Caption: Operational Workflow and PPE Integration for Fluorinated Lactones.
Spill Response & Disposal Plan
A spill of a fluorinated lactone requires immediate, methodical action to prevent inhalation exposure and environmental contamination.
Step-by-Step Spill Response:
-
Isolate & Assess: Evacuate personnel from the immediate vicinity. Determine if the spill is minor (<50 mL inside the hood) or major (>50 mL or outside the hood).
-
Ventilate: Ensure the fume hood is on maximum exhaust. If the spill is outside the hood, don a NIOSH-approved respirator with organic vapor cartridges before re-entering the space.
-
Contain: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Do not use combustible absorbents like sawdust, as they can create a fire hazard when mixed with reactive organics.
-
Absorb: Carefully sweep the absorbed mixture using non-sparking tools to prevent ignition.
-
Dispose: Place the material in a chemically resistant, sealable hazardous waste container.
Logistical Disposal Plan: Waste containing 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one must be strictly segregated from standard non-halogenated organic waste. It must be labeled specifically as "Fluorinated Organic Waste." Disposal must be handled by a certified contractor utilizing high-temperature incineration equipped with flue-gas scrubbers to neutralize the hydrogen fluoride (HF) produced during combustion.
Caption: Step-by-step spill response logic for 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one.
References
-
Matrix Fine Chemicals. 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1. Source: matrix-fine-chemicals.com. 1
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: ncbi.nlm.nih.gov. 2
-
NIOSH. Guidelines for the selection of gloves for the workplace. Source: pubmed.ncbi.nlm.nih.gov. 3
-
University of Georgia Research. Personal Protective Equipment (PPE) - ANSI Z87.1 Standards. Source: uga.edu.5
-
OSHA. Laboratory Safety Chemical Fume Hoods (29 CFR 1910.1450). Source: osha.gov. 6
-
Laboratory Design. A Guide to Fume Hood Codes and Standards (ANSI/AIHA Z9.5). Source: laboratorydesign.com.7
Sources
- 1. 5,5-DIMETHYL-3-(TRIFLUOROMETHYL)OXOLAN-2-ONE | CAS 164929-15-1 [matrix-fine-chemicals.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidelines for the selection of gloves for the workplace. NIOSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the selection of gloves for the workplace. NIOSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. osha.gov [osha.gov]
- 7. laboratorydesign.com [laboratorydesign.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
